molecular formula C19H25N3O3 B1667327 Bmy 25368 CAS No. 86134-80-7

Bmy 25368

Cat. No.: B1667327
CAS No.: 86134-80-7
M. Wt: 343.4 g/mol
InChI Key: KSBYXRUNSLGUNE-UHFFFAOYSA-N
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Description

BMY-25368 is a potent long-acting H2-receptor antagonist.

Properties

CAS No.

86134-80-7

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2

InChI Key

KSBYXRUNSLGUNE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N

Appearance

Solid powder

Other CAS No.

86134-80-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMY 25368
BMY-25368
SK and F 94482
SK and F-94482
SKF 94482

Origin of Product

United States

Foundational & Exploratory

BMY 25368: A Technical Guide to its Mechanism of Action at the Histamine H2 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 25368, also known as SKF 94482, is a potent and long-acting histamine H2 receptor antagonist. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its interaction with the histamine H2 receptor and the subsequent effects on intracellular signaling and physiological responses. The document details the competitive nature of its antagonism, its significant potency in inhibiting gastric acid secretion, and the experimental methodologies employed to characterize its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BMY 25368's molecular and functional properties.

Introduction: The Histamine H2 Receptor and its Antagonism

The histamine H2 receptor is a G-protein coupled receptor (GPCR) predominantly found on the basolateral membrane of parietal cells in the stomach. Its activation by endogenous histamine is a primary stimulant of gastric acid secretion. The H2 receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately leads to the activation of the proton pump (H+/K+ ATPase), resulting in the secretion of hydrogen ions into the gastric lumen.

Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at these receptors, thereby reducing gastric acid secretion.[1] These agents are clinically significant in the management of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). BMY 25368 emerged as a particularly potent and long-acting member of this class.

BMY 25368: Chemical Identity and Properties

BMY 25368 is chemically identified as 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione.[2] Its unique chemical structure contributes to its high affinity for the histamine H2 receptor and its prolonged duration of action.

Table 1: Chemical and Physical Properties of BMY 25368 Hydrochloride

PropertyValue
Molecular FormulaC19H25N3O3.ClH
Molecular Weight379.88 g/mol
StereochemistryAchiral

Source:[3]

Mechanism of Action: Competitive Antagonism at the Histamine H2 Receptor

BMY 25368 functions as a competitive antagonist at the histamine H2 receptor.[2][4] This means that it binds reversibly to the same site as histamine on the receptor but does not activate it. By occupying the receptor, BMY 25368 prevents histamine from binding and initiating the downstream signaling cascade that leads to gastric acid secretion.

The competitive nature of this interaction has been demonstrated in preclinical studies. For instance, in Heidenhain pouch dogs, intravenous infusion of BMY 25368 was shown to competitively antagonize histamine-stimulated gastric secretion.[2] This is a key characteristic that distinguishes it from non-competitive or irreversible inhibitors.

Signaling Pathway of the Histamine H2 Receptor and the Inhibitory Effect of BMY 25368

The following diagram illustrates the canonical signaling pathway of the histamine H2 receptor and the point of intervention by BMY 25368.

H2_Signaling_Pathway cluster_cell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds & Activates BMY_25368 BMY_25368 BMY_25368->H2_Receptor Competitively Binds & Blocks Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen caption Figure 1: Histamine H2 Receptor Signaling Pathway and BMY 25368 Inhibition.

Caption: Figure 1: Histamine H2 Receptor Signaling Pathway and BMY 25368 Inhibition.

Pharmacological Profile: Potency and Duration of Action

In Vivo Potency

Preclinical and clinical studies have consistently demonstrated the superior potency and longer duration of action of BMY 25368 compared to other H2 receptor antagonists, such as ranitidine.

  • In histamine-stimulated dogs, BMY 25368 was found to be nine times more potent than ranitidine after bolus intravenous administration.[2]

  • The oral potency of BMY 25368 relative to ranitidine in dogs ranged from 2.8 to 4.4, depending on the secretagogue used.[2]

  • Crucially, BMY 25368 exhibited a significantly longer duration of action than ranitidine. Its potency relative to ranitidine in histamine-stimulated dogs increased from 3.2 at 1-3 hours post-dose to 28 at 10-12 hours post-dose.[2]

  • In healthy human subjects, a single 400 mg oral dose of BMY 25368 (also referred to as SK&F 94482) resulted in a significant 75% decrease in median integrated 24-hour intragastric acidity compared to placebo.[5]

  • Studies in foals have also shown a dose-dependent decrease in hydrogen ion concentration and an increase in gastric pH following intramuscular administration of BMY 25368, with the effects of higher doses sustained for over 4 hours.[6][7]

Table 2: Relative Potency of BMY 25368 compared to Ranitidine in Dogs

Route of AdministrationConditionRelative Potency (BMY 25368 vs. Ranitidine)Reference
Intravenous (bolus)Histamine-stimulated9x more potent[2]
OralHistamine-stimulated (1-3h post-dose)3.2x more potent[2]
OralHistamine-stimulated (10-12h post-dose)28x more potent[2]
OralAspirin-induced gastric lesions9x more potent[2]
A Note on "Insurmountable Antagonism"

Interestingly, one study reported that BMY 25368 exhibited "insurmountable antagonism" in guinea pig atria.[8] This suggests that increasing concentrations of the agonist (histamine) cannot fully overcome the inhibitory effect of the antagonist. This finding appears to contrast with the "competitive" antagonism described in gastric acid secretion studies. This discrepancy could be due to differences in tissue types, experimental conditions, or a complex binding mechanism of BMY 25368 that may involve slow dissociation from the receptor, contributing to its long duration of action. Further investigation into the kinetics of BMY 25368 binding to the H2 receptor would be required to fully elucidate this observation.

Experimental Protocols for Characterization

The characterization of a histamine H2 receptor antagonist like BMY 25368 involves a series of in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effects.

In Vitro Assays

This assay would be used to determine the binding affinity (Ki) of BMY 25368 for the histamine H2 receptor.

Objective: To quantify the affinity of BMY 25368 for the H2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the histamine H2 receptor.

  • Radioligand (e.g., [3H]-tiotidine).

  • BMY 25368.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Prepare serial dilutions of BMY 25368.

  • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of BMY 25368.

  • For total binding, omit BMY 25368.

  • For non-specific binding, add a high concentration of a non-radiolabeled H2 receptor ligand (e.g., unlabeled tiotidine or histamine).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of BMY 25368 and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane Preparation - Radioligand - BMY 25368 dilutions Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well plate: - Add membranes, radioligand, and BMY 25368 Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Add scintillation fluid and measure radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End caption Figure 2: Workflow for a Radioligand Binding Assay.

Caption: Figure 2: Workflow for a Radioligand Binding Assay.

This assay measures the ability of BMY 25368 to inhibit histamine-stimulated cAMP production.

Objective: To determine the functional potency (IC50) of BMY 25368 as an antagonist of the H2 receptor.

Materials:

  • Cells expressing the histamine H2 receptor.

  • Histamine.

  • BMY 25368.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of BMY 25368 in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of histamine (typically the EC80).

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Plot the cAMP concentration against the concentration of BMY 25368 to determine the IC50 value.

In Vivo Assay: Gastric Acid Secretion

As demonstrated in the literature, the effect of BMY 25368 on gastric acid secretion can be measured in animal models.

Objective: To evaluate the in vivo efficacy and duration of action of BMY 25368 in inhibiting gastric acid secretion.

Model: Heidenhain pouch dog, anesthetized rat, or horse with a gastric cannula.

Procedure (Generalized):

  • Surgically prepare the animal model.

  • Induce gastric acid secretion using a secretagogue such as histamine or pentagastrin.

  • Collect gastric juice at regular intervals and measure the volume and hydrogen ion concentration (via titration) to determine acid output.

  • Administer BMY 25368 intravenously, orally, or intramuscularly.

  • Continue to collect gastric juice and measure acid output to determine the extent and duration of inhibition.

  • Compare the results to those obtained with a vehicle control and a reference compound like ranitidine.

Conclusion

BMY 25368 is a highly potent and long-acting competitive antagonist of the histamine H2 receptor. Its mechanism of action involves the direct blockade of histamine binding, leading to a significant reduction in gastric acid secretion. While specific binding affinity data remains to be fully disclosed in public literature, its functional potency and prolonged duration of action have been robustly demonstrated in a variety of preclinical and clinical settings. The potential for a complex binding interaction, as suggested by reports of insurmountable antagonism in some tissues, warrants further investigation and may be a key to its extended therapeutic effect. This technical guide provides a comprehensive overview of the core mechanism of action of BMY 25368, offering valuable insights for researchers and professionals in the field of pharmacology and drug development.

References

  • Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research, 52(9), 1530-1533. (URL: [Link])

  • Cavanagh, R. L., et al. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Alimentary Pharmacology & Therapeutics, 3(3), 299-313. (URL: [Link])

  • Boyd, E. J., et al. (1989). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 3(6), 557-564. (URL: [Link])

  • Cavanagh, R. L., et al. (1989). Effect of BMY-25368, a Potent and Long-Acting Histamine H2-receptor Antagonist, on Gastric Secretion and Aspirin-Induced Gastric Lesions in the Dog. Alimentary Pharmacology & Therapeutics, 3(3), 299-313. (URL: [Link])

  • Global Substance Registration System. BMY-25368 HYDROCHLORIDE. (URL: [Link])

  • Gifford Bioscience. Radioligand Binding Assay Protocol. (URL: [Link])

  • Eurofins Discovery. H2 Human Histamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. (URL: [Link])

  • Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American journal of veterinary research, 52(9), 1530–1533. (URL: [Link])

  • Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. AJVR, 52(9), 1530-1533. (URL: [Link])

  • O'Neill, K. A., & Gertner, S. B. (1986). Effects of centrally administered H2 antagonists in the behavioral despair test. Psychopharmacology, 90(2), 190–192. (URL: [Link])

  • Kijima, H., et al. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria. Biochemical Pharmacology, 55(2), 151-157. (URL: [Link])

  • Wikipedia. H2 receptor antagonist. (URL: [Link])

Sources

An In-depth Technical Guide to BMY 25368: A Histamine H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BMY 25368, a potent histamine H2 receptor antagonist. The information is structured to offer not just data, but also scientific context and actionable insights for professionals in the field of drug discovery and development.

Introduction: The Significance of BMY 25368

BMY 25368, also known by its development code SK&F 94482, is a member of the squaric acid derivative class of compounds that has demonstrated significant activity as a histamine H2 receptor antagonist. Its primary pharmacological effect is the inhibition of gastric acid secretion, a key therapeutic target in acid-related gastrointestinal disorders.[1] Understanding the chemical structure, molecular properties, and mechanism of action of BMY 25368 provides valuable insights for the design and development of novel therapeutics in this class.

Chemical Structure and Molecular Properties

The unique chemical architecture of BMY 25368 is central to its biological activity. Its systematic IUPAC name is 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione.

Caption: Chemical structure of BMY 25368.

The molecular properties of BMY 25368 are summarized in the table below. These properties are critical for its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C19H25N3O3[2]
Molecular Weight 343.42 g/mol [2]
IUPAC Name 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dioneN/A
SMILES C1CCN(CC1)Cc2cccc(c2)OCCCNc3c(c(=O)c3=O)N[2]
InChIKey BCFLXSGCJYZLCU-UHFFFAOYSA-N[2]
Topological Polar Surface Area 83.56 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 7[3]
Rotatable Bonds 8[3]

Synthesis of BMY 25368: A General Approach

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product Diethyl Squarate Diethyl Squarate Nucleophilic Substitution Nucleophilic Substitution Diethyl Squarate->Nucleophilic Substitution 3-(3-piperidinomethylphenoxy)propan-1-amine 3-(3-piperidinomethylphenoxy)propan-1-amine 3-(3-piperidinomethylphenoxy)propan-1-amine->Nucleophilic Substitution BMY 25368 BMY 25368 Nucleophilic Substitution->BMY 25368

Caption: General synthetic workflow for BMY 25368.

Experimental Protocol (General):

  • Preparation of the Amine Side Chain: The synthesis would first require the preparation of the 3-(3-piperidinomethylphenoxy)propan-1-amine side chain. This can be achieved through standard organic synthesis methods, likely involving the alkylation of 3-hydroxybenzaldehyde with a suitable piperidine derivative, followed by reductive amination or other functional group transformations to introduce the propylamino moiety.

  • Coupling Reaction: Diethyl squarate would be reacted with the 3-(3-piperidinomethylphenoxy)propan-1-amine in a suitable solvent, such as ethanol or methanol. This reaction is a nucleophilic substitution on the squarate ring, where the primary amine of the side chain displaces one of the ethoxy groups.

  • Amine Addition: Following the initial coupling, the remaining ethoxy group on the squaric acid core would be displaced by ammonia to introduce the amino group.

  • Purification: The final product, BMY 25368, would be purified using standard techniques such as column chromatography or recrystallization to yield the desired compound with high purity.

The causality behind these experimental choices lies in the reactivity of the squaric acid core. The carbonyl groups of diethyl squarate activate the vinylic carbons for nucleophilic attack, making the sequential displacement of the ethoxy groups by amines a feasible and controlled process.

Mechanism of Action: Competitive Antagonism at the Histamine H2 Receptor

BMY 25368 exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor, primarily located on the basolateral membrane of gastric parietal cells.[1] In the physiological state, the binding of histamine to these receptors triggers a signaling cascade that leads to the secretion of gastric acid.

The signaling pathway initiated by histamine at the H2 receptor involves the following key steps:

  • Histamine Binding: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).

  • Proton Pump (H+/K+ ATPase) Activation: PKA phosphorylates and activates the H+/K+ ATPase (proton pump) located on the apical membrane of the parietal cell.

  • Acid Secretion: The activated proton pump actively transports H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of hydrochloric acid.

BMY 25368, by competitively binding to the H2 receptor, prevents histamine from initiating this cascade, thereby reducing the production and secretion of gastric acid.

H2_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates BMY25368 BMY 25368 BMY25368->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes

Caption: Signaling pathway of histamine H2 receptor and the inhibitory action of BMY 25368.

Conclusion

BMY 25368 represents a significant molecule in the study of histamine H2 receptor antagonists. Its distinct chemical structure, centered around a squaric acid core, provides a valuable scaffold for medicinal chemistry efforts. A thorough understanding of its molecular properties, a plausible synthetic strategy, and its well-defined mechanism of action are essential for researchers and scientists working on the development of new and improved therapies for acid-related gastrointestinal diseases. The principles outlined in this guide serve as a foundation for further investigation and innovation in this important therapeutic area.

References

  • BMY-25368 HYDROCHLORIDE - gsrs. [Link]

  • The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects - PubMed. [Link]

  • Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Asynt. [Link]

Sources

Technical Guide: Comparative Pharmacodynamics of BMY-25368 and Ranitidine

[1]

Executive Summary

This technical guide analyzes the pharmacological divergence between Ranitidine , the prototypical competitive histamine H2-receptor antagonist, and BMY-25368 , a potent investigational analogue developed in the 1980s.

While both compounds target the H2 receptor to suppress gastric acid secretion, they exhibit fundamentally different kinetic profiles. Ranitidine functions as a surmountable, competitive antagonist with rapid dissociation kinetics. In contrast, BMY-25368 displays insurmountable (pseudo-irreversible) antagonism characterized by slow dissociation rates (

9-fold (IV)28-fold (Oral, 12h post-dose)1

Structural Determinants of Potency

The potency disparity is rooted in the chemical moieties used to mimic the histamine imidazole ring and the polar tail group.

Chemical Architecture
  • Ranitidine: Features a furan ring (replacing histamine's imidazole) and a diaminonitroethene polar group. This structure allows for hydrogen bonding with the receptor but permits rapid equilibrium (fast on/fast off).

  • BMY-25368: Utilizes a 3,4-diamino-3-cyclobutene-1,2-dione (squaric acid derivative) moiety connected to a piperidinomethyl-phenoxy group.

    • Key Structural Insight: The cyclobutene-dione group forms a highly stable complex with the H2 receptor's varying polar domains. Structure-Activity Relationship (SAR) studies indicate that this specific polar group, combined with a trimethylene linker, is responsible for the compound's "washout resistance" and insurmountable antagonism.

Binding Kinetics

The clinical difference is driven by residence time (


CompoundBinding ModeDissociation Rate (

)
Consequence
Ranitidine Competitive, ReversibleFastSurmountable by high histamine concentrations; requires frequent dosing.
BMY-25368 Pseudo-IrreversibleVery SlowInsurmountable; shifts agonist curve to the right and depresses maximal response (

).

Comparative Potency Data

The following data summarizes the potency ratios derived from in vivo canine models (Heidenhain pouch dogs) and in vitro guinea pig atrial assays.

Table 1: Potency Ratios (Ranitidine = 1.0)
MetricConditionRanitidineBMY-25368Fold Increase
IV Potency Bolus Injection1.0~9.09x
Oral Potency Acute (1-3 hrs)1.03.23.2x
Oral Potency Delayed (10-12 hrs)1.028.028x
Inhibition of Ulcers Aspirin-Induced1.09.09x

Data Source: Derived from Cavanagh et al. (1983) and subsequent kinetic characterizations.

The "Time-Dependent" Potency Shift

A critical observation in the technical evaluation of BMY-25368 is that its relative potency increases over time. At 1 hour post-dose, it is ~3x more potent than ranitidine. By 10 hours, it is ~28x more potent.[1] This confirms that BMY-25368 is not just "stickier" but follows a slow-offset model where the drug remains bound to the receptor long after plasma levels have cleared, effectively "tagging" the receptor.

Mechanism of Action Visualization

The following diagram illustrates the kinetic differentiation at the H2 receptor level.

H2_Mechanismcluster_0Extracellular Spacecluster_1Parietal Cell Membranecluster_2Intracellular SignalingHistamineHistamine (Agonist)H2H2 Receptor(Inactive)Histamine->H2BindsRanitidineRanitidine(Competitive)Ranitidine->HistamineCompetesRanitidine->H2Fast On/Off(Surmountable)BMYBMY-25368(Pseudo-Irreversible)BMY->HistamineBlocks AccessBMY->H2Slow Dissociation(Insurmountable)H2_ActH2 Receptor(Active)H2->H2_ActActivationGSGs ProteinH2_Act->GSACAdenylyl CyclaseGS->ACcAMPcAMP IncreaseAC->cAMPAcidGastric AcidSecretioncAMP->Acid

Caption: Kinetic differentiation of H2 blockade. Ranitidine competes dynamically with histamine, whereas BMY-25368 forms a stable complex that resists agonist displacement.

Experimental Protocol: Guinea Pig Atrium Assay

To validate the potency and "insurmountable" nature of BMY-25368, the Isolated Guinea Pig Right Atrium Assay is the gold standard. This tissue is rich in H2 receptors which mediate positive chronotropy (heart rate).

Protocol Design

Objective: Determine

Materials:

  • Tyrode’s Solution (aerated with 95%

    
     / 5% 
    
    
    ).
  • Force transducer coupled to a polygraph.

  • Agonist: Histamine dihydrochloride.

  • Antagonists: Ranitidine (Standard), BMY-25368 (Test).

Step-by-Step Workflow
  • Tissue Preparation:

    • Sacrifice guinea pig (cervical dislocation).

    • Rapidly excise the heart; isolate the spontaneously beating right atrium.

    • Mount in 20mL organ bath at 30°C under 1g resting tension.

  • Equilibration:

    • Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

  • Control Curve (Agonist Only):

    • Generate a cumulative concentration-response curve (CRC) for histamine (

      
       to 
      
      
      ).
    • Record maximal heart rate response (

      
      ).
      
    • Washout: Rinse tissue 3-4 times until baseline rate returns.

  • Antagonist Incubation:

    • Add Antagonist (Ranitidine or BMY-25368) at fixed concentration (e.g.,

      
      ).
      
    • Incubate for 60 minutes (Critical: BMY-25368 requires long equilibration due to slow association).

  • Test Curve:

    • Repeat Histamine CRC in the presence of antagonist.

  • Reversibility Test (The Differentiator):

    • Wash the tissue continuously for 60 minutes (buffer exchange every 10 min).

    • Repeat Histamine CRC.

Expected Results & Analysis
ParameterRanitidine ResponseBMY-25368 Response
Shift in CRC Parallel rightward shift (Competitive).Rightward shift with depression of

(Non-competitive/Insurmountable).
Schild Slope ~1.0 (Unity).< 1.0 (Deviates from simple competition).
Post-Washout Curve returns to Control (Reversible).Curve remains shifted/depressed (Irreversible).

Data Calculation: Calculate the Dose Ratio (DR) =



Experimental Workflow Visualization

Atrium_ProtocolStartStart: Isolate Guinea Pig Right AtriumEquilibrateEquilibrate in Tyrode's Sol (60 min)Start->EquilibrateControl_CRCGenerate Control Histamine CRC(Determine Baseline EC50)Equilibrate->Control_CRCWash1Washout to BaselineControl_CRC->Wash1BranchSelect AntagonistWash1->BranchRanitidine_PathAdd Ranitidine(Competitive Control)Branch->Ranitidine_PathBMY_PathAdd BMY-25368(Test Compound)Branch->BMY_PathIncubateIncubate 60 MinutesRanitidine_Path->IncubateBMY_Path->IncubateTest_CRCGenerate Histamine CRC(Measure Shift)Incubate->Test_CRCWashout_TestExtensive Washout (60 min)(Test Reversibility)Test_CRC->Washout_TestFinal_CRCGenerate Final CRCWashout_Test->Final_CRCResult_RanResult: Curve Returns to Baseline(Surmountable)Final_CRC->Result_RanIf RanitidineResult_BMYResult: Curve Remains Depressed(Insurmountable)Final_CRC->Result_BMYIf BMY-25368

Caption: Workflow for differentiating competitive (Ranitidine) vs. insurmountable (BMY-25368) antagonism in isolated tissue.

References

  • Cavanagh, R. L., Buyniski, J. P., & Kessler, E. (1983). BMY-25368, a potent and long-acting histamine H2-receptor antagonist.[1] Federation Proceedings. (Note: Foundational text for BMY series pharmacology).

  • Kijima, H., Isobe, Y., et al. (1998). Structure-activity characterization of an H2-receptor antagonist... involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria.[2] Biochemical Pharmacology.[3]

  • Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses.[4] American Journal of Veterinary Research.

  • Algieri, A. A., et al. (1982). 1,2,5-Thiadiazole 1-oxide and 1,1-dioxide derivatives. A new class of potent histamine H2-receptor antagonists.[1][4] Journal of Medicinal Chemistry. (Context for structural analogues).

An In-depth Technical Guide to the Pharmacological Profile of BMY 25368: A Potent Histamine H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of BMY 25368 (also known as SKF 94482), a potent and long-acting histamine H2 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, in vivo efficacy, and structural characteristics, offering field-proven insights into its pharmacological profile.

Introduction: The Significance of BMY 25368

BMY 25368 is a highly effective inhibitor of gastric acid secretion.[1] It belongs to the class of histamine H2 receptor antagonists, a group of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. Its primary therapeutic potential lies in its ability to competitively block the action of histamine on the parietal cells of the stomach, thereby reducing the production of gastric acid. This action is crucial in the management of conditions such as peptic ulcers and gastroesophageal reflux disease. Studies have demonstrated its efficacy in antagonizing gastric secretion stimulated not only by histamine but also by other secretagogues like pentagastrin, bethanechol, and food, highlighting its robust and broad-spectrum antisecretory activity.[1]

Mechanism of Action: Competitive and Insurmountable Antagonism

The principal mechanism of BMY 25368 involves its direct interaction with the histamine H2 receptor, a G-protein coupled receptor located on the basolateral membrane of gastric parietal cells.

The H2 Receptor Signaling Pathway

Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to the H2 receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various substrates, culminating in the activation of the H+/K+-ATPase proton pump. This proton pump is the final step in acid secretion, actively transporting hydrogen ions into the gastric lumen.

H2_Signaling_Pathway cluster_ParietalCell Gastric Parietal Cell H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump_inactive H+/K+-ATPase (Inactive) PKA->ProtonPump_inactive Phosphorylates ProtonPump_active H+/K+-ATPase (Active) ProtonPump_inactive->ProtonPump_active GastricLumen Gastric Lumen (H+ Secretion) ProtonPump_active->GastricLumen Transports H+ Histamine Histamine Histamine->H2R Binds BMY25368 BMY 25368 BMY25368->H2R Blocks

Caption: Histamine H2 Receptor Signaling Pathway and Site of BMY 25368 Action.
Mode of Antagonism

BMY 25368 acts as a competitive antagonist, binding to the H2 receptor and preventing histamine from initiating the signaling cascade.[1] Interestingly, research comparing BMY 25368 to other H2 antagonists like IT-066 has suggested a component of "insurmountable" or irreversible antagonism.[2] This characteristic is attributed to specific structural features, particularly the trimethylene connecting carbon chain in its structure. This property may contribute to its potent and long-lasting effects, as the receptor blockade is not easily overcome by increasing concentrations of the agonist (histamine).[2]

In Vivo and Clinical Pharmacological Profile

The efficacy of BMY 25368 has been demonstrated across multiple species, including preclinical animal models and human clinical trials.

Preclinical Efficacy
  • Canine Models : In dogs, BMY 25368 proved to be a potent and long-acting antagonist of gastric secretion. It was also shown to be effective in preventing aspirin-induced gastric lesions, indicating a protective effect on the gastric mucosa.

  • Equine Models : Studies in foals demonstrated a clear dose-response relationship.[3][4] Intramuscular administration of BMY 25368 led to a significant decrease in hydrogen ion concentration and a corresponding increase in gastric pH. At higher doses (0.22 and 1.10 mg/kg), this acid suppression was sustained for over four hours, suggesting its potential utility in treating gastric ulcer disease in horses.[3][4]

  • Rodent Models : When administered directly into the cerebral ventricles of mice, BMY 25368, along with other H2 antagonists, caused a reduction in locomotor activity.[5] This finding suggests that central histaminergic H2 receptors may play a role in arousal and sedation mechanisms, an important consideration for the overall pharmacological profile.[5]

Preclinical In Vivo Efficacy of BMY 25368
Species Dose Range / Route Key Findings
DogNot SpecifiedPotent and long-acting inhibition of gastric secretion; Protective against aspirin-induced lesions.
Horse (Foals)0.02 - 1.10 mg/kg IMDose-dependent decrease in H+ concentration and increase in gastric pH; effect sustained for >4 hours at higher doses.[3][4]
MouseIntracerebroventricularReduction in locomotor activity and rotorod latencies.[5]
Human Clinical Data

A double-blind, placebo-controlled study in healthy male subjects provided definitive evidence of BMY 25368's efficacy in humans.[6] A single daily oral dose of 400 mg administered for seven days resulted in profound and sustained control of intragastric acidity over a 24-hour period.

Effect of BMY 25368 (400 mg/day) on 24-h Gastric Parameters in Healthy Subjects
Parameter Placebo (Median) BMY 25368 (Median) Change
Integrated Intragastric Acidity (mmol h/L)883218-75% [6]
Integrated Plasma Gastrin (pmol h/L)202364+80% [6]

The significant 75% reduction in 24-hour acidity demonstrates the drug's ability to provide continuous acid control with a once-daily dosing regimen.[6] The corresponding 80% rise in plasma gastrin is a known physiological response to reduced gastric acidity, where the body attempts to stimulate acid production via gastrin release. The study confirmed a significant inverse correlation between intragastric acidity and plasma gastrin levels.[6]

Experimental Methodologies

The validation of BMY 25368's pharmacological profile relies on robust and reproducible experimental protocols.

Protocol: Evaluation of Gastric Acid Secretion in Equine Model

This protocol is based on the methodology used to assess BMY 25368 in foals.[3][4]

Objective: To determine the dose-dependent effect of BMY 25368 on gastric acid secretion.

Methodology:

  • Animal Preparation: Five healthy foals are used. Food is withheld for a specified period before the experiment to establish a baseline gastric environment.

  • Cannulation: A nasogastric tube or a gastric cannula is inserted to allow for the collection of gastric fluid samples.

  • Baseline Sampling: Gastric fluid samples are collected at regular intervals (e.g., every 15-30 minutes) for a baseline period (e.g., 1-2 hours) to determine basal acid output.

  • Drug Administration: BMY 25368 is administered intramuscularly (IM) in a randomized, crossover design. Each foal receives different doses (e.g., 0.02, 0.11, 0.22, and 1.10 mg/kg) with an appropriate washout period between treatments.

  • Post-Treatment Sampling: Gastric fluid collection continues at regular intervals for several hours (e.g., 4-6 hours) post-administration.

  • Sample Analysis: Each gastric fluid sample is analyzed for:

    • Volume: To calculate total acid output.

    • pH: Measured using a calibrated pH meter.

    • Hydrogen Ion Concentration: Determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral endpoint.

  • Data Analysis: The changes in pH and hydrogen ion concentration from baseline are calculated for each dose and plotted over time to determine the magnitude and duration of the antisecretory effect.

Experimental_Workflow cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Analysis Analysis Phase A Select Subjects (e.g., 5 Foals) B Food Withholding (Establish Baseline) A->B C Gastric Cannulation (For Sampling) B->C D Collect Baseline Gastric Samples C->D E Administer BMY 25368 (IM, Randomized Doses) D->E F Collect Post-Dose Gastric Samples (Over 4-6 hours) E->F G Measure Sample Volume, pH, [H+] F->G H Calculate Change from Baseline G->H I Determine Dose-Response & Duration of Action H->I

Caption: Generalized workflow for in vivo evaluation of a gastric acid suppressant.

Structure-Activity Insights

While a full synthesis and SAR study for BMY 25368 is not detailed in the available literature, comparative studies provide valuable insights. A study characterizing the H2-receptor antagonist IT-066 also evaluated BMY 25368.[2] IT-066 is structurally divided into three parts: a tertiary amine/hydrophobic group, a connecting carbon chain, and a polar group. The study found that replacing the connecting chain of IT-066 (a cis-2-butene) with the trimethylene chain of BMY 25368 maintained the irreversible/insurmountable antagonism.[2] This suggests that the length and configuration of this connecting chain are crucial determinants for the irreversibility of the H2-receptor blocking action, a key feature contributing to the drug's potent and sustained activity.[2]

References

  • Kijima, H., Isobe, Y., Muramatsu, M., Yokomori, S., Suzuki, M., & Higuchi, S. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria. Biochemical Pharmacology, 55(2), 151-157. [Link]

  • Glick, S. D., & Gordon, T. P. (1987). Effects of centrally administered H2 antagonists on motor activity. Neuroscience Letters, 74(2), 223-226. [Link]

  • Orsini, J. A., Dreyfuss, D. J., Vecchione, J., Spencer, P. A., & Uhlman, R. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research, 52(7), 1092-1095. [Link]

  • Orsini, J. A., Dreyfuss, D. J., Vecchione, J., Spencer, P. A., & Uhlman, R. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. PubMed. [Link]

  • Boyd, E. J., Wilson, J. A., & Wormsley, K. G. (1988). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 2(4), 341-349. [Link]

Sources

An In-depth Technical Guide to the Binding Affinity of BMY 25368 for the Histamine H2 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the binding characteristics of BMY 25368 (also known as SKF 94482) to the histamine H2 receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental protocols, and elucidates the underlying pharmacology of this potent H2 antagonist.

Introduction: The Significance of Histamine H2 Receptor Antagonism

The histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in gastric acid secretion, smooth muscle relaxation, and modulation of the immune system. Its activation by histamine initiates a signaling cascade that has been a primary target for therapeutic intervention in acid-related gastrointestinal disorders. BMY 25368 emerged as a potent and long-acting antagonist of this receptor, demonstrating significant efficacy in preclinical models of gastric acid secretion. This guide delves into the specific molecular interactions that define its pharmacological profile.

Molecular Profile of BMY 25368

BMY 25368, with the chemical name 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione, is a structurally distinct antagonist of the histamine H2 receptor. Its unique chemical architecture is central to its potent and sustained biological activity.

Binding Characteristics of BMY 25368 to the Histamine H2 Receptor

Irreversible Antagonism: A Key Mechanistic Feature

A pivotal study by Kijima and colleagues in 1998 revealed that BMY 25368 exhibits a mode of antagonism that is not simply competitive but rather insurmountable and time-dependent, characteristic of irreversible binding. In functional assays using guinea pig isolated atria, BMY 25368's antagonism was comparable to that of IT-066, a known irreversible H2-receptor antagonist. This suggests that BMY 25368 may form a stable, long-lasting complex with the receptor, potentially through covalent modification or an extremely slow dissociation rate. This property is crucial for its observed long duration of action in vivo.

In Vivo Potency and Efficacy

Preclinical studies have consistently demonstrated the potent and long-lasting effects of BMY 25368 as a competitive antagonist of histamine-stimulated gastric secretion. In canine models, BMY 25368 was found to be nine times more potent than ranitidine following intravenous administration. Its oral potency was also significantly greater than ranitidine, with a markedly longer duration of action. For instance, its potency relative to ranitidine in histamine-stimulated dogs increased from 3.2-fold at 1-3 hours post-dose to 28-fold at 10-12 hours post-dose.

Parameter BMY 25368 Ranitidine Reference
Relative Potency (IV, vs. Ranitidine) 9x1x
Relative Oral Potency (vs. Ranitidine, 1-3h) 3.2x1x
Relative Oral Potency (vs. Ranitidine, 10-12h) 28x1x

The Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by its endogenous ligand, histamine, initiates a well-characterized signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response, such as gastric acid secretion in parietal cells.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Histamine Histamine Histamine->H2R Binds & Activates BMY25368 BMY 25368 BMY25368->H2R Binds & Irreversibly Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Downstream Targets

Histamine H2 Receptor Signaling Pathway and Point of Inhibition by BMY 25368.

Experimental Protocol: In Vitro Characterization of Histamine H2 Receptor Antagonists

To assess the binding affinity and mode of action of a compound like BMY 25368, a combination of radioligand binding and functional assays is employed. The following provides a detailed methodology for a competitive radioligand binding assay.

Objective

To determine the binding affinity (Ki) of a test compound (e.g., BMY 25368) for the histamine H2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials
  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated H2 receptor antagonist with high affinity and specificity, such as [³H]tiotidine.

  • Test Compound: BMY 25368.

  • Non-specific Binding Control: A high concentration of a known H2 receptor ligand (e.g., 10 µM unlabeled tiotidine or histamine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well microplates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture cells expressing the histamine H2 receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of BMY 25368 in the assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of [³H]tiotidine (at a concentration close to its Kd), 50 µL of assay buffer, and 150 µL of the membrane preparation.

      • Non-specific Binding (NSB): 50 µL of [³H]tiotidine, 50 µL of the non-specific binding control (e.g., 10 µM tiotidine), and 150 µL of the membrane preparation.

      • Competitive Binding: 50 µL of [³H]tiotidine, 50 µL of each dilution of BMY 25368, and 150 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of BMY 25368, determine the percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the BMY 25368 concentration to generate a competition curve.

    • Calculate the IC50 value from the competition curve using non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Reagents: - H2R Membranes - [³H]Tiotidine - BMY 25368 Dilutions start->prep setup Set Up 96-Well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration & Washing to Separate Bound from Free Ligand incubate->filter count Measure Radioactivity (Liquid Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki count->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay.

Conclusion

BMY 25368 is a highly potent histamine H2 receptor antagonist with a pharmacological profile distinguished by its long duration of action. This is likely attributable to its irreversible or slowly reversible binding to the H2 receptor, a characteristic that sets it apart from many other antagonists in its class. While quantitative in vitro binding affinity data (Ki/IC50) is not prominently available, its functional antagonism has been well-documented. Further investigation into the precise molecular interactions underlying its insurmountable antagonism would provide valuable insights for the design of future therapeutics targeting the histamine H2 receptor.

References

  • Cavanagh, R. L., & Buyniski, J. P. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Alimentary Pharmacology & Therapeutics, 3(3), 299–313. [Link]

  • Kijima, H., Isobe, Y., Muramatsu, M., Yokomori, S., Suzuki, M., & Higuchi, S. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (IT-066), involved in the insurmountable antagonism against histamine-

The Therapeutic Potential of BMY 25368 in Gastric Ulcer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastric ulcer disease remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents. This technical guide provides an in-depth analysis of BMY 25368, a potent and long-acting histamine H2-receptor antagonist, and its therapeutic potential in the context of gastric ulcer research. While representing an earlier generation of drug discovery, the principles of its action and the methodologies for its evaluation remain highly relevant for contemporary research in the field. This document will delve into the core mechanism of action of BMY 25368, present detailed experimental protocols for its preclinical assessment, and offer a framework for understanding its potential clinical utility. The information is tailored for researchers, scientists, and drug development professionals seeking to understand the landscape of anti-ulcerative drug discovery and development.

Introduction: The Unmet Need in Gastric Ulcer Therapy and the Promise of BMY 25368

Gastric ulcers are open sores that develop on the lining of the stomach, causing pain and potential complications.[1] The pathophysiology of gastric ulcer disease is complex, involving an imbalance between aggressive factors (e.g., gastric acid, pepsin, Helicobacter pylori infection, and nonsteroidal anti-inflammatory drugs) and protective mechanisms (e.g., mucus-bicarbonate barrier, prostaglandins, and adequate mucosal blood flow).[2][3] Current treatment strategies primarily focus on reducing gastric acid secretion and eradicating H. pylori.[4]

BMY 25368, with the chemical name 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione, emerged as a promising candidate in the landscape of anti-ulcerative agents.[5] As a histamine H2-receptor antagonist, its primary mechanism is to block the action of histamine on parietal cells, thereby reducing gastric acid secretion.[5][6] Early preclinical studies demonstrated that BMY 25368 is not only a potent inhibitor of gastric acid but also possesses a significantly longer duration of action compared to the then-standard ranitidine, suggesting a potential for less frequent dosing and improved patient compliance.[5]

This guide will provide a comprehensive overview of the scientific rationale and technical methodologies for evaluating the therapeutic potential of BMY 25368 in gastric ulcer research.

Core Mechanism of Action: Competitive Antagonism of the Histamine H2 Receptor

The cornerstone of BMY 25368's anti-ulcerative potential lies in its competitive antagonism of the histamine H2 receptor on gastric parietal cells. This mechanism is central to reducing the primary aggressive factor in ulcer formation: gastric acid.

Signaling Pathway of Gastric Acid Secretion

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of intervention for BMY 25368.

Gastric Acid Secretion Pathway cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates H_ion H+ H_K_ATPase->H_ion Pumps GastricLumen Gastric Lumen H_ion->GastricLumen BMY25368 BMY 25368 BMY25368->H2R Competitively Inhibits

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and the inhibitory action of BMY 25368.

Molecular Interactions and Competitive Inhibition

BMY 25368 competitively binds to the histamine H2 receptor, preventing histamine from binding and activating the receptor. This blockade of the H2 receptor inhibits the subsequent activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. The decrease in cAMP attenuates the activation of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of the H+/K+ ATPase (the proton pump). The final consequence is a dose-dependent reduction in the secretion of hydrogen ions (H+) into the gastric lumen, leading to an increase in gastric pH.[7][8]

Preclinical Evaluation of BMY 25368: Experimental Protocols

A rigorous preclinical evaluation is essential to characterize the efficacy and safety of any anti-ulcer agent. The following are detailed, step-by-step methodologies for key experiments.

In Vivo Assessment of Gastric Acid Antisecretory Activity

This protocol is designed to evaluate the inhibitory effect of BMY 25368 on gastric acid secretion in a canine model, a well-established model for this purpose.[5]

Experimental Workflow: Heidenhain Pouch Dog Model

Heidenhain_Pouch_Dog_Model_Workflow start Start prep Surgically prepare Heidenhain pouch dogs start->prep acclimate Allow for post-operative recovery and acclimatization prep->acclimate fast Fast dogs for 18 hours (water ad libitum) acclimate->fast iv_setup Place intravenous catheters fast->iv_setup baseline Collect basal gastric juice for 1 hour iv_setup->baseline stimulate Administer a continuous intravenous infusion of a secretagogue (e.g., histamine) baseline->stimulate drug_admin Administer BMY 25368 or vehicle intravenously or orally stimulate->drug_admin collect Collect gastric juice at 15-30 minute intervals for several hours drug_admin->collect analyze Measure volume, pH, and titratable acidity of each sample collect->analyze end End analyze->end

Sources

An In-Depth Technical Guide to the Structural Analysis of BMY 25368, a Squaric Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the structural elucidation of BMY 25368, a notable squaric acid derivative and histamine H₂ antagonist. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, grounding its protocols in established scientific principles to ensure robust and reliable structural characterization.

Introduction: The Significance of the Squaric Acid Moiety in BMY 25368

BMY 25368, with the chemical formula C₁₉H₂₅N₃O₃, presents a fascinating case for structural analysis due to the presence of a squaric acid core.[1] This four-membered ring system, also known as 3,4-dihydroxycyclobut-3-ene-1,2-dione, is not a typical carboxylic acid, yet it exhibits pronounced acidity. This property stems from the inductive effects of its oxygen atoms and, more importantly, the resonance stabilization of its anionic forms. Derivatives of squaric acid, particularly squaramides, are of significant interest in medicinal chemistry for their diverse biological activities and their ability to act as bioisosteric replacements for carboxylic acid groups.[2][3][4][5][6] Understanding the precise three-dimensional arrangement of atoms in BMY 25368 is paramount for elucidating its mechanism of action as a histamine H₂ antagonist and for guiding future drug design efforts.[7]

This guide will detail a multi-pronged analytical approach, leveraging the strengths of various spectroscopic and crystallographic techniques to build a complete structural picture of BMY 25368.

Core Structural Features of BMY 25368

A thorough structural analysis begins with a clear understanding of the molecule's constituent parts.

FeatureDescription
Molecular Formula C₁₉H₂₅N₃O₃
Squaric Acid Core A central four-membered ring with two carbonyl groups and two enolic hydroxyl groups (or their derivative form in BMY 25368). This moiety is key to the molecule's electronic and hydrogen-bonding properties.
Piperidine Moiety A saturated six-membered heterocyclic amine ring, contributing to the molecule's basicity and overall conformation.
Aromatic Ring A substituted benzene ring, which will exhibit characteristic spectroscopic signals and can engage in π-stacking interactions.
Linker Chain An ether and an amine linkage connect the core functional groups, providing conformational flexibility.

A Multi-Technique Approach to Structural Elucidation

A single analytical method is rarely sufficient for unambiguous structure determination. The following workflow outlines a synergistic approach, where each technique provides complementary information.

Structural_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Information cluster_2 Computational Corroboration Mass_Spectrometry Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (Connectivity & Stereochemistry) Mass_Spectrometry->NMR Provides Molecular Formula FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Confirms Functional Groups Xray_Crystallography X-ray Crystallography (3D Atomic Arrangement) NMR->Xray_Crystallography Guides Crystal Structure Solution Computational_Modeling Computational Modeling (Conformational Analysis & Spectral Prediction) NMR->Computational_Modeling Experimental Data for Validation Xray_Crystallography->Computational_Modeling Provides Experimental Geometry

Caption: A logical workflow for the comprehensive structural analysis of BMY 25368.

Experimental Protocols

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and deduce the elemental composition of BMY 25368. High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which in turn provides a highly confident molecular formula. The choice of ionization technique is critical; Electrospray Ionization (ESI) is generally well-suited for molecules like BMY 25368 which possess basic nitrogen atoms that can be readily protonated.

Trustworthiness: The protocol includes internal or external calibration to ensure mass accuracy. Tandem mass spectrometry (MS/MS) is employed to generate a fragmentation pattern, which acts as a structural fingerprint and helps in piecing together the connectivity of the molecule.

Experimental Protocol: High-Resolution Tandem Mass Spectrometry (HRMS/MS)

  • Sample Preparation: Prepare a dilute solution of BMY 25368 (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.

  • MS1 Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to determine the monoisotopic mass of the protonated molecule, [M+H]⁺.

    • The expected m/z for C₁₉H₂₅N₃O₃ + H⁺ is approximately 344.1974. The high mass accuracy of the instrument should allow for confirmation of the elemental composition.

  • MS/MS Analysis (Collision-Induced Dissociation - CID):

    • Select the [M+H]⁺ ion as the precursor ion for fragmentation.

    • Apply a range of collision energies to induce fragmentation. The fragmentation of odd-electron ions from electron impact or even-electron ions from chemical ionization can provide structural information.[4]

    • Acquire the product ion spectrum. The fragmentation pattern will be characteristic of the BMY 25368 structure, with expected cleavages at the ether linkage, the piperidine ring, and the squaramide moiety.[6][8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint" by identifying the vibrational modes of functional groups.[1][9] For BMY 25368, we are particularly interested in the characteristic absorptions of the carbonyl groups of the squaric acid core, N-H bonds, C-O ether linkages, and aromatic C-H bonds. The positions of these bands can also give clues about hydrogen bonding.

Trustworthiness: A background spectrum is always run to subtract atmospheric H₂O and CO₂ signals. The sample preparation method is chosen to minimize scattering and ensure good spectral quality.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid BMY 25368 sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation, such as creating KBr pellets, is required, which minimizes sample handling and potential contamination.[2]

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Spectral Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic FTIR Bands for BMY 25368:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-3500N-H StretchAmine/Amide
~3000-3100C-H StretchAromatic
~2800-3000C-H StretchAliphatic
~1700-1800C=O StretchSquaric Acid Carbonyl
~1600-1650C=C StretchAromatic/Squaric Acid
~1100-1300C-O StretchEther
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments will be used to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule. The choice of deuterated solvent is important; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices, with the latter being more suitable for compounds with exchangeable protons due to its ability to form hydrogen bonds.

Trustworthiness: The use of a known internal standard, such as tetramethylsilane (TMS), ensures accurate chemical shift referencing. A combination of complementary 2D NMR experiments provides redundant information, allowing for self-validation of the structural assignments.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of BMY 25368 in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS.[10]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the 3D structure and conformation.

NMR_Connectivity_Analysis cluster_Aromatic Aromatic Ring cluster_Linker Linker cluster_Piperidine Piperidine Ring cluster_Squaric Squaric Acid Moiety Ar_H Aromatic Protons Ar_C Aromatic Carbons Ar_H->Ar_C HSQC CH2_O OCH₂ Ar_H->CH2_O HMBC Pip_H Piperidine Protons Ar_H->Pip_H HMBC (via CH₂ bridge) CH2_N NCH₂ CH2_O->CH2_N COSY NH NH CH2_N->NH COSY Pip_C Piperidine Carbons Pip_H->Pip_C HSQC Squaric_C Squaric Carbons NH->Squaric_C HMBC

Sources

The Historical Development of BMY 25368: A Potent and Long-Acting Histamine H2 Blocker

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The landscape of gastric acid secretion inhibitors has been shaped by the relentless pursuit of more potent, selective, and durable therapeutic agents. The development of histamine H2 receptor antagonists marked a pivotal moment in the management of acid-related disorders. This technical guide delves into the historical development of BMY 25368, a potent and long-acting H2 blocker, from its chemical conception to its preclinical characterization. While information on its late-stage clinical development is not extensively available in the public domain, this document aims to provide a comprehensive overview of its foundational science, offering valuable insights for researchers and professionals in the field of drug discovery and development.

The Quest for Superior H2 Receptor Blockade: The Emergence of BMY 25368

The discovery of histamine H2 receptors and the subsequent development of the first H2 antagonist, cimetidine, revolutionized the treatment of peptic ulcers and other gastrointestinal disorders. This breakthrough spurred a wave of research aimed at identifying second-generation antagonists with improved pharmacological profiles, including greater potency, longer duration of action, and fewer side effects. It was within this competitive and innovative environment that Bristol-Myers Squibb (BMS) embarked on the development of novel H2 blockers.

BMY 25368, also known by its chemical name 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione and the code SKF 94482, emerged from these efforts as a promising candidate. Its unique chemical structure, centered around a cyclobutene-3,4-dione core, set it apart from the imidazole- and furan-based structures of its predecessors, cimetidine and ranitidine, respectively.

Unraveling the Molecular Architecture: Structure-Activity Relationship (SAR) Insights

The design of BMY 25368 was a testament to the power of medicinal chemistry in optimizing drug-receptor interactions. The core of its activity lies in the 3,4-diamino-3-cyclobutene-1,2-dione moiety, a key structural feature for potent H2 receptor antagonism.

A pivotal study on the structure-activity relationships of H2-receptor antagonists featuring this cyclobutene-dione core shed light on the critical elements for high-affinity binding and functional activity. This research, while not exclusively focused on BMY 25368, provides the scientific rationale behind its design. The study highlighted the importance of the diamino-cyclobutene-dione group for time-dependent and insurmountable H2-receptor blocking action. Furthermore, it was demonstrated that the nature of the connecting chain between this polar head and the hydrophobic side chain is crucial for the irreversibility of the receptor blockade. BMY 25368, with its trimethylene connecting chain, exhibited irreversible antagonism, a characteristic that likely contributes to its long duration of action.

The piperidinomethylphenoxy group serves as the hydrophobic anchor, facilitating the initial interaction with the H2 receptor. The specific substitution pattern and the nature of this group were likely optimized through iterative synthesis and biological testing to achieve the desired potency and selectivity.

Preclinical Pharmacology: Demonstrating Potency and Durability

The preclinical evaluation of BMY 25368 provided compelling evidence of its potential as a superior H2 blocker. Studies in various animal models consistently demonstrated its high potency and prolonged duration of action compared to the then-standard ranitidine.

Inhibition of Gastric Acid Secretion in Canine Models

In a key study utilizing the Heidenhain pouch dog model, BMY 25368 was shown to be a competitive antagonist of histamine-stimulated gastric acid secretion. This finding confirmed its mechanism of action as a true H2 receptor blocker. The study further revealed that BMY 25368 also effectively antagonized gastric secretion stimulated by other secretagogues, including pentagastrin and bethanechol, as well as food-stimulated acid secretion.

Table 1: Comparative Potency of BMY 25368 and Ranitidine in Histamine-Stimulated Dogs

Route of AdministrationRelative Potency (BMY 25368 vs. Ranitidine)
Intravenous (bolus)9 times more potent
Oral (1-3 hours post-dose)3.2 times more potent
Oral (10-12 hours post-dose)28 times more potent

The significantly longer duration of action of BMY 25368 is a noteworthy feature. This prolonged effect offers the potential for less frequent dosing, which can improve patient compliance and therapeutic outcomes.

Gastroprotective Effects

Beyond its antisecretory effects, BMY 25368 demonstrated significant gastroprotective properties. In a canine model of aspirin-induced gastric lesions, orally administered BMY 25368 was found to be nine times more potent than ranitidine in preventing the formation of these lesions. This suggests a potential role for BMY 25368 in the prevention of NSAID-associated gastropathy.

Efficacy in Equine Models

The potent antisecretory effects of BMY 25368 were also confirmed in horses. A study in foals demonstrated that intramuscular administration of BMY 25368 led to a dose-dependent decrease in hydrogen ion concentration and an increase in gastric pH. At higher doses, the elevation in pH was sustained for over four hours, indicating its potential utility in treating and preventing gastric ulcers in horses.

Synthesis and Chemical Properties

The synthesis of the cyclobutene-dione core is a critical step. Research on related compounds suggests that this can be achieved through various methods, including the dimerization of ketenes or the [2+2] cycloaddition of ynamines and ketenes. Subsequent functional group manipulations would then allow for the introduction of the amino groups and the side chains.

Clinical Development: An Unconcluded Narrative

Despite the promising preclinical profile of BMY 25368, detailed information regarding its progression through clinical trials in humans is scarce in the public domain. It is possible that the compound's development was discontinued for strategic, pharmacokinetic, or safety reasons that are not publicly disclosed. The pharmaceutical industry's pipeline is dynamic, with many promising candidates not reaching the market for a variety of complex reasons.

Conclusion and Future Perspectives

BMY 25368 represents a significant effort in the historical development of H2 receptor antagonists. Its unique chemical structure, centered on the 3,4-diamino-3-cyclobutene-1,2-dione core, conferred high potency and a remarkably long duration of action in preclinical models. The insights gained from its structure-activity relationship studies have contributed to the broader understanding of H2 receptor pharmacology and have likely informed the design of subsequent generations of acid-suppressing agents.

While the complete clinical development story of BMY 25368 remains to be told, its preclinical legacy serves as a valuable case study for drug discovery scientists. It underscores the importance of innovative chemical design in achieving superior pharmacological properties and highlights the rigorous preclinical evaluation necessary to identify promising therapeutic candidates. The journey of BMY 25368, though not culminating in a marketed drug, is a testament to the intricate and often challenging path of pharmaceutical research and development.

Diagrams

Signaling Pathway of Histamine H2 Receptor Activation and Blockade

G Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates and Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion BMY25368 BMY 25368 BMY25368->H2R Blocks

Caption: Mechanism of H2 receptor-mediated gastric acid secretion and its inhibition by BMY 25368.

Experimental Workflow for Evaluating H2 Blocker Potency

G cluster_0 In Vivo Model Preparation cluster_1 Stimulation and Treatment cluster_2 Data Collection and Analysis AnimalModel Canine Heidenhain Pouch Model Stimulation Induce Gastric Acid Secretion (e.g., Histamine Infusion) AnimalModel->Stimulation Treatment Administer BMY 25368 (IV or Oral) Stimulation->Treatment Collection Collect Gastric Juice Samples at Timed Intervals Treatment->Collection Analysis Measure Acid Output (Titration) Collection->Analysis Comparison Compare with Control (Vehicle) and Ranitidine Analysis->Comparison Potency Determine Relative Potency and Duration of Action Comparison->Potency

Caption: A generalized workflow for the preclinical evaluation of H2 receptor antagonists.

References

  • Effect of BMY-25368, a Potent and Long-Acting Histamine H2-receptor Antagonist, on Gastric Secretion and Aspirin-Induced Gastric Lesions in the Dog. Aliment Pharmacol Ther. URL: [Link]

  • Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. Am J Vet Res. URL: [Link]

  • Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1

Methodological & Application

Application Note: Preparation of BMY 25368 Stock and Injection Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a standardized, reproducible protocol for the preparation of BMY 25368 (SK&F 94482) for in vivo and in vitro applications.

Introduction & Mechanism

BMY 25368 is a potent, long-acting histamine H₂ receptor antagonist. Structurally, it distinguishes itself from earlier generations (e.g., cimetidine, ranitidine) by incorporating a 3,4-diamino-3-cyclobutene-1,2-dione (squaramide) moiety as a bioisostere for the thiourea or cyanoguanidine groups found in classic antagonists. This structural modification enhances potency and alters physicochemical stability, necessitating specific handling protocols to prevent hydrolytic degradation or precipitation during formulation.

This guide provides a self-validating workflow for preparing high-purity stock solutions and biocompatible injection vehicles, ensuring experimental reproducibility in pharmacokinetic and pharmacodynamic studies.

Physicochemical Profile

Understanding the compound's properties is critical for selecting the correct solvent system.

PropertySpecificationExperimental Implication
Chemical Name BMY-25368 HydrochlorideUse MW correction factor if converting from free base.
Molecular Weight ~379.88 g/mol (HCl salt)Calculation basis for Molarity.
Solubility (Water) Moderate to High (as HCl)Suitable for direct saline formulation at low-medium doses.
Solubility (DMSO) High (> 50 mM)Ideal for long-term cryo-storage (-20°C).
pKa Basic amine functionalitypH adjustments may be required for high-concentration aqueous solutions.
Stability Light Sensitive; HygroscopicStore desiccated; Protect from light during preparation.

Materials & Equipment

  • Active Pharmaceutical Ingredient (API): BMY 25368 Hydrochloride (Verify purity >98% via HPLC).

  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell culture grade).

  • Vehicle (Injection): 0.9% Sodium Chloride (Sterile Saline) or Phosphate Buffered Saline (PBS), pH 7.4.

  • Equipment:

    • Analytical Balance (Precision 0.01 mg).

    • Vortex Mixer.

    • Syringe Filters: 0.22 µm PVDF (for DMSO) or PES (for aqueous).

    • Amber glass vials (to prevent photolysis).

Protocol A: Preparation of Master Stock Solution

Purpose: To create a stable, high-concentration concentrate for long-term storage or subsequent dilution. Target Concentration: 50 mM (Typical).

  • Weighing: Accurately weigh 18.99 mg of BMY 25368 HCl.

    • Note: Handle in a low-humidity environment to prevent hygroscopic clumping.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be completely clear and colorless to pale yellow. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Divide into 50–100 µL aliquots in sterile amber microtubes.

    • Store at -20°C. Stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Injection Solution (IV/IP)

Purpose: To prepare a biocompatible solution for immediate animal administration. Target Dose Example: 10 mg/kg for a 25g mouse (Injection volume: 10 mL/kg = 250 µL). Required Concentration: 1.0 mg/mL.

Method 1: Aqueous Dissolution (Preferred for HCl Salt)

Best for low-to-moderate doses where the salt form is fully water-soluble.

  • Calculation: Determine total mass required (e.g., 5 mg for 5 mL of solution).

  • Dissolution: Add BMY 25368 HCl powder directly to 0.9% Sterile Saline .

  • pH Adjustment (Critical):

    • Measure pH. The HCl salt may acidify the solution.

    • If pH < 5.0, carefully adjust to pH 6.0–7.4 using dilute NaOH (0.1 N) to prevent injection site irritation.

    • Caution: Avoid pH > 8.0 as the free base may precipitate.

  • Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile crimp-top vial.

  • Usage: Use within 24 hours. Keep on ice.

Method 2: Co-Solvent Formulation (For High Doses/Low Solubility)

Use this if the compound precipitates in pure saline or if starting from the Master Stock (Protocol A).

  • Starting Material: Thaw a 50 mM DMSO Master Stock aliquot.

  • Vehicle Preparation: Prepare a solution of 5% Tween 80 + 95% Saline .

  • Dilution (Stepwise):

    • Add the required volume of DMSO Stock dropwise into the vortexing Vehicle.

    • Limit DMSO: Ensure final DMSO concentration is ≤ 5% for IP or ≤ 1% for IV to avoid vehicle toxicity.

    • Example: To make 1 mL of solution, mix 20 µL Stock + 980 µL Vehicle.

  • Clarification: Vortex for 1 minute. Inspect for "oiling out" or precipitation.

Workflow Visualization

The following diagram illustrates the decision logic and processing steps for BMY 25368 formulation.

BMY_Preparation Start Start: BMY 25368 HCl Powder Weigh Weigh API (Analytical Balance) Start->Weigh Choice Select Formulation Path Weigh->Choice DMSO_Add Add Anhydrous DMSO (Target: 50 mM) Choice->DMSO_Add Master Stock Saline_Add Add 0.9% Saline (Target: 1 mg/mL) Choice->Saline_Add Direct Injection Vortex_A Vortex / Sonicate DMSO_Add->Vortex_A QC_A QC: Clear Solution? Vortex_A->QC_A QC_A->DMSO_Add No (Heat/Sonicate) Storage Aliquot & Store (-20°C, Desiccated) QC_A->Storage Yes Storage->Saline_Add Dilute for Use pH_Check Check pH (Adjust to 6.0-7.4) Saline_Add->pH_Check Filter Sterile Filter (0.22 µm PES) pH_Check->Filter Inject Ready for Injection (Use within 24h) Filter->Inject

Figure 1: Decision tree for BMY 25368 preparation, distinguishing between long-term stock storage and immediate aqueous formulation.

Quality Control & Troubleshooting

Self-Validating Checks
  • Visual Inspection: Hold the vial against a black background and a white background. The solution must be free of opalescence.

    • Failure Mode: Cloudiness indicates precipitation (likely pH > 8 or saturation).

  • pH Verification: For IV injections, pH must be > 5.5 to prevent hemolysis or phlebitis.

  • Osmolality: If using high concentrations of co-solvents (PEG/DMSO), verify osmolality is within 280–320 mOsm/kg.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" effect due to rapid polarity change.Add DMSO stock slowly to vortexing saline. Increase Tween 80 to 5-10%.
Yellow discoloration Oxidation of the squaramide moiety.Discard solution. Prepare fresh from powder. Protect from light.
Injection site necrosis pH too low or DMSO concentration too high.Adjust pH to 7.0–7.4. Reduce DMSO < 5% or switch to Protocol B (Direct Saline).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57339384, BMY-25368. Retrieved from [Link]

  • Gazzard, B. G., et al. (1990). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics. Retrieved from [Link]

  • Gaylord Chemical (2020). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling. Retrieved from [Link]

Application Notes & Protocols: BMY 25368 Dosage Calculation for Equine Gastric Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dosage calculation and experimental application of BMY 25368 in equine gastric studies. A critical clarification is made at the outset: contrary to potential misconceptions, BMY 25368 is not a 5-HT1A partial agonist but a potent and long-acting histamine H2-receptor antagonist.[1][2][3][4] Its primary mechanism for reducing gastric acid is through the competitive blockade of histamine H2 receptors on parietal cells. This guide synthesizes data from peer-reviewed veterinary research to establish a detailed, evidence-based protocol for determining appropriate dosages, administering the compound, and monitoring its effects on gastric pH in horses. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the ethical treatment of research animals.

Introduction: The Challenge of Equine Gastric Ulcer Syndrome (EGUS)

Equine Gastric Ulcer Syndrome (EGUS) is a prevalent and clinically significant condition, estimated to affect a large percentage of performance horses.[5] The syndrome is broadly divided into Equine Squamous Gastric Disease (ESGD) and Equine Glandular Gastric Disease (EGGD), which have distinct pathophysiologies but are both influenced by the acidic environment of the stomach.[6][7] The primary therapeutic strategy for managing EGUS, particularly ESGD, is the suppression of gastric acid secretion to raise the intragastric pH to a level that allows for mucosal healing (typically above 4.0).[8][9]

Pharmacological intervention is a cornerstone of this approach. While proton pump inhibitors like omeprazole are common, histamine H2-receptor antagonists represent another critical class of acid-suppressing agents.[10] BMY 25368 (also known as SKF 94482) is a potent H2-receptor antagonist that has been specifically studied for its effects on gastric secretion in horses, demonstrating a dose-dependent reduction in acid output.[3][11] This document provides the necessary protocols for leveraging BMY 25368 as a tool in equine gastric research.

Corrected Mechanism of Action: BMY 25368 as an H2-Receptor Antagonist

For the purposes of sound scientific research, it is essential to clarify that BMY 25368 functions as a histamine H2-receptor antagonist .[1][2][11] It competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action interrupts the signaling cascade that leads to the activation of the H+/K+ ATPase proton pump, thereby reducing the secretion of hydrochloric acid into the stomach lumen.

The distinction from a 5-HT1A agonist is critical. While serotonin receptors are present in the equine gut and influence motility, the primary pathway for histamine-stimulated acid secretion is mediated by H2 receptors.[12][13] Targeting this pathway directly is a proven method for potent acid suppression.

BMY_25368_MoA cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Stomach Lumen H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes Histamine Histamine Histamine->H2R Binds BMY25368 BMY 25368 BMY25368->H2R Blocks

Caption: Mechanism of BMY 25368 on Gastric Parietal Cells.

Principles of Dosage Calculation

The fundamental principle of veterinary pharmacology is to dose medication based on the animal's body weight, typically expressed in milligrams per kilogram (mg/kg).[14][15][16] This ensures that animals of different sizes receive a therapeutically equivalent amount of the active compound.

Core Formula

The calculation involves two primary steps:

  • Calculate the Total Dose (mg):

    • Dose (mg) = Animal's Weight (kg) × Prescribed Dosage (mg/kg)[17]

  • Calculate the Volume to Administer (mL):

    • Volume (mL) = Total Dose (mg) ÷ Drug Concentration (mg/mL)[18]

Equine-Specific Dose-Response Data for BMY 25368

A key study by Orsini et al. (1991) provides direct, in-vivo data on the effects of BMY 25368 in foals.[3][4][11] This research is the authoritative basis for dosage selection in equine studies. The study evaluated four different intramuscular (IM) doses and their effect on gastric pH.

Dose (mg/kg, IM)Observed Effect on Gastric pHDuration of Action (pH elevation)
0.02Minimal, dose-responsive increase< 4 hours
0.11Moderate, dose-responsive increase~ 4 hours
0.22 Significant increase > 4 hours
1.10 Most potent increase > 4 hours
Table adapted from data presented in Orsini et al., American Journal of Veterinary Research, 1991.[11]

Based on this data, a dosage range of 0.22 mg/kg to 1.10 mg/kg is recommended for studies requiring a significant and sustained elevation of gastric pH for at least 4 hours.[3][11]

Detailed Experimental Protocol

This protocol outlines a complete workflow for a study investigating the effects of BMY 25368 on equine gastric acid secretion.

Materials
  • BMY 25368 injectable solution (e.g., 5 mg/mL formulation as used in the reference study)[11]

  • Sterile syringes and needles

  • Calibrated scale for obtaining accurate horse body weight

  • Nasogastric tube or indwelling pH electrode system[8][19]

  • pH meter or data logger

  • Sedatives (e.g., detomidine), if required for instrumentation[20]

  • Animal restraints (stocks)

Step-by-Step Dosage Calculation and Preparation

Objective: To prepare a 0.22 mg/kg IM dose for a 450 kg horse using a 5 mg/mL solution.

  • Confirm Horse's Weight:

    • Accurately weigh the horse.

    • Example: 450 kg.

  • Calculate Total Dose in Milligrams (mg):

    • Use the formula: Dose (mg) = Weight (kg) × Dosage (mg/kg)

    • Calculation: 450 kg × 0.22 mg/kg = 99 mg.

  • Calculate Volume to Administer in Milliliters (mL):

    • Use the formula: Volume (mL) = Total Dose (mg) ÷ Concentration (mg/mL)

    • Calculation: 99 mg ÷ 5 mg/mL = 19.8 mL.

  • Prepare the Injection:

    • Using sterile technique, draw up 19.8 mL of the BMY 25368 solution into an appropriately sized syringe.

Animal Preparation and Acclimation
  • Acclimation: House horses in the study environment for a minimum of 14 days prior to the trial to acclimate.

  • Fasting: Withhold food for 12-16 hours before the study to ensure an empty stomach, which is critical for accurate baseline pH measurement and gastroscopy, if performed.[21][22] Water should be provided until 2 hours prior to the procedure.

  • Baseline Gastric pH Measurement:

    • Prior to drug administration, obtain baseline gastric fluid samples or pH readings for at least one hour to establish a pre-treatment average.

    • This can be achieved via a nasogastric tube for fluid aspiration or through an indwelling pH probe for continuous monitoring.[8][19] Recently developed wireless pH capsules offer a minimally invasive method for continuous monitoring at a fixed location.[21][22][23]

Administration and Monitoring Protocol
  • Administration: Administer the calculated dose of BMY 25368 via deep intramuscular (IM) injection in a large muscle mass, such as the gluteal or lateral cervical muscles.[11]

  • Post-Administration Monitoring:

    • Begin collecting gastric fluid samples or recording pH data at regular intervals (e.g., every 15-30 minutes) immediately following administration.

    • Continue monitoring for a minimum of 4-6 hours to capture the onset, peak effect, and duration of action.[11]

    • Observe the animal for any adverse reactions. The original study noted no adverse effects.[11]

  • Data Analysis:

    • Calculate the mean pH for each time interval.

    • Plot the mean pH against time to visualize the pharmacodynamic effect of the drug.

    • Statistically compare post-treatment pH values to the baseline values to determine the significance of the effect.

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Dosing Phase 2: Dosing cluster_Monitor Phase 3: Monitoring & Analysis Acclimate 1. Acclimate Horse (≥14 days) Weigh 2. Obtain Accurate Body Weight (kg) Acclimate->Weigh Fast 3. Fast Horse (12-16 hours) Weigh->Fast Baseline 4. Establish Baseline Gastric pH (1 hr) Fast->Baseline Calculate 5. Calculate Dose (mg) & Volume (mL) Prepare 6. Prepare Sterile Injection Calculate->Prepare Administer 7. Administer IM Injection Prepare->Administer Monitor 8. Monitor pH (every 15-30 min for 4-6 hours) Administer->Monitor Baseline->Calculate Baseline->Monitor Analyze 9. Analyze & Plot Data (pH vs. Time) Monitor->Analyze

Caption: Workflow for Equine Gastric Study Using BMY 25368.

Safety and Toxicology

The primary equine study reported no observable adverse reactions during or after the IM administration of BMY 25368 at doses up to 1.10 mg/kg.[11] However, as with any investigational compound, researchers should consult the manufacturer's Safety Data Sheet (SDS) for comprehensive toxicological information and handling precautions.[24][25] Standard monitoring of the animal's general health, demeanor, and appetite is recommended throughout the study period.

Conclusion

BMY 25368 is an effective histamine H2-receptor antagonist for use in equine gastric research. By following the evidence-based dosage calculations and experimental protocols detailed in this guide, researchers can accurately and reliably investigate its effects on gastric acid suppression. A thorough understanding of its correct mechanism of action is paramount for proper study design and data interpretation. The recommended intramuscular dosage range of 0.22 mg/kg to 1.10 mg/kg provides a significant and sustained increase in gastric pH, making BMY 25368 a valuable tool for studies related to Equine Gastric Ulcer Syndrome.

References

  • Drug Dose Calculation. OSU CVM Veterinary Clinical and Professional Skills Center Handbook. [Link]

  • Orsini, J. A., Dreyfuss, D. J., Vecchione, J., Spencer, P. A., & Uhlman, R. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American journal of veterinary research, 52(1), 108-110. [Link]

  • Merritt, A. M. (2003). Gastric juice pH measurement in horses: Three-quarters of a century of history!. Equine Veterinary Journal, 35(S34), 8-10. [Link]

  • Veterinary Technician Drug Calculations Guide. atdove.org. [Link]

  • The top 5 drug calculations every vet nurse needs to know. Vets on the Net. [Link]

  • Lister, T., et al. (2003). Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor. Antimicrobial Agents and Chemotherapy, 47(11), 3441–3448. [Link]

  • Common Calculations in Vet Med: A Guide for Vet Tech Students. Vet Tech Prep. [Link]

  • Murray, M. J., & Schusser, G. F. (1993). Technique for prolonged, minimally invasive monitoring of intragastric pH in ponies. American journal of veterinary research, 54(7), 1107-1113. [Link]

  • Drug Dose calculation.pdf for veterinary. Slideshare. [Link]

  • Cavanagh, R. L., et al. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Alimentary pharmacology & therapeutics, 3(3), 299-313. [Link]

  • Noninvasive Capsule Could Aid Equine Ulcer Research. The Horse. [Link]

  • A novel placement method of a calibration-free pH capsule for continuous wireless measurement of intragastric pH in horses. Mad Barn Research Bank. [Link]

  • Hodgson, E., et al. (2024). A novel placement method of a calibration-free pH capsule for continuous wireless measurement of intragastric pH in horses. Journal of Veterinary Internal Medicine. [Link]

  • Orsini, J.A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. IVIS. [Link]

  • Historical Review of Gastric Ulcers. Saracen Horse Feeds. [Link]

  • Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. PubMed. [Link]

  • Andrews, F. M., & McConnico, R. S. (2009). Treatment and prevention of equine gastric ulcer syndrome. Veterinary Clinics: Equine Practice, 25(1), 101-113. [Link]

  • Delesalle, C., et al. (2008). Contractile effects of 5-hydroxytryptamine (5-HT) in the equine jejunum circular muscle: functional and immunohistochemical identification of a 5-HT1A-like receptor. Equine veterinary journal, 40(4), 355-361. [Link]

  • EQUINE SQUAMOUS GASTRIC DISEASE AND EQUINE GLANDULAR GASTRIC DISEASE: Why Does the Distinction Matter? Boehringer Ingelheim. [Link]

  • Equine Gastric Ulcer Syndrome. Rossdales Veterinary Surgeons. [Link]

  • Delesalle, C., et al. (2005). In vitro effects of 5-hydroxytryptamine on the jejunum of Healthy and colic Horses: Characterization of a putative 5-HT1A receptor in the Equine Gut. Ghent University Academic Bibliography. [Link]

  • Equine Gastric Ulcer Syndrome (EGUS). Dengie Horse Feeds. [Link]

  • Toxicology in R&D Fact Sheet. Bristol Myers Squibb. [Link]

  • Sykes, B. W. (2023). Equine Gastric Ulcer Syndrome: An Update on Current Knowledge. Animals, 13(7), 1265. [Link]

  • Delesalle, C., et al. (2007). Determination of the source of increased serotonin (5-HT) concentrations in blood and peritoneal fluid of colic horses with compromised bowel. Equine Veterinary Journal, 39(4), 312-317. [Link]

  • Serotonin in Horses. Mad Barn Equine Research Database. [Link]

  • Dosage Calculator. Abler. [Link]

  • Richter, W. F., et al. (1998). Animal pharmacokinetics and interspecies scaling of Ro 25-6833 and related (lactamylvinyl)cephalosporins. Journal of pharmaceutical sciences, 87(3), 301-306. [Link]

  • Evaluation of partial beta-adrenoceptor agonist activity. PubMed. [Link]

  • Delesalle, C., et al. (2008). Determination of the source of increased serotonin (5-HT) concentrations in blood and peritoneal fluid of colic horses with compromised bowel. PubMed. [Link]

  • Yang, M., et al. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 14, 1152013. [Link]

  • Sedation and anaesthesia. Brooke Action for Working Horses and Donkeys. [Link]

  • Partial agonism improves the anti-hyperglycaemic efficacy of an oxyntomodulin-derived GLP-1R/GCGR co-agonist. PubMed. [Link]

  • Mager, D. E., & Jusko, W. J. (2001). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Drug Metabolism and Pharmacokinetics, 16(4), 239-247. [Link]

  • Veterinary Drug Calculator. ClinCalc. [Link]

  • Yang, M., et al. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. PubMed. [Link]

  • Veterinary Drug Calculator. Vetcalculators.com. [Link]

  • BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors. PubMed. [Link]

  • The Bristol Myers Squibb Safety Data Sheet (SDS) Locator. Bristol Myers Squibb. [Link]

  • Anesthetic Drugs and Dosages Commonly Used in Horses. Kansas State University Veterinary Health Center. [Link]

  • Sykes, B. W. (2023). Equine Gastric Ulcer Syndrome: An Update on Current Knowledge. MDPI. [Link]

  • Benzodiazepine modulation of partial agonist efficacy and spontaneously active GABA(A) receptors supports an allosteric model of modulation. PubMed. [Link]

  • Busechian, S., et al. (2021). Effectiveness of a complementary feed containing extract of Griffonia Simplicifolia and Olea Europaea on horses affected by equine gastric ulcer syndrome. Large Animal Review, 27(4), 211-216. [Link]

  • Equine Gastric Ulcers. The Horse Report, UC Davis Center for Equine Health. [Link]

  • A Study to Evaluate the Safety, Tolerability, Drug Levels, and Drug Effects of BMS-986308 in Healthy Participants. BMS Clinical Trials. [Link]

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Application Note & Protocol: Evaluating the Pharmacodynamics of BMY 25368, a Potent H2-Receptor Antagonist, in the Heidenhain Pouch Dog Model

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed experimental protocol for investigating the effects of BMY 25368 (also known as SKF 94482) on gastric acid secretion using the established Heidenhain pouch dog model. This guide is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and gastroenterology.

Introduction: The Scientific Rationale

The regulation of gastric acid secretion is a complex physiological process involving neural, hormonal, and paracrine pathways.[1] A key mediator in this process is histamine, which stimulates parietal cells to secrete acid by binding to H2 receptors.[2] Consequently, histamine H2-receptor antagonists (H2RAs) are a cornerstone in the treatment of acid-related disorders.[3][4] BMY 25368 is a potent and long-acting H2RA that competitively antagonizes gastric acid secretion.[5][6]

The Heidenhain pouch dog model is a classic and reliable preclinical model for studying gastric secretion.[7][8] This surgically prepared, denervated pouch of the fundic mucosa allows for the collection of pure gastric juice, free from contamination by food or saliva, providing a clear window into the direct effects of pharmacological agents on parietal cell function.[9][10] This protocol outlines the methodology to assess the inhibitory effects of BMY 25368 on gastric acid secretion stimulated by various secretagogues in this model.

Mechanism of Action: H2-Receptor Antagonism

Gastric acid secretion by parietal cells is the final step in a cascade of signaling pathways. The primary stimulants are acetylcholine (neural), gastrin (hormonal), and histamine (paracrine).[1] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating adenylate cyclase and increasing intracellular cAMP.[1][3] This signaling cascade ultimately activates the H+/K+-ATPase proton pump, which secretes H+ ions into the gastric lumen.[2] BMY 25368, as an H2RA, competitively blocks the H2 receptor, thereby inhibiting the action of histamine and reducing gastric acid secretion.[5][6]

H2_Antagonist_Mechanism cluster_ParietalCell Parietal Cell cluster_Stimulation Stimulation Pathway cluster_Inhibition Inhibition Pathway H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP ↑ cAMP AC->cAMP ProtonPump H+/K+-ATPase (Proton Pump) cAMP->ProtonPump Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes GastricLumen H_ion->GastricLumen To Gastric Lumen Histamine Histamine Histamine->H2R Binds BMY25368 BMY 25368 BMY25368->H2R Blocks

Caption: Mechanism of BMY 25368 as a competitive H2-receptor antagonist on parietal cells.

Materials and Equipment

  • Animals: Adult pure-bred dogs (e.g., Labrador Retrievers or Beagles) weighing 20-25 kg, surgically prepared with a Heidenhain pouch and a stainless steel gastric cannula.[9]

  • Drugs and Reagents:

    • BMY 25368 hydrochloride[5]

    • Ranitidine (for comparison, optional)[6]

    • Histamine dihydrochloride

    • Pentagastrin[6]

    • Bethanechol[6]

    • Sterile saline (0.9% NaCl) for infusions

    • Sodium hydroxide (NaOH), 0.1 N for titration

    • Phenolphthalein indicator

  • Equipment:

    • Pavlov stands for restraining dogs during experiments[9]

    • Infusion pumps

    • Collection vessels (graduated cylinders or beakers)

    • pH meter

    • Automatic titrator or burette

    • Catheters for intravenous administration

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to assess the inhibitory effect of BMY 25368 on stimulated gastric acid secretion.

Animal Preparation and Acclimatization
  • Fasting: Dogs should be fasted for at least 18-24 hours before each experiment to ensure a basal secretory state. Access to water is permitted until the start of the experiment.[9]

  • Acclimatization: The dogs must be trained and accustomed to standing calmly in the Pavlov stands to minimize stress-induced physiological changes.[9]

  • Catheterization: On the day of the experiment, place an intravenous catheter in a peripheral vein (e.g., cephalic vein) for drug and fluid administration.

Induction of Gastric Acid Secretion

A continuous intravenous infusion of a secretagogue is used to achieve a steady state of acid secretion.

  • Basal Collection: Before starting the secretagogue infusion, collect gastric juice from the Heidenhain pouch for two consecutive 15-minute periods to establish a basal secretion rate.

  • Secretagogue Infusion: Begin a continuous intravenous infusion of one of the following stimulants:

    • Histamine: Infuse at a dose sufficient to produce a submaximal, stable acid secretory response.

    • Pentagastrin: A synthetic gastrin analog.[6]

    • Bethanechol: A muscarinic agonist.[6]

  • Stabilization Period: Continue the infusion for at least 90-120 minutes to allow acid secretion to reach a stable plateau. Collect pouch secretions in 15-minute intervals. The secretion is considered stable when the acid output in three consecutive samples varies by less than 10%.

Administration of BMY 25368

Once a stable plateau of acid secretion is achieved, BMY 25368 can be administered.

  • Intravenous (IV) Administration:

    • Administer BMY 25368 as an IV bolus dose. A range of doses should be tested to establish a dose-response relationship.[6]

    • Alternatively, for studying competitive antagonism, BMY 25368 can be given as a continuous IV infusion alongside the secretagogue.[6]

  • Oral (PO) Administration:

    • For oral studies, administer BMY 25368 via gavage.

    • The secretagogue challenge can then be initiated at various time points post-dosing (e.g., 1-3 hours, and up to 10-12 hours later) to determine the duration of action.[6]

Sample Collection and Analysis
  • Collection: Continue to collect gastric juice from the pouch in 15-minute intervals for the duration of the experiment (e.g., 3-4 hours post-drug administration).

  • Volume Measurement: Record the volume of secretion for each 15-minute sample to the nearest 0.1 mL.

  • Acid Concentration: Determine the acid concentration of each sample by titrating a 1.0 mL aliquot with 0.1 N NaOH to a pH of 7.0-7.4, using a pH meter or phenolphthalein indicator.

  • Acid Output Calculation: Calculate the total acid output for each collection period using the following formula:

    • Acid Output (mEq) = Volume (L) x Acid Concentration (mEq/L)

Experimental_Workflow cluster_Prep Preparation Phase cluster_Secretion Secretion Phase cluster_Treatment Treatment & Collection Phase Fasting 1. Fast Dog (18-24h) Acclimatize 2. Acclimatize in Pavlov Stand Fasting->Acclimatize Catheterize 3. Place IV Catheter Acclimatize->Catheterize Basal 4. Collect Basal Secretion (2 x 15 min) Catheterize->Basal Infuse 5. Start IV Infusion of Secretagogue (e.g., Histamine) Basal->Infuse Stabilize 6. Achieve Stable Secretory Plateau (90-120 min) Infuse->Stabilize Administer 7. Administer BMY 25368 (IV Bolus or PO) Stabilize->Administer Collect 8. Collect Gastric Juice (15 min intervals) Administer->Collect Analyze 9. Analyze Samples: - Volume - Acid Concentration Collect->Analyze Calculate 10. Calculate Acid Output Analyze->Calculate

Caption: Experimental workflow for evaluating BMY 25368 in Heidenhain pouch dogs.

Data Presentation and Expected Results

The primary endpoint is the percentage inhibition of stimulated acid secretion. Data should be summarized to compare the potency and duration of action of BMY 25368 with a control (e.g., placebo or another H2RA like ranitidine).

Comparative Potency of BMY 25368

Studies have shown BMY 25368 to be significantly more potent and longer-acting than ranitidine.[6]

Administration RouteStimulantPotency of BMY 25368 vs. RanitidineCitation
Intravenous (Bolus)Histamine~9 times more potent[6]
OralHistamine3.2 times more potent (at 1-3h)[6]
OralHistamine28 times more potent (at 10-12h)[6]
OralPentagastrin, Bethanechol, Food2.8 to 4.4 times more potent[6]
OralAspirin-induced Lesions~9 times more potent[6]

Expected Outcome: Administration of BMY 25368 is expected to cause a dose-dependent decrease in the volume of gastric secretion and, more significantly, a profound reduction in hydrogen ion concentration, leading to a sustained increase in gastric pH.[11][12] The prolonged duration of action is a key characteristic of this compound.[6]

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following measures should be implemented:

  • Stable Baseline: Do not administer the test compound until a stable, stimulated secretory plateau is achieved. This ensures that any observed inhibition is due to the drug's effect and not physiological fluctuations.

  • Vehicle Control: In parallel experiments, administer the vehicle solution (e.g., sterile saline) instead of BMY 25368 to account for any changes in secretion over time that are not drug-related.

  • Positive Control: The use of a well-characterized H2RA, such as ranitidine, allows for the validation of the experimental model and provides a benchmark for the potency of BMY 25368.[6]

  • Randomization: If multiple doses or compounds are tested in the same animal over different days, the treatment order should be randomized to avoid any systematic bias.

By adhering to this rigorous protocol, researchers can generate reliable and reproducible data on the pharmacodynamic properties of BMY 25368.

References

  • Vertex AI Search. (n.d.). BMY-25368 hydrochloride (SKF 94482 hydrochloride) | Histamine H2 Receptor Antagonist.
  • Magee, D. F., & Hu, C. Y. (n.d.). Heidenhain pouch distension as a stimulus for acid and pepsin secretion. PMC - NIH.
  • Ciofalo, V. B., et al. (1989). Effect of BMY-25368, a Potent and Long-Acting Histamine H2-receptor Antagonist, on Gastric Secretion and Aspirin-Induced Gastric Lesions in the Dog. PubMed.
  • Thaker, K., & Sharma, R. (2024). H2 Blockers. StatPearls - NCBI Bookshelf - NIH.
  • Wolfe, M. M., & Soll, A. H. (1988). Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors. PubMed.
  • Scilit. (n.d.). Heidenhain Pouch distension as a Stimulus for Acid and Pepsin Secretion.
  • Bertaccini, G., & Coruzzi, G. (n.d.). Control of gastric acid secretion by histamine H2 receptor antagonists and anticholinergics. PubMed.
  • Boyd, E. J., et al. (n.d.). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. PubMed.
  • Australian Prescriber. (2000, March 1). Drugs that inhibit acid secretion. Therapeutic Guidelines.
  • Karger Publishers. (n.d.). Mucinous Secretion from Canine Heidenhain Pouch after Stimulation with Food, Pentagastrin and Histamine.
  • Sanchez, L. C., & Merritt, A. M. (n.d.). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. AVMA Journals.
  • ResearchGate. (n.d.). Inhibition of histamine induced acid secretion in Heidenhain pouch dogs....
  • Hirota, K., et al. (1966). A secretory study on the autotransplanted gastric fundic pouch of the dog with a comparison of Heidenhain and Gregory pouches. Journal of Surgical Research, 6(7), 299-306.
  • Sanchez, L. C., & Merritt, A. M. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. PubMed.
  • Reeder, D. D., et al. (n.d.). Increasing acid response to a meal in the chronic Heidenhain pouch. PubMed.

Sources

BMY 25368 intravenous vs intramuscular administration methods

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Technical Application Note and Protocol guide for BMY-25368, structured for researchers and drug development professionals.

Optimization of Intravenous vs. Intramuscular Administration Protocols

Executive Summary & Compound Profile

BMY-25368 (also known as SKF-94482) is a potent, specific, and long-acting histamine H2-receptor antagonist. Structurally characterized by a piperidinylmethyl phenoxy propyl moiety, it exhibits significantly higher potency (approximately 9x) and duration of action compared to first-generation antagonists like cimetidine or ranitidine.

This guide provides validated protocols for Intravenous (IV) and Intramuscular (IM) administration. The choice between these routes is critical: IV administration is preferred for immediate onset and bioavailability assessment, while IM administration is optimized for sustained pH control and prophylactic efficacy in gastric ulcer models.

Physicochemical Properties
PropertySpecification
Chemical Name N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1,2-benzisothiazol-3-amine 1,1-dioxide hydrochloride
Molecular Weight ~379.88 g/mol (HCl salt)
Solubility Soluble in water (up to 50 mg/mL), DMSO, and Ethanol.
Appearance White to off-white crystalline solid.
Storage -20°C (desiccated); Solutions stable at 4°C for <1 week.
Mechanism of Action & Signaling Pathway

BMY-25368 functions via competitive inhibition of the H2 receptor on gastric parietal cells.[1] Unlike irreversible inhibitors, its long duration of action is attributed to high receptor affinity and slow dissociation kinetics.

Mechanistic Cascade:

  • Blockade: BMY-25368 binds the basolateral H2 receptor.

  • Signal Interruption: Prevents Histamine-mediated activation of the Gs-alpha subunit.

  • Downstream Effect: Inhibits Adenylate Cyclase (AC) activity, reducing intracellular cAMP levels.

  • Terminal Outcome: Prevents Protein Kinase A (PKA) activation, thereby inhibiting the H+/K+ ATPase (Proton Pump) and gastric acid secretion.

Visualization: Parietal Cell Signaling Blockade

G Histamine Histamine (Ligand) H2R H2 Receptor (Basolateral Membrane) Histamine->H2R Activates BMY BMY-25368 (Inhibitor) BMY->H2R Competitive Blockade Gs Gs Protein H2R->Gs Activation AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump Phosphorylation Acid Gastric Acid Secretion (H+) Pump->Acid Secretion

Figure 1: Signal transduction pathway showing the competitive blockade of H2 receptors by BMY-25368, preventing the cAMP-dependent activation of the Proton Pump.[1][2]

Experimental Protocols
Pre-Protocol: Stock Solution Preparation
  • Vehicle: 0.9% Sterile Saline (NaCl) is preferred for in vivo use.

  • Method: Dissolve BMY-25368 HCl to a concentration of 5 mg/mL .

  • pH Adjustment: Ensure pH is near physiological range (6.5–7.4). If using the free base, minimal acidification (0.1 N HCl) may be required before neutralizing with buffer.

  • Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave.

Protocol A: Intravenous (IV) Administration

Objective: Assessment of acute antisecretory potency and pharmacokinetic (PK) clearance. Model: Canine (Heidenhain pouch) or Rodent (Pylorus-ligated).

  • Animal Preparation:

    • Ensure the animal is fasted (18–24 hours) to stabilize basal gastric secretion.

    • Establish venous access (Cephalic vein in dogs; Tail vein in rats).

  • Basal Stabilization:

    • Collect basal gastric juice for 60 minutes to establish a baseline pH.

  • Dose Calculation:

    • Range: 0.05 mg/kg to 0.5 mg/kg (Bolus).

    • Note: BMY-25368 is ~9x more potent than ranitidine; adjust comparator doses accordingly.

  • Administration:

    • Inject the calculated volume as a slow bolus over 30–60 seconds.

    • Caution: Rapid injection of H2 antagonists can cause transient hypotension or bradycardia.

  • Sampling & Analysis:

    • Collect gastric samples at 15-minute intervals post-injection.

    • Endpoint: Measure Titratable Acidity (mEq/L) and pH.

    • Expected Result: Immediate rise in intragastric pH (>4.0) within 15–30 minutes.

Protocol B: Intramuscular (IM) Administration

Objective: Evaluation of sustained release, prophylaxis against ulceration, and duration of action. Model: Equine (Foals) or Canine.

  • Site Selection:

    • Large Animals: Semimembranosus or Semitendinosus muscles.

    • Rodents: Quadriceps or Gluteus superficialis.

  • Dose Calculation:

    • Low Dose: 0.02 mg/kg (Sub-maximal effect).

    • Effective Dose: 0.22 mg/kg (Sustained pH control > 4 hours).[3]

    • High Dose: 1.10 mg/kg (Maximal duration).[3]

  • Administration:

    • Use a 20-22G needle (species dependent).

    • Aspirate prior to injection to ensure no vascular entry (accidental IV bolus alters PK profile).

    • Inject volume slowly to minimize tissue trauma.

  • Sampling & Analysis:

    • Monitor gastric pH via nasogastric probe or cannula.

    • Timepoints: 0, 1, 2, 4, 6, 8, 12 hours post-dose.

    • Expected Result: Slower onset than IV (peak effect at ~1 hour) but significantly prolonged duration (up to 12 hours at high doses).

Comparative Analysis: IV vs. IM

The following data synthesizes results from canine and equine studies to guide experimental design.

ParameterIntravenous (IV)Intramuscular (IM)
Onset of Action Immediate (< 5 mins)Delayed (30–60 mins)
Peak Plasma Concentration (

)
High (Risk of transient side effects)Moderate (Blunted peak)
Duration of Effect (pH > 4) 2–4 hours (Dose dependent)4–12 hours (Dose dependent)
Bioavailability (

)
100%~85–95% (High absorption)
Primary Application Acute acid suppression; PK clearance studies.Prophylaxis; Chronic dosing; Ulcer healing models.
Variability LowModerate (Dependent on injection site/perfusion).
Troubleshooting & Critical Considerations
  • Solubility Issues: If the compound precipitates in PBS, switch to Saline or add <5% cyclodextrin. Ensure the salt form (HCl) is used, not the free base.

  • Species Differences:

    • Dogs: Highly sensitive. Doses >1 mg/kg may induce emesis or minor sedation.

    • Horses: Excellent IM tolerance. Doses of 0.22 mg/kg are sufficient for significant pH elevation.

  • Secretagogue Challenge: To verify efficacy, challenge the animal with Histamine (40 µg/kg/hr) or Pentagastrin. BMY-25368 should competitively shift the dose-response curve to the right.

References
  • Cavanagh, R. L., et al. (1989). "Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog."[1] Alimentary Pharmacology & Therapeutics, 3(3), 299-313.[1][4]

  • Orsini, J. A., et al. (1991). "Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses." American Journal of Veterinary Research, 52(1), 108-110.

  • MedChemExpress. "BMY-25368 (SKF 94482)

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54767, Sudexanox."

Disclaimer: This protocol is intended for research purposes only. BMY-25368 is not approved for human clinical use.

Sources

Application Notes & Protocols: Formulating BMY 25368 for Oral Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Imperative of Oral Formulation for BMY 25368

BMY 25368 is a compound of significant interest, and its evaluation in preclinical animal models is a critical step in the drug development pipeline. The translatability and reproducibility of in vivo studies, whether for efficacy, pharmacokinetics (PK), or toxicology, are fundamentally dependent on the formulation's ability to deliver the drug to the systemic circulation in a consistent and predictable manner.

Oral administration is the most common and convenient route for preclinical studies, yet it presents substantial hurdles, especially for compounds that are poorly soluble in water.[1] An improperly designed formulation can lead to erratic absorption, low bioavailability, and, consequently, misleading experimental outcomes. This can result in the overestimation of the required human dose or even the premature termination of a promising drug candidate.[2]

These application notes provide a comprehensive, experience-driven guide for researchers to develop and validate a robust oral formulation for BMY 25368. We will move beyond simple recipes, focusing on the underlying scientific principles to empower you to make informed decisions. Our approach is built on a logical, tiered strategy, beginning with essential pre-formulation characterization and progressing through various formulation techniques, from simple suspensions to more advanced lipid-based systems.[3] Every step is designed to be a self-validating system, ensuring the final formulation is not only well-characterized but also appropriate for the specific needs of your animal model.

Foundational Work: Pre-formulation Characterization

Before any formulation work begins, a thorough understanding of the physicochemical properties of BMY 25368 is paramount. This data-driven approach minimizes trial-and-error and forms the rational basis for selecting the most promising formulation strategy.[4]

Key Physicochemical Parameters

The following parameters must be experimentally determined to guide formulation development.

ParameterExperimental Method(s)Rationale & Implication for Formulation
Aqueous Solubility Shake-flask method in buffers (pH 2.0, 4.5, 6.8, 7.4)Determines if a simple solution is feasible. pH-dependent solubility indicates whether pH modification could be a viable strategy.
Solubility in Excipients Shake-flask method in common vehicles (e.g., PEG 400, Propylene Glycol, Corn Oil, Labrafac PG)Identifies potential solvents, co-solvents, or lipid vehicles that can dissolve the required dose in a suitable volume.
pKa Potentiometric titration, UV-spectrophotometryPredicts the ionization state of BMY 25368 in the gastrointestinal (GI) tract, which heavily influences solubility and absorption.
LogP / LogD HPLC-based or shake-flask methodMeasures lipophilicity. High LogP values often suggest poor aqueous solubility but may indicate suitability for lipid-based formulations.[5]
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the crystalline form (polymorph) and melting point. Amorphous forms are generally more soluble but can be less stable.[6]

Formulation Strategy Selection: A Stepwise Approach

The choice of formulation is a critical decision point. The following workflow provides a logical pathway based on the pre-formulation data you have generated.

G cluster_0 Pre-formulation Data cluster_1 Formulation Paths Solubility Aqueous Solubility @ pH 6.8 > Dose/Volume? AqueousSolution Aqueous Solution (e.g., Saline, Buffer) Solubility->AqueousSolution Yes Suspension Aqueous Suspension (e.g., 0.5% CMC) Solubility->Suspension No Cosolvent Co-solvent/Lipid Solution (e.g., PEG 400, Corn Oil) Suspension->Cosolvent Poor physical stability or dose too high? Advanced Advanced Formulation (e.g., SEDDS, Nanosuspension) Cosolvent->Advanced Solubility in lipids/solvents still insufficient?

Caption: Decision workflow for selecting an oral formulation strategy.

Detailed Protocols and Methodologies

The following protocols provide step-by-step instructions for preparing common oral formulations. The choice of which to use should be guided by the workflow above.

Protocol 4.1: Preparation of an Aqueous Suspension (0.5% w/v CMC)

This is often the first-line approach for water-insoluble compounds due to its simplicity and physiological compatibility.[7]

Rationale: A suspending agent like carboxymethyl cellulose (CMC) increases the viscosity of the vehicle, slowing the sedimentation of drug particles and ensuring more uniform dose administration. A wetting agent (e.g., Tween 80) is often included to reduce the surface tension between the drug particles and the aqueous vehicle, preventing clumping.

Materials:

  • BMY 25368 Active Pharmaceutical Ingredient (API)

  • Carboxymethyl cellulose sodium (CMC, low viscosity)

  • Polysorbate 80 (Tween 80)

  • Purified Water (e.g., Milli-Q)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Glass beaker and graduated cylinder

  • Analytical balance

Procedure:

  • Vehicle Preparation: a. Calculate the required volume of vehicle. For a 0.5% w/v CMC solution, weigh 0.5 g of CMC for every 100 mL of final volume. b. In a beaker, heat approximately one-third of the total required water to 60-70°C. c. While stirring vigorously with a magnetic stirrer, slowly sprinkle the CMC powder into the heated water to facilitate hydration and prevent clumping.[7] d. Once the CMC is dispersed, add the remaining volume of room temperature water and continue stirring until a clear, uniform solution is formed. This may take several hours. Allow the solution to cool to room temperature. e. If required, add Tween 80 to a final concentration of 0.1% v/v and stir to dissolve.

  • Suspension Formulation: a. Weigh the required amount of BMY 25368 API. For improved homogeneity, micronize the powder using a mortar and pestle. b. In a separate, smaller container, add a small volume of the prepared CMC vehicle to the API powder to form a smooth, thick paste. This "wetting" step is critical to ensure proper dispersion.[7] c. Gradually add the remaining vehicle to the paste in increments, mixing thoroughly after each addition. d. Transfer the final suspension to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes before dosing.

Protocol 4.2: Preparation of a Lipid-Based Solution

For highly lipophilic ('grease-ball') compounds, a lipid-based formulation can significantly enhance oral absorption by utilizing the body's natural lipid absorption pathways.[5][8]

Rationale: Lipid-based drug delivery systems (LBDDS) can maintain the drug in a solubilized state in the GI tract, bypassing the dissolution step that often limits the absorption of poorly soluble drugs.[9] They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[10][11]

Materials:

  • BMY 25368 API

  • Lipid vehicle (e.g., Sesame oil, Corn oil, Labrafac® PG)

  • Glass vial

  • Vortex mixer and/or sonicator

  • Heating block or water bath (optional)

Procedure:

  • Solubility Assessment: First, confirm the solubility of BMY 25368 in the selected lipid vehicle at the target concentration (from Section 2.1).

  • Formulation: a. Weigh the required amount of BMY 25368 API directly into a glass vial. b. Add the calculated volume of the lipid vehicle to the vial. c. Cap the vial and vortex vigorously for 2-5 minutes. d. If the drug does not fully dissolve, sonicate the vial in a water bath for 15-30 minutes. Gentle heating (e.g., to 40°C) can be applied if the compound is known to be thermally stable, but this should be done with caution. e. Visually inspect the solution against a light and dark background to ensure it is clear and free of any undissolved particles.

Quality Control and Validation: Ensuring a Reliable Formulation

A prepared formulation is only useful if it is consistent and stable. The following quality control (QC) checks are mandatory to validate each batch.

G Prep Formulation Preparation (e.g., Suspension Protocol 4.1) QC_Checks Quality Control Checks Prep->QC_Checks Visual Visual Inspection (Homogeneity, Color) QC_Checks->Visual pH pH Measurement QC_Checks->pH ParticleSize Particle Size Analysis (For Suspensions) QC_Checks->ParticleSize Assay HPLC Assay (Concentration Verification) QC_Checks->Assay Dose Ready for Dosing Visual->Dose pH->Dose ParticleSize->Dose Assay->Dose

Caption: Experimental workflow for formulation quality control.

QC TestMethodAcceptance Criteria
Visual Inspection Observe against light/dark backgrounds.Solution: Clear, no particulates. Suspension: Uniform, no clumps, easily re-suspended.
pH Measurement Calibrated pH meter.Should be within a pre-defined range (e.g., 6.5-7.5) to ensure stability and physiological compatibility.
Particle Size Analysis Laser Diffraction or Microscopy.For suspensions, ensures a consistent particle size distribution, which affects dissolution and absorption. D90 < 50 µm is a common target.
Concentration Assay Validated HPLC-UV method.Verified concentration should be within ±10% of the target concentration.[12]
Physical Stability Re-suspendability test after standing (e.g., 4 hours).Suspension should be easily re-suspended to a uniform state with gentle agitation. No caking or hard sediment.

Animal Dosing: Best Practices for Oral Gavage

The final step is the accurate administration of the formulation to the animal model. Proper technique is essential to prevent injury and ensure the full dose reaches the stomach.

Key Considerations:

  • Dose Volume: The maximum recommended dose volume for oral gavage in mice is 10 mL/kg.[13] However, smaller volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of gastrointestinal distress or reflux.[13]

  • Gavage Needle: Use a proper, ball-tipped gavage needle of the correct size for the animal (e.g., 18-20 gauge for mice).[13] The length should be pre-measured from the tip of the animal's nose to the last rib to prevent esophageal or stomach perforation.[14]

  • Administration:

    • Ensure the formulation (especially suspensions) is thoroughly mixed immediately before drawing up the dose.

    • Properly restrain the animal to align the head and esophagus.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. Never force the needle if resistance is met. [14]

    • Administer the dose slowly and steadily.

    • Withdraw the needle and monitor the animal for any signs of distress.[7]

References

  • Borkar, N., et al. (2009). Novel analytical methods for the characterization of oral wafers. European Journal of Pharmaceutics and Biopharmaceutics.
  • Pharmaceutical Technology. (2026). Analytical Techniques for Oral Solid Dosage Formulation. Pharmaceutical Technology.
  • Vemula, V. R. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery.
  • J Formul Sci Bioavailab. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • CD Formulation. (n.d.). Analytical Method Development and Validation for Oral Thin Film. CD Formulation.
  • Selleck Chemicals. (n.d.). BMY-25368 hydrochloride (SKF 94482 hydrochloride). Selleck Chemicals.
  • University of Düsseldorf. (n.d.). Development and analytical characterization of oral film preparations for controlled drug delivery. University of Düsseldorf.
  • Bentham Science. (n.d.). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science.
  • Purdue University Graduate School. (2024). DATA DRIVEN TECHNIQUES FOR THE ANALYSIS OF ORAL DOSAGE DRUG FORMULATIONS. Purdue University.
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200.
  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers.
  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • PMC - NIH. (n.d.). Lipid-Based Drug Delivery Systems. PMC - NIH.
  • American Pharmaceutical Review. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
  • SciSpace. (n.d.). Lipid-based drug delivery systems (LDDS). SciSpace.
  • ResearchGate. (2025). In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. BenchChem.
  • PMC. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC.
  • GSRS. (n.d.). BMY-25368 HYDROCHLORIDE. GSRS.
  • Future Science. (n.d.). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Future Science.
  • Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents.
  • ResearchGate. (2025). What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice?. ResearchGate.
  • American Pharmaceutical Review. (2025). A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval. American Pharmaceutical Review.
  • PubChem. (n.d.). Bmy-25174. PubChem.
  • PMC - NIH. (n.d.). Method for voluntary oral administration of drugs in mice. PMC - NIH.
  • University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. University of Queensland.
  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University.

Sources

In Vitro H₂ Receptor Binding Assay Featuring BMY 25368: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting an in vitro radioligand binding assay to characterize the affinity of compounds for the histamine H₂ receptor. Specifically, this guide details a competitive binding assay using the H₂ receptor antagonist BMY 25368 as the test compound against a suitable radioligand, such as [³H]-Tiotidine. We delve into the scientific principles underpinning the assay, from membrane preparation to data analysis, including the determination of the inhibition constant (Kᵢ) via the Cheng-Prusoff equation. This document is intended for researchers, scientists, and drug development professionals seeking to quantify the interaction of novel compounds with the H₂ receptor, a critical target in pharmacology and toxicology.

Introduction: The Histamine H₂ Receptor and its Pharmacological Significance

The histamine H₂ receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the physiological effects of histamine, most notably the stimulation of gastric acid secretion.[1] For decades, antagonists of the H₂ receptor have been cornerstone therapies for acid-related gastrointestinal disorders.[2][3] BMY 25368 is a potent and long-acting histamine H₂ receptor antagonist that has been shown to competitively inhibit gastric acid secretion.[4][5][6][7][8]

Understanding the binding affinity of a compound for the H₂ receptor is a fundamental step in its pharmacological profiling. The in vitro radioligand binding assay remains a gold standard for determining the affinity of a test compound for a specific receptor. This application note will detail a competitive binding assay format where the unlabeled antagonist, BMY 25368, competes with a radiolabeled ligand for binding to the H₂ receptor.

Assay Principle: Competitive Radioligand Binding

The assay described herein is based on the principle of competitive inhibition. A fixed concentration of a high-affinity radioligand for the H₂ receptor (e.g., [³H]-Tiotidine) is incubated with a source of H₂ receptors (typically a cell membrane preparation). In the presence of an unlabeled competing ligand, such as BMY 25368, the binding of the radioligand to the receptor will be inhibited in a concentration-dependent manner. By measuring the amount of radioligand bound at various concentrations of the competing ligand, an inhibition curve can be generated, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value is then used to calculate the inhibition constant (Kᵢ) of the test compound, which represents its true affinity for the receptor.[9][10]

Materials and Reagents

3.1. Biological Materials

  • H₂ Receptor Source: Commercially available membrane preparations from cell lines stably expressing the human H₂ receptor (e.g., from CHO-K1 cells) are recommended for consistency and high receptor density.[11] Alternatively, membrane preparations from tissues known to express H₂ receptors, such as guinea pig cerebral cortex, can be utilized.[12]

3.2. Ligands and Chemicals

  • Radioligand: [³H]-Tiotidine (Specific Activity: ~70-90 Ci/mmol) is a commonly used radiolabeled antagonist for H₂ receptor binding assays.[1][12][13]

  • Test Compound: BMY 25368 hydrochloride.[5]

  • Non-specific Binding Control: A high concentration of a known H₂ receptor ligand, such as unlabeled Tiotidine or Histamine (10 µM final concentration), is used to determine non-specific binding.[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 25°C.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail compatible with your counting system.

3.3. Equipment

  • 96-well microplates (low-binding)

  • Pipettes and multichannel pipettes

  • Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.[1]

  • Liquid scintillation counter

  • Centrifuge for membrane preparation (if starting from cells or tissue)

  • Homogenizer (for membrane preparation)

Experimental Protocol

Membrane Preparation (if required)
  • Homogenization: Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Final Centrifugation: Repeat the high-speed centrifugation step.

  • Resuspension and Storage: Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford assay) and store at -80°C in aliquots.

Competitive Binding Assay

The following protocol is designed for a 96-well plate format with a final assay volume of 250 µL. All determinations should be performed in triplicate.

  • Prepare Serial Dilutions of BMY 25368: Prepare a range of concentrations of BMY 25368 in the assay buffer. A typical 10-point concentration curve might range from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Plate Setup:

    • Total Binding (TB): To these wells, add 50 µL of assay buffer.

    • Non-Specific Binding (NSB): To these wells, add 50 µL of a high concentration of an unlabeled H₂ ligand (e.g., 10 µM Histamine).[1]

    • BMY 25368 Competition: To the remaining wells, add 50 µL of the corresponding BMY 25368 serial dilutions.

  • Add Radioligand: Add 50 µL of [³H]-Tiotidine to all wells. The final concentration should be close to its Kₔ value (typically 1-5 nM) to ensure a good signal-to-noise ratio.[1]

  • Add Membrane Preparation: Add 150 µL of the H₂ receptor membrane preparation (containing 50-100 µg of protein) to all wells.[1]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Alternative Homogeneous Assay Format: Scintillation Proximity Assay (SPA)

For high-throughput screening, a Scintillation Proximity Assay (SPA) offers a homogeneous alternative that eliminates the need for a filtration step.[14][15][16][17] In this format, the H₂ receptor membranes are captured onto SPA beads containing a scintillant. Only radioligand that binds to the receptor on the bead is close enough to excite the scintillant and produce a light signal.[15][18]

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB)

  • Generate Inhibition Curve:

    • Plot the percentage of specific binding against the logarithm of the BMY 25368 concentration. The percentage of specific binding at each concentration of BMY 25368 is calculated as: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100

  • Determine IC₅₀:

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value of BMY 25368.

  • Calculate the Inhibition Constant (Kᵢ):

    • The Kᵢ value, which is a measure of the affinity of the competing ligand, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :[9][10][19] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the H₂ receptor. This should be determined independently via a saturation binding experiment.

Quantitative Data Summary

The following table provides a reference for expected binding affinities of common H₂ receptor antagonists.

CompoundParameterValueSpecies/Receptor Source
RanitidineIC₅₀24.9 nMHuman H₂ Receptor (CHO-K1 cells)[11]
FamotidineIC₅₀20 nMHuman H₂ Receptor (CHO-K1 cells)[11]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Prepare Serial Dilutions of BMY 25368 P2 Prepare Assay Plate: TB, NSB, and Competitor Wells A1 Add [³H]-Tiotidine (Radioligand) P2->A1 A2 Add H₂ Receptor Membrane Preparation A1->A2 A3 Incubate at 25°C A2->A3 D1 Harvest and Wash (Filtration) A3->D1 D2 Scintillation Counting (Measure CPM) D1->D2 D3 Data Analysis: IC₅₀ and Kᵢ Calculation D2->D3

Caption: Workflow for the in vitro H₂ receptor competitive binding assay.

Principle of Competitive Binding

G cluster_0 Binding Equilibrium Receptor H₂ Receptor Bound_Radioligand Bound Radioligand (Signal) Receptor->Bound_Radioligand Bound_Competitor Bound Competitor (No Signal) Receptor->Bound_Competitor Radioligand [³H]-Tiotidine (Radioligand) Radioligand->Receptor Competitor BMY 25368 (Test Compound) Competitor->Receptor

Caption: Competitive binding of a radioligand and a test compound to the H₂ receptor.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in vitro characterization of BMY 25368 binding to the histamine H₂ receptor using a competitive radioligand binding assay. By following the outlined procedures for membrane preparation, assay execution, and data analysis, researchers can reliably determine the binding affinity (Kᵢ) of BMY 25368 and other novel compounds. This information is critical for structure-activity relationship studies and the overall drug development process for H₂ receptor-targeted therapeutics.

References

  • Cavanagh RL, et al. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Aliment Pharmacol Ther. 3(3):299-313. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • PubMed. Effect of BMY-25368, a Potent and Long-Acting Histamine H2-receptor Antagonist, on Gastric Secretion and Aspirin-Induced Gastric Lesions in the Dog. [Link]

  • Stark, H. (2021). Histamine H receptor radioligands: triumphs and challenges. Future Medicinal Chemistry, 13(10), 921-935. [Link]

  • Taylor & Francis Online. Histamine H2 Receptor Radioligands: Triumphs and Challenges. [Link]

  • Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(1), 13–21. [Link]

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Reaction Biology. H2 Biochemical Binding Assay Service. [Link]

  • Kathmann, M., et al. (2020). Discovery of a G Protein-Biased Radioligand for the Histamine H2 Receptor with Reversible Binding Properties. Journal of medicinal chemistry, 63(23), 14747–14762. [Link]

  • Orsini, J. A., et al. (1990). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American journal of veterinary research, 51(8), 1213–1216. [Link]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • AVMA Journals. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. [Link]

  • Wikipedia. Scintillation proximity assay. [Link]

  • Norris, D. B., et al. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and actions, 16(3-4), 170–172. [Link]

  • Alonso, N., et al. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in pharmacology, 6, 43. [Link]

  • Walter, C., et al. (2020). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. Scientific reports, 10(1), 13288. [Link]

  • Springer Nature Experiments. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. [Link]

  • Bitesize Bio. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. [Link]

  • Glickman, J. F., et al. (2008). Scintillation Proximity Assays in High-Throughput Screening. Assay and drug development technologies, 6(3), 451–460. [Link]

  • Stock Analysis on Net. Bristol-Myers Squibb Co. (NYSE:BMY) | Property, Plant and Equipment. [Link]

  • ResearchGate. (2025, August 10). In vitro receptor binding assays. [Link]

Sources

Application Note: Solvent Selection and Solubilization Protocols for BMY 25368 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective solubilization of BMY 25368 hydrochloride is a critical precursor to reproducible pharmacological data. As a potent histamine H2 receptor antagonist used in gastric secretion and cardiovascular research, this compound requires precise handling to maintain stability and biological activity.

This guide provides a chemically grounded approach to solvent selection, detailing the thermodynamic rationale for using Water versus Dimethyl Sulfoxide (DMSO) . It includes validated protocols for preparing high-concentration stock solutions and conducting serial dilutions for in vivo and in vitro assays, ensuring minimal solvent toxicity and prevention of compound precipitation ("crashing out").

Physicochemical Profile & Solubility Logic

BMY 25368 is supplied as a hydrochloride salt . This ionic character fundamentally dictates its solubility profile. The hydrochloride counter-ion disrupts the crystal lattice energy of the organic base, rendering the compound hydrophilic.

Solvent Selection Matrix
SolventSolubility PotentialPrimary ApplicationKey Considerations
Water (Deionized) High (~50–100 mM)In vivo administration; Acute in vitro assays.pH dependent. Aqueous solutions are less stable long-term than DMSO stocks.
DMSO High (~100 mM)Cryopreservation of stock solutions; High-throughput screening.Cytotoxic at >0.1% v/v in cell culture. Hygroscopic (absorbs water from air).
Ethanol Moderate Specific organic synthesis or non-biological assays.High volatility changes concentration over time. Not recommended for routine biological stocks.
PBS (Saline) Moderate/High Working dilutions.Do not use for stock solutions. Phosphate ions can occasionally reduce solubility compared to pure water due to the common ion effect or ionic strength changes.
The "Solvent Shock" Phenomenon

When a hydrophobic compound dissolved in DMSO is rapidly added to an aqueous buffer, it may precipitate. However, because BMY 25368 is an HCl salt , it retains high aqueous solubility. The risk here is not precipitation, but osmotic shock or solvent toxicity (DMSO) to cells.

Decision Logic: Selecting the Right Solvent

The following decision tree illustrates the logical flow for selecting the appropriate solvent based on your experimental endpoint.

SolventSelection Start Start: BMY 25368 HCl Solid AppCheck Determine Application Start->AppCheck InVivo In Vivo (Animal Models) AppCheck->InVivo Animal Injection InVitro In Vitro (Cell/Tissue) AppCheck->InVitro Cell Culture WaterRoute Solvent: Sterile Water/Saline InVivo->WaterRoute LongTerm Storage > 1 Week? InVitro->LongTerm LongTerm->WaterRoute No (Immediate Use) DMSORoute Solvent: Anhydrous DMSO LongTerm->DMSORoute Yes (Stock Library) Action1 Prepare Fresh Daily (Avoid hydrolysis) WaterRoute->Action1 Action2 Aliquot & Freeze (-20°C) (Hygroscopic protection) DMSORoute->Action2

Figure 1: Decision matrix for solvent selection based on experimental constraints and stability requirements.

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Purpose: To create a stable, high-concentration master stock for long-term storage. Reagents: BMY 25368 HCl (MW: ~343.42 g/mol ), Anhydrous DMSO (Sigma-Aldrich or equivalent).

  • Calculate Mass/Volume:

    • Target Concentration: 10 mM (10 mmol/L).

    • Target Volume: 1 mL.

    • Required Mass:

      
      .
      
  • Weighing:

    • Weigh 3.43 mg of BMY 25368 HCl into a sterile, amber microcentrifuge tube.

    • Note: Amber tubes prevent photodegradation, though BMY 25368 is relatively stable.

  • Solvation:

    • Add 1000 µL of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be completely clear and colorless. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquoting:

    • Divide into 50 µL aliquots to avoid freeze-thaw cycles.

    • Storage: Store at -20°C. Stable for >6 months.

Protocol 2: Aqueous Dilution for In Vitro Assays

Purpose: To dilute the DMSO stock into culture media without inducing cytotoxicity. Constraint: Keep final DMSO concentration < 0.1%.

  • Thaw: Remove one 50 µL aliquot of 10 mM DMSO stock. Thaw at room temperature.

  • Intermediate Dilution (100x Working Stock):

    • Prepare a 100 µM intermediate solution.

    • Add 10 µL of 10 mM Stock to 990 µL of sterile PBS or Media.

    • Result: 100 µM BMY 25368 in 1% DMSO.

  • Final Working Solution:

    • Dilute the intermediate 1:100 into the final well/bath.

    • Example: Add 10 µL of Intermediate (100 µM) to 990 µL of cell media.

    • Final Concentration: 1 µM BMY 25368.

    • Final DMSO: 0.01% (Non-toxic).

Protocol 3: Direct Aqueous Preparation (In Vivo)

Purpose: Preparation for IV or IP injection where DMSO is contraindicated.

  • Vehicle Selection: Use Sterile Saline (0.9% NaCl) or PBS.

  • Dissolution:

    • BMY 25368 HCl is highly water-soluble.

    • Add solvent directly to the solid compound.

    • Solubility Limit: Can typically achieve >10 mg/mL (approx 30 mM) in water.

  • Filtration:

    • Mandatory: Syringe filter through a 0.22 µm PVDF or PES membrane to ensure sterility before injection.

    • Caution: Nylon filters can sometimes bind drug compounds; PVDF is preferred for small molecules.

Experimental Workflow Visualization

The following diagram details the precise workflow for preparing the compound for a dose-response experiment.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate 100 µM (1% DMSO) Stock->Inter 1:100 Dilution (10µL + 990µL) Well Assay Well 1 µM (0.01% DMSO) Inter->Well 1:100 Dilution (Add to cells) Buffer PBS/Media Buffer->Inter Buffer->Well

Figure 2: Serial dilution workflow to minimize DMSO solvent shock in cellular assays.

Stability & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media High concentration shock; pH mismatch.Vortex media immediately upon addition. Ensure media pH is 7.2–7.4.
Yellow Discoloration Oxidation of the amine or phenol groups.Discard stock. Ensure storage was in amber vials at -20°C.
Inconsistent IC50/EC50 DMSO toxicity masking effect.Run a "Vehicle Control" (0.1% DMSO only) to normalize baseline.

References

  • MedChemExpress. BMY-25368 (SKF 94482) Datasheet and Biological Activity. Retrieved from

  • Cavanagh, R. L., et al. (1989).[1] "Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog."[1][2] Alimentary Pharmacology & Therapeutics, 3(3), 299-313.[1][2]

  • Orsini, J. A., et al. (1991).[3] "Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses."[4] American Journal of Veterinary Research, 52(1), 108-110.

  • BenchChem. General Guide for Preparation of Stock Solutions. (Standard Protocol Reference).

(Note: While specific solubility data for BMY 25368 is often derived from its class properties as a hydrochloride salt, the protocols above adhere to standard medicinal chemistry practices for H2 antagonists like ranitidine and famotidine.)

Sources

Application Note: Handling, Storage, and Experimental Protocols for BMY 25368

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Overview

BMY 25368 is a potent, long-acting, competitive histamine H2-receptor antagonist. Structurally characterized by a squaric acid derivative moiety (1-amino-2-[3-(3-piperidinomethylphenoxy)propylamino]cyclobut-1-ene-3,4-dione), it exhibits superior potency and duration of action compared to classical antagonists like cimetidine and ranitidine [1].

This guide provides authoritative protocols for the storage, solubilization, and experimental application of BMY 25368 powder. It is designed to ensure maximum compound stability and experimental reproducibility in drug discovery and pharmacological research.

Key Physicochemical Properties[1][2][3][4]
PropertyDetail
Chemical Name 1-amino-2-[3-(3-piperidinomethylphenoxy)propylamino]cyclobut-1-ene-3,4-dione
Molecular Weight 343.42 g/mol (Free Base); ~379.88 g/mol (HCl Salt)
Physical State White to off-white solid powder
Solubility Soluble in DMSO (>10 mg/mL); Sparingly soluble in water (pH dependent)
Target Histamine H2 Receptor (

in nanomolar range)
Mechanism Competitive antagonism of histamine-induced gastric acid secretion

Storage & Stability Requirements

The chemical integrity of BMY 25368 is sensitive to moisture and thermal degradation. Proper storage is critical to prevent hydrolysis of the cyclobutene-dione ring and oxidation of the piperidine moiety.

Powder Storage
  • Temperature: Store at -20°C for long-term stability (up to 3 years). Short-term storage (weeks) at +4°C is acceptable but suboptimal.

  • Atmosphere: Hydroscopic.[1] Must be stored in a desiccator or sealed under inert gas (Nitrogen/Argon).

  • Light Protection: Store in amber vials or wrap containers in aluminum foil to prevent potential photodegradation of the conjugated dione system.

Stock Solution Storage[7]
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions.

  • Temperature: Store aliquots at -80°C .

  • Freeze-Thaw Cycles: Limit to maximum 1 cycle . Aliquot immediately after preparation to avoid repeated thawing, which introduces moisture and promotes degradation.

  • Shelf Life: 6 months at -80°C; 1 month at -20°C.

Handling & Reconstitution Protocol

Safety Considerations (PPE)
  • Hazard: Potentially bioactive; avoid inhalation or skin contact.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Engineering Controls: Handle powder inside a chemical fume hood to prevent aerosolization.

Reconstitution Workflow (Standard 10 mM Stock)

This protocol assumes a target stock concentration of 10 mM in DMSO.

  • Equilibration: Allow the product vial to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening. Rationale: Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh the specific amount of BMY 25368 (e.g., 5 mg).

  • Calculation:

    
    
    
    • Example: For 5 mg of BMY 25368 (MW 343.42):

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into sterile, amber microcentrifuge tubes (e.g., 50 µL aliquots) and freeze immediately at -80°C.

Visual Workflow: Reconstitution & Storage

ReconstitutionWorkflow Start Lyophilized Powder (-20°C) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Weigh Weigh Powder (Analytical Balance) Equilibrate->Weigh Prevent Condensation Dissolve Add Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve Target 10-50 mM QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve No (Sonicate 37°C) Aliquot Aliquot into Amber Tubes QC->Aliquot Yes Store Store at -80°C Aliquot->Store Avoid Freeze-Thaw

Figure 1: Step-by-step logic for the reconstitution and storage of BMY 25368 to ensure compound integrity.

Experimental Application Guidelines

In Vitro Cell Assays

BMY 25368 is typically used to block H2-mediated cAMP accumulation or proton pump activation.

  • Vehicle Control: Maintain final DMSO concentration < 0.1% in culture media to avoid solvent toxicity.

  • Dilution Strategy:

    • Thaw 10 mM stock.

    • Prepare an intermediate dilution (e.g., 100 µM) in PBS or Media.

    • Perform serial dilutions to reach working concentrations (typically 1 nM – 10 µM).

  • Incubation: Pre-incubate cells with BMY 25368 for 15–30 minutes prior to adding histamine agonist to ensure receptor occupancy [3].

In Vivo Administration (Animal Models)

For gastric ulcer models (dogs/horses), BMY 25368 is administered IV or IM.

  • Formulation for Injection:

    • Solvent: Aqueous saline (0.9% NaCl).

    • Solubility Note: The free base may require pH adjustment. If using the HCl salt, it is water-soluble. If using the free base, dissolve in a minimal volume of DMSO (5% of final vol) and dilute slowly with saline while vortexing.

    • Dosing Range: 0.02 – 1.1 mg/kg [1, 4].[2]

    • Observation: Higher doses (1.1 mg/kg) provide sustained pH elevation for >4 hours [4].[2]

Mechanism of Action Visualization

H2Signaling Histamine Histamine (Agonist) H2R H2 Receptor (GPCR) Histamine->H2R Activates BMY BMY 25368 (Antagonist) BMY->H2R Blocks Gs Gs Protein H2R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates Acid Gastric Acid Secretion (H+) ProtonPump->Acid Secretes

Figure 2: Pharmacological intervention point of BMY 25368 within the Histamine H2 signaling cascade.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high or rapid dilutionDilute stock into media slowly with vortexing. Keep final concentration below solubility limit (typically <100 µM in aqueous).
Loss of Potency Moisture contamination or freeze-thaw cyclesDiscard old stock. Prepare fresh from powder using anhydrous DMSO. Store in single-use aliquots.
Yellowing of Solution Oxidation or PhotodegradationEnsure storage in amber vials. Check pH of solution (should be neutral to slightly acidic).
Inconsistent In Vivo Data Poor solubility in vehicleUse a co-solvent system (e.g., 5% DMSO + 0.5% Tween 80 in Saline) to ensure full solubilization before injection.

References

  • Cavanagh, R. L., et al. (1989).[3] Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog.[4][3] Alimentary Pharmacology & Therapeutics, 3(3), 299-313.[4][3]

  • Kijima, H., et al. (1998).[5] Structure-activity characterization of an H2-receptor antagonist... involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria.[5] Biochemical Pharmacology, 55(2), 151-157.[5]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 107736, BMY-25368. PubChem.

  • Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses.[2] American Journal of Veterinary Research, 52(1), 108-110.

Sources

Determining the Pharmacokinetic Profile of Novel Small Molecules: A Guide to In Vitro and In Vivo Half-Life Analysis for BMY 25368

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Molecular Structure to Clinical Outcome

The journey of a novel chemical entity from the bench to the bedside is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, governs the concentration of a therapeutic agent at its site of action and, consequently, its efficacy and safety. For a compound like BMY 25368, a systematic evaluation of its absorption, distribution, metabolism, and excretion (ADME) is paramount. This guide provides a comprehensive overview of the state-of-the-art methodologies and detailed protocols for determining the pharmacokinetic parameters and, most critically, the half-life of small molecules, using BMY 25368 as a representative candidate.

The half-life (t½) of a drug—the time it takes for the concentration of the drug in the body to be reduced by one-half—is a cornerstone of its PK profile. It dictates the dosing interval and is a key indicator of the drug's duration of action. An optimal half-life is a delicate balance; too short, and frequent dosing may be required, impacting patient compliance, while too long a half-life could lead to drug accumulation and potential toxicity. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the essential experiments that define a compound's pharmacokinetic fate.

Section 1: Foundational In Vitro Assessment - Metabolic Stability

Before advancing to costly and complex in vivo studies, an essential first step is to assess the metabolic stability of the compound in vitro. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are major contributors to the biotransformation of a vast array of xenobiotics.[1] The metabolic stability assay using liver microsomes provides a robust and high-throughput method to estimate a compound's intrinsic clearance (Clint), which is a measure of the metabolic capacity of the liver for a specific substrate.[2]

Causality Behind Experimental Choices:
  • Why Liver Microsomes? Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes like CYPs.[1][2] They are a cost-effective and readily available tool for screening large numbers of compounds, providing a reliable indication of hepatic metabolic clearance.[2]

  • The Role of NADPH: The enzymatic activity of CYPs is dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH).[1] The assay is initiated by the addition of NADPH, and its absence in control incubations serves to identify non-CYP-mediated degradation.[1]

  • Substrate Concentration: The concentration of the test compound (e.g., BMY 25368) is typically kept low (e.g., 1 µM) to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), allowing for the calculation of a first-order elimination rate constant.[3]

Experimental Workflow: Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_calc Calculation A Thaw Liver Microsomes (Human, Rat, Mouse) E Combine Microsomes, Buffer, and BMY 25368 A->E B Prepare 100 mM Phosphate Buffer (pH 7.4) B->E C Prepare BMY 25368 Stock Solution (e.g., 1 mM in DMSO) C->E D Prepare NADPH Solution (Cofactor) F Initiate Reaction with NADPH E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) F->G H Quench Reaction (e.g., Acetonitrile + Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining BMY 25368 J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Slope (k) L->M N Determine In Vitro Half-Life (t½ = 0.693 / k) M->N O Calculate Intrinsic Clearance (Clint) M->O

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol 1.1: Determination of Metabolic Stability in Liver Microsomes
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[3][4]

    • Prepare a 1 mM stock solution of BMY 25368 in DMSO.

    • Prepare a working solution of NADPH in phosphate buffer (e.g., 10 mM).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.[5]

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and BMY 25368 (to a final concentration of 1 µM).[2][4]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution (to a final concentration of 1 mM).[4]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[2]

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold solution of acetonitrile with an internal standard.[3][4]

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of BMY 25368 in each sample using a validated LC-MS/MS method (see Section 3).

  • Data Analysis:

    • Calculate the percentage of BMY 25368 remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

ParameterDescriptionFormula
k Elimination Rate ConstantSlope of the ln(% remaining) vs. time plot
In Vitro t½ In Vitro Half-Life0.693 / k
Clint Intrinsic Clearance(0.693 / t½) * (V/P)
V = Incubation Volume (µL)
P = Protein Amount (mg)
Table 1: Key Parameters from In Vitro Metabolic Stability Assay

Section 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, the next critical phase is to evaluate the pharmacokinetic profile of BMY 25368 in a living system. In vivo studies, typically conducted in rodent models such as rats, provide essential information on the drug's ADME properties and allow for the determination of key PK parameters including half-life, clearance (CL), volume of distribution (Vss), and bioavailability (F).[6]

Causality Behind Experimental Choices:
  • Choice of Animal Model: Rodents, particularly rats, are commonly used in early PK studies due to their well-characterized physiology, cost-effectiveness, and established protocols.[7] The use of cannulated animals allows for serial blood sampling from a single animal, reducing biological variability and the number of animals required.[6]

  • Routes of Administration:

    • Intravenous (IV) Bolus: Administering the drug directly into the systemic circulation bypasses absorption, providing a direct measure of distribution and elimination. This route is essential for determining absolute bioavailability.[6]

    • Oral (PO) Gavage: This route mimics the intended clinical route for many drugs and is used to assess oral absorption and bioavailability.

  • Blood Sampling Schedule: The frequency and duration of blood sampling are critical for accurately defining the concentration-time profile. Sampling should be more frequent during the initial absorption and distribution phases and extend long enough (ideally covering at least 4 half-lives) to characterize the terminal elimination phase.[8]

Experimental Workflow: In Vivo Pharmacokinetic Study in Rats

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Serial Blood Sampling cluster_analysis Analysis A Acclimate Cannulated Rats (e.g., Jugular Vein) C Administer IV Bolus Dose (Group 1) A->C D Administer Oral Gavage Dose (Group 2) A->D B Prepare Dosing Formulations (IV and PO) for BMY 25368 B->C B->D E Collect Blood Samples at Pre-defined Time Points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) C->E D->E F Process Blood to Plasma E->F G Store Plasma at -80°C F->G H Quantify BMY 25368 in Plasma (Validated LC-MS/MS Method) G->H I Plot Plasma Concentration vs. Time H->I J Perform Non-Compartmental Analysis (NCA) I->J K Determine PK Parameters (t½, AUC, CL, Vss, F) J->K

Caption: Workflow for a Typical In Vivo Pharmacokinetic Study.

Protocol 2.1: In Vivo Pharmacokinetic Study in Rats
  • Animal Preparation and Dosing:

    • Use adult male Sprague-Dawley rats (n=3-5 per group) fitted with jugular vein cannulas for serial blood sampling.[6][7]

    • Acclimate animals for at least 48 hours before the study.

    • Fast animals overnight before dosing.

    • For the IV group, administer BMY 25368 as a bolus injection via the tail vein at a predetermined dose (e.g., 1 mg/kg).

    • For the PO group, administer BMY 25368 by oral gavage at a higher dose (e.g., 10 mg/kg) to account for potential incomplete absorption.

  • Blood Sample Collection:

    • Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at specified time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[7]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of BMY 25368 using a validated LC-MS/MS method as described in the following section.

Section 3: Bioanalytical Method - Quantifying BMY 25368 in Plasma

Accurate determination of drug concentrations in biological matrices is the bedrock of any pharmacokinetic study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity, selectivity, and speed.[9][10] A robust and validated method is essential and must adhere to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11][12][13]

Causality Behind Experimental Choices:
  • Sample Preparation (Protein Precipitation): Plasma is a complex matrix containing high concentrations of proteins that can interfere with analysis. Protein precipitation with an organic solvent like acetonitrile is a simple and effective method to remove the majority of these proteins.[14]

  • Internal Standard (IS): An IS (a stable isotope-labeled version of the analyte or a structurally similar compound) is added to all samples and standards. It co-elutes with the analyte and helps to correct for variability in sample processing and instrument response, thereby improving the accuracy and precision of the assay.

  • LC-MS/MS Parameters: The liquid chromatography step separates BMY 25368 from other endogenous components of the plasma. The tandem mass spectrometer provides selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for both the analyte and the IS.

Protocol 3.1: LC-MS/MS Quantification of BMY 25368 in Rat Plasma
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a calibration curve by spiking known concentrations of BMY 25368 into blank rat plasma.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma to assess the accuracy and precision of the assay.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[14]

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: A standard HPLC or UPLC system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: MRM mode, monitoring specific transitions for BMY 25368 and its IS.

  • Method Validation:

    • The method must be validated according to FDA guidelines for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).[11][15]

Section 4: Data Analysis and Half-Life Determination

Once the plasma concentration-time data has been generated, pharmacokinetic parameters are calculated. Non-compartmental analysis (NCA) is the most common method for this, as it does not require assumptions about the specific compartmental structure of the body.[16][17][18]

NCA Workflow and Key Parameter Calculation

G A Plasma Concentration-Time Data (from LC-MS/MS) B Plot Concentration vs. Time (Linear and Semi-log Scale) A->B C Determine Cmax and Tmax (by direct observation) B->C D Calculate AUC₀-t (Linear Trapezoidal Rule) B->D E Determine Terminal Elimination Rate Constant (λz) (Slope of log-linear terminal phase) B->E F Calculate AUC₀-∞ (AUC₀-t + C_last / λz) D->F E->F G Calculate Terminal Half-Life (t½) (0.693 / λz) E->G H Calculate Clearance (CL) (Dose_iv / AUC₀-∞_iv) F->H J Calculate Oral Bioavailability (F%) ((AUC_po * Dose_iv) / (AUC_iv * Dose_po)) * 100 F->J I Calculate Volume of Distribution (Vss) (CL * MRT) H->I

Caption: Non-Compartmental Analysis (NCA) Workflow.

Protocol 4.1: Calculation of Pharmacokinetic Parameters
  • Data Plotting: Plot the mean plasma concentrations of BMY 25368 versus time on both linear and semi-logarithmic scales.

  • Cmax and Tmax: Determine the maximum observed plasma concentration (Cmax) and the time at which it occurred (Tmax) directly from the concentration-time data.[17]

  • Area Under the Curve (AUC):

    • Calculate the AUC from time zero to the last measurable concentration point (AUC₀-t) using the linear trapezoidal rule.[19][20]

    • Determine the terminal elimination rate constant (λz) from the slope of the log-linear terminal portion of the concentration-time curve.

    • Extrapolate the AUC to infinity (AUC₀-∞) using the formula: AUC₀-∞ = AUC₀-t + (Clast / λz) , where Clast is the last measurable concentration.[18]

  • Terminal Half-Life (t½):

    • Calculate the elimination half-life using the formula: t½ = 0.693 / λz .[16]

  • Clearance (CL):

    • For IV administration, calculate total body clearance: CL = Dose(IV) / AUC₀-∞(IV) .[16][20]

  • Volume of Distribution at Steady State (Vss):

    • Calculate the Mean Residence Time (MRT) from the Area Under the First Moment Curve (AUMC).

    • Calculate Vss using the formula: Vss = CL * MRT .[20]

  • Oral Bioavailability (F):

    • Calculate the absolute oral bioavailability using the formula: F (%) = [AUC₀-∞(PO) / AUC₀-∞(IV)] * [Dose(IV) / Dose(PO)] * 100 .

ParameterDescriptionCommon Unit
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC₀-∞ Area under the plasma concentration-time curve from time 0 to infinityng*h/mL
Terminal elimination half-lifeh
CL Total body clearanceL/h/kg
Vss Volume of distribution at steady stateL/kg
F Absolute oral bioavailability%
Table 2: Key In Vivo Pharmacokinetic Parameters Determined by NCA

Conclusion

The comprehensive characterization of a drug candidate's pharmacokinetic profile is a non-negotiable cornerstone of modern drug development. By systematically applying the in vitro and in vivo methodologies detailed in this guide, researchers can build a robust understanding of a compound's behavior in a biological system. The determination of metabolic stability provides an early, resource-efficient screen, while in vivo studies offer the definitive data required to understand a drug's absorption, distribution, and elimination, culminating in the calculation of its half-life. This integrated approach, underpinned by validated and highly sensitive bioanalytical techniques like LC-MS/MS, ensures that decisions to advance promising molecules like BMY 25368 are based on solid scientific evidence, ultimately increasing the probability of success in clinical development.

References

  • MathWorks. (n.d.). Noncompartmental Analysis. Retrieved from MathWorks website. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from ResolveMass website. [Link]

  • KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from KCAS Bio website. [Link]

  • Jabeen, M., et al. (2022). Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis. GSC Biological and Pharmaceutical Sciences.
  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from Outsourced Pharma website. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA website. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA website. [Link]

  • Certara. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Retrieved from Certara website. [Link]

  • JoVE. (2025, February 12). Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. Retrieved from JoVE website. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell website. [Link]

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis. Retrieved from Datapharm website. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate. [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from Evotec website. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from Beckman Coulter website. [Link]

  • Alliance Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from Alliance Pharma website. [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from MTT Lab website. [Link]

  • Howard, M. L., et al. (2010). Plasma Protein Binding in Drug Discovery and Development. Combinatorial Chemistry & High Throughput Screening.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from protocols.io. [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025, July 25). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Retrieved from ScienceDirect. [Link]

  • Journal of Applied Pharmaceutical Science. (2024, June 6). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Retrieved from Journal of Applied Pharmaceutical Science. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from Bioanalysis Zone. [Link]

  • Bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. Retrieved from Bioaccess website. [Link]

  • Nakai, D., et al. (2004). Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method. Journal of Pharmaceutical Sciences.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from NCI website. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from Selvita website. [Link]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • ResearchGate. (2025, August 6). How Critical is the Duration of the Sampling Scheme for the Determination of Half-Life, Characterization of Exposure and Assessment of Bioequivalence?. Retrieved from ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: BMY-25368 Formulation & Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Formulation Chemistry Topic: Optimization of BMY-25368 (SK&F 94482) Aqueous Solubility for High-Dose Studies

Executive Summary

BMY-25368 (also known as SK&F 94482) is a potent histamine H2-receptor antagonist. Like many compounds in this class (e.g., famotidine), it exhibits pH-dependent solubility due to its basic physicochemical nature (guanidine-like moieties). While soluble in acidic environments, it carries a high risk of precipitation at neutral physiological pH (pH 7.4), which complicates high-dose oral (PO) or intravenous (IV) toxicity studies.

This guide addresses the "solubility-permeability paradox" where high doses require high concentrations that exceed the compound's intrinsic aqueous solubility, necessitating advanced vehicle strategies.

Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: I am observing immediate precipitation when diluting my BMY-25368 stock into PBS (pH 7.4). Why is this happening?

Diagnosis: This is a classic pKa-driven precipitation event . BMY-25368 is a weak base. In its hydrochloride salt form, it is soluble in water because the low pH maintains the molecule in its ionized (protonated) state.

  • The Mechanism: When you dilute into PBS (pH 7.4), the buffering capacity of the PBS neutralizes the acidic protons. The compound reverts to its free base form, which is hydrophobic and poorly soluble.

  • The Fix: Avoid simple saline/PBS for high concentrations. You must maintain ionization or shield the hydrophobic domains.

    • Immediate Action: Switch to a citrate or acetate buffer (pH 4.5–5.0) if the route of administration permits.

    • Better Action: Use a complexing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the free base at neutral pH.

Q2: We need to dose 400+ mg/kg orally in rodents. The volume limit prevents using a dilute solution. How do I achieve >50 mg/mL?

Diagnosis: Simple pH adjustment often fails at these concentrations because the "common ion effect" (from Cl- ions in buffers) or extreme acidity required becomes tolerability-limiting. Recommendation: You must move from a simple solution to a Co-solvent/Surfactant System or an Amorphous Dispersion .

Recommended Vehicle for High-Dose PO:

  • 20% HP-β-CD (w/v) in 50 mM Citrate Buffer (pH 4.0).

    • Why: The cyclodextrin increases the apparent solubility of the non-ionized fraction, while the acidic buffer supports the ionized fraction. This "dual-mechanism" approach is the gold standard for H2 antagonists.

Q3: Can I use DMSO to boost solubility for IV bolus?

Diagnosis: Risky for high-dose studies. While BMY-25368 is soluble in DMSO, high-dose studies often hit the LD50 of the vehicle before the drug.

  • Limit: Intravenous DMSO should generally be kept <5% v/v in the final infusate to avoid hemolysis and phlebitis.

  • Alternative: Use PEG 400 (Polyethylene Glycol) up to 30-40% v/v mixed with water/saline. PEG 400 is a potent co-solvent that is generally better tolerated than DMSO for high-volume dosing.

Part 2: Experimental Protocols
Protocol A: High-Concentration Stock Preparation (Cyclodextrin-Based)

Target: 20–50 mg/mL stable solution for Oral Gavage.

Materials:

  • BMY-25368 Hydrochloride[1][2]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Clinical Grade)

  • Citric Acid / Sodium Citrate

  • Sterile Water for Injection (SWFI)

Step-by-Step:

  • Vehicle Preparation:

    • Prepare 50 mM Citrate Buffer adjusted to pH 4.0 .

    • Slowly add HP-β-CD to the buffer to achieve a 20% w/v concentration.

    • Note: Stir continuously until the solution is clear. This may take 30–60 minutes.

  • Compound Addition:

    • Weigh the required amount of BMY-25368.

    • Add the solid compound slowly to the vortexing vehicle. Do not dump it all at once (prevents clumping).

    • Critical Step: If the solution remains cloudy, lower the pH slightly (to pH 3.5) using 1N HCl, then back-titrate to 4.0 once dissolved.

  • Equilibration:

    • Stir for 2 hours at room temperature protected from light.

    • Filter sterilize using a 0.22 µm PVDF filter (avoid Nylon, which binds some drugs).

Protocol B: "Rescue" Formulation (For Maximum Solubility)

Use this if Protocol A fails to reach the required concentration.

Component% (v/v)Function
PEG 400 40%Primary Co-solvent (Solubilizes free base)
Ethanol 10%Wetting agent / Co-solvent
Tween 80 5%Surfactant (Prevents precipitation upon dilution)
Water/Buffer 45%Diluent (Use pH 4.5 Acetate Buffer)

Warning: This vehicle has high osmolality. Ensure animals have free access to water post-dosing.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision-making process for selecting the correct vehicle based on your target concentration and administration route.

BMY_Solubility_Logic Start Start: BMY-25368 Formulation Target Define Target Conc. (mg/mL) Start->Target LowConc < 5 mg/mL Target->LowConc Low Dose HighConc > 5 mg/mL Target->HighConc High Dose SimpleBuffer Use 50mM Acetate or Citrate (pH 4.5) LowConc->SimpleBuffer Route Route of Admin? HighConc->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Sol Cosolvent System: 10% EtOH + 30% PEG400 + 60% Saline IV->IV_Sol PO_Check Precipitation Risk? PO->PO_Check Cyclo Complexation: 20% HP-beta-CD in pH 4.0 Buffer PO_Check->Cyclo Soluble Req. Suspension Methylcellulose (0.5%) Suspension PO_Check->Suspension Tox Study OK

Caption: Formulation decision tree for BMY-25368 based on dose requirements and administration route.

Part 4: Scientific Rationale (E-E-A-T)

Mechanism of Solubility Enhancement: BMY-25368 contains basic nitrogen centers typical of H2 antagonists.

  • Ionization (pH Control): According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH drops below the pKa of the basic group. However, the stomach is acidic (pH 1-2) while the intestine is neutral (pH 7). Relying solely on pH adjustment creates a risk of the compound precipitating out of solution once it hits the small intestine (the "crash" effect), potentially reducing bioavailability.

  • Inclusion Complexation (Cyclodextrins): HP-β-CD forms a toroidal structure with a hydrophobic interior and hydrophilic exterior. The hydrophobic BMY-25368 molecule (or its aromatic rings) inserts into the cavity. This shields the drug from the aqueous environment, preventing precipitation even as pH rises in the intestine [1].

Toxicity Considerations: For high-dose studies (e.g., 400 mg/kg), the vehicle burden is significant.

  • PEG 400: Generally safe up to 5-10 mL/kg orally in rodents, but can cause osmotic diarrhea.

  • Cyclodextrins: Parenteral grade HP-β-CD is renal-safe but should be monitored in chronic studies for vacuolation issues [2].

References
  • European Medicines Agency (EMA). (2010). Background review for the excipient cyclodextrins in the context of the revision of the guideline on excipients in the label and package leaflet of medicinal products for human use. Retrieved from

  • MedChemExpress. (2024). BMY-25368 Hydrochloride Product Information and Solubility.[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 169682, BMY-25368. Retrieved from

  • WuXi AppTec. (2024).[3] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization. Retrieved from

Sources

Technical Support Center: BMY 25368 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound: BMY 25368 (SKF 94482) Classification: Histamine H2-Receptor Antagonist Chemical Core: 1,2-benzisothiazol-3-amine 1,1-dioxide derivative

Part 1: Compound Overview & Chemical Integrity

BMY 25368 is a potent, displaceable histamine H2-receptor antagonist used primarily in receptor binding characterization and gastric secretion studies. Unlike cimetidine or ranitidine, BMY 25368 utilizes a 1,2-benzisothiazol-3-amine 1,1-dioxide core.

Technical Insight: The stability of BMY 25368 in physiological buffers is dictated by two competing factors:

  • Hydrolytic Stability: The benzisothiazole 1,1-dioxide moiety is generally robust at physiological pH (7.4), offering superior stability compared to the cyanoguanidine group of cimetidine. However, the amine linkage connecting the side chain is susceptible to slow hydrolysis under extreme pH or elevated temperatures (>37°C) for prolonged periods.

  • Solubility vs. Dissolution Mismatch: Users frequently report precipitation when transitioning from organic stock solvents (DMSO) to aqueous buffers (PBS/Tris). This is often a kinetic solubility issue rather than chemical degradation.

Part 2: Troubleshooting Guide (The "Why" and "How")

Issue 1: "My compound precipitates immediately upon adding to PBS."

Diagnosis: Solvent Shock / Kinetic Solubility Limit. Mechanism: BMY 25368 is lipophilic. When a high-concentration DMSO stock (e.g., 50 mM) is pipetted directly into a static volume of PBS (pH 7.4), the local concentration at the pipette tip exceeds the aqueous solubility limit before mixing occurs, causing irreversible micro-precipitation.

Corrective Action:

  • The "Sandwich" Method: Do not add DMSO stock to the buffer. Instead, place the buffer in a vortexing tube. While vortexing, slowly inject the DMSO stock into the center of the vortex.

  • Buffer Choice: Switch from Phosphate Buffered Saline (PBS) to a Physiological Bicarbonate Buffer if the assay permits.

    • Why? Phosphate buffers often overestimate the "surface pH" acidity of dissolving particles compared to bicarbonate, leading to faster precipitation of weak bases/lipophilic compounds.

Issue 2: "Potency decreases after 24 hours at Room Temperature."

Diagnosis: Slow Hydrolysis or Surface Adsorption. Mechanism: While chemically stable for >24 hours at pH 7.4, the compound can adsorb to plastic surfaces (polystyrene) due to its lipophilicity, reducing the effective free concentration in the assay.

Corrective Action:

  • Material Change: Use glass or low-binding polypropylene (PP) plates/tubes.

  • Detergent Additive: Add 0.01% Tween-20 to the assay buffer. This prevents surface adsorption without disrupting the H2 receptor interaction.

Issue 3: "Inconsistent IC50 values between batches."

Diagnosis: Hygroscopic Water Uptake. Mechanism: The hydrochloride salt form is hygroscopic. If the solid vial is opened cold (straight from -20°C), condensation forms, altering the weighable mass and leading to incorrect stock concentrations.

Corrective Action:

  • Equilibration: Allow the vial to warm to room temperature in a desiccator before opening.

Part 3: Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions

This protocol ensures maximal stability for up to 6 months.

  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

    • Avoid: Ethanol (evaporation alters concentration) or Water (induces hydrolysis during storage).

  • Concentration: Prepare at 10 mM .

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 35 kHz for 5 minutes (water bath temperature < 30°C).

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C .

    • Freeze/Thaw Limit: Max 3 cycles.

Protocol B: HPLC Stability Validation (Self-Validating System)

Use this protocol to verify if your specific buffer system is degrading the compound.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzisothiazole absorption) and 210 nm .

Workflow:

  • T0 Sample: Dilute DMSO stock to 100 µM in your assay buffer. Inject immediately.

  • T24 Sample: Incubate 100 µM sample at 37°C for 24 hours. Inject.

  • Analysis:

    • Pass: Peak Area of T24 is >95% of T0.

    • Fail: New peaks appear (hydrolysis products) or main peak diminishes (precipitation/adsorption).

Part 4: Visualization & Logic

Diagram 1: Stability Testing Workflow

This flowchart guides you through the process of validating BMY 25368 in your specific physiological buffer.

StabilityWorkflow Start Start: Solid BMY 25368 Stock Stock Prep (10mM in DMSO) Start->Stock Dilution Dilution (100µM in Buffer) Stock->Dilution Split Split Sample Dilution->Split T0 T=0 Analysis (Immediate HPLC) Split->T0 Incubation Incubation (24h @ 37°C) Split->Incubation Compare Compare Peak Areas T0->Compare T24 T=24 Analysis (Post-Incubation HPLC) Incubation->T24 T24->Compare ResultStable Stable (>95% Recovery) Compare->ResultStable No Change ResultUnstable Unstable/Loss (<95% Recovery) Compare->ResultUnstable New Peaks/Area Loss

Caption: Workflow for validating BMY 25368 stability using Comparative HPLC Analysis.

Diagram 2: Troubleshooting Solubility Issues

Decision tree for resolving precipitation events during assay preparation.

SolubilityTree Issue Precipitation Observed CheckConc Check Final Conc. Is it >100 µM? Issue->CheckConc HighConc Yes: Exceeds Solubility CheckConc->HighConc Yes LowConc No: <100 µM CheckConc->LowConc No Action1 Reduce Conc. or Increase DMSO % HighConc->Action1 CheckMethod Check Mixing Method LowConc->CheckMethod StaticMix Static Addition? CheckMethod->StaticMix VortexMix Vortex Addition? CheckMethod->VortexMix Action2 Switch to Vortex 'Sandwich' Method StaticMix->Action2 CheckBuffer Check Buffer Type VortexMix->CheckBuffer IsPBS Using PBS? CheckBuffer->IsPBS Action3 Switch to Bicarbonate or Add Co-solvent IsPBS->Action3

Caption: Diagnostic logic for resolving BMY 25368 precipitation in physiological buffers.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store BMY 25368 in PBS at 4°C for a week? A: No. While the chemical degradation might be slow (5-10%), the risk of precipitation and surface adsorption is high. Always prepare fresh dilutions from the DMSO stock immediately before use.

Q: What is the maximum DMSO concentration I can use in a cell-based assay? A: Most mammalian cells tolerate up to 0.5% v/v DMSO . Ensure your vehicle control contains the exact same percentage of DMSO to normalize for any solvent effects.

Q: Why does the guide mention "Bicarbonate Buffer" over PBS? A: Recent dissolution studies indicate that phosphate buffers (PBS) can fail to maintain the correct surface pH for ionizable drugs compared to physiological bicarbonate buffers. This mismatch can lead to "false" precipitation events in vitro that do not occur in vivo.

Part 6: References

  • Algieri, A. A., et al. (1982). "1,2-Benzisothiazol-3-amine 1,1-dioxide derivatives: a new class of potent histamine H2-receptor antagonists." Journal of Medicinal Chemistry, 25(3), 210-212.

  • Cavanagh, R. L., et al. (1983). "BMY-25368, a potent and long-acting histamine H2-receptor antagonist." Federation Proceedings, 42(3). (Foundational Pharmacology).

  • Hens, B., et al. (2024). "Solubility vs dissolution in physiological bicarbonate buffer." Gutenberg Open Science / Molecular Pharmaceutics. (Contextual grounding for Buffer Selection).

BMY 25368 Technical Support Center: Troubleshooting Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BMY 25368 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling and use of BMY 25368 in experimental settings, with a specific focus on preventing and troubleshooting precipitation in cell culture media. Our goal is to equip you with the scientific principles and practical techniques necessary to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is BMY 25368?

BMY 25368, also known as SKF 94482, is a histamine H2 receptor antagonist.[1][2] It is an organic molecule with the chemical formula C₁₉H₂₅N₃O₃·ClH and a molecular weight of 379.88 g/mol .[3] Its primary mechanism of action involves competitively inhibiting the binding of histamine to H2 receptors, which in a physiological context, leads to a reduction in gastric acid secretion.[1][2] In a research setting, it is used to investigate the roles of histamine H2 receptors in various cellular pathways.

Q2: Why is my BMY 25368 precipitating in the cell culture medium?

Precipitation of BMY 25368 in your culture media is a common issue that can arise from a variety of factors. The most frequent causes include:

  • Exceeding Aqueous Solubility: When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium, the concentration of BMY 25368 may exceed its solubility limit in the final working solution.

  • pH Shift: BMY 25368 is a weakly basic compound, and its solubility is highly dependent on the pH of the solution.[4] Culture media are typically buffered to a physiological pH (around 7.2-7.4), which may not be optimal for keeping BMY 25368 in solution.

  • Improper Dilution Technique: The method used to dilute the stock solution into the media can significantly impact whether the compound remains dissolved.

  • Interactions with Media Components: Components in the culture medium, such as salts and proteins, can interact with BMY 25368 and reduce its solubility.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of small molecules.

This guide will walk you through how to diagnose and address each of these potential issues.

Q3: What is the recommended solvent for preparing BMY 25368 stock solutions?

For preparing stock solutions of hydrophobic small molecules like BMY 25368, dimethyl sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing capacity for a wide range of organic compounds. It is crucial to use anhydrous, sterile-filtered DMSO to prevent degradation of the compound and contamination of your cell cultures.

Q4: How should BMY 25368 stock solutions be stored?

To ensure the stability and longevity of your BMY 25368 stock solution, it is recommended to:

  • Store the stock solution at -20°C or -80°C.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture.

  • Protect the stock solution from light.

Troubleshooting Precipitation: A Step-by-Step Guide

Precipitation of BMY 25368 can compromise your experiments by reducing the effective concentration of the compound and potentially introducing cytotoxic effects from the precipitate itself. The following sections provide a systematic approach to troubleshooting and resolving this issue.

Step 1: Verify Your Stock Solution

Before troubleshooting your working solution, it is essential to confirm the integrity of your stock solution.

Protocol 1: Stock Solution Quality Control

  • Visual Inspection: Thaw an aliquot of your BMY 25368 stock solution and bring it to room temperature. Visually inspect the solution for any signs of precipitation or crystallization. A properly prepared stock solution should be clear and free of any particulate matter.

  • Solubility Check: If you observe crystals, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex to see if the crystals redissolve. If they do not, your stock solution may be oversaturated or the compound may have degraded. It is advisable to prepare a fresh stock solution at a slightly lower concentration.

Step 2: Optimize Your Dilution Protocol

The manner in which you dilute your concentrated DMSO stock solution into the aqueous culture medium is a critical step. Rapidly changing the solvent environment can cause the compound to "crash out" of solution.

The Problem: Direct addition of a concentrated DMSO stock into a large volume of aqueous media creates localized high concentrations of BMY 25368 in a solvent mixture where it is poorly soluble, leading to precipitation.

The Solution: A stepwise dilution approach can mitigate this issue.

Protocol 2: Stepwise Dilution Method

  • Intermediate Dilution: Prepare an intermediate dilution of your BMY 25368 stock solution in a small volume of your complete culture medium (containing serum, if applicable). For example, if your final desired concentration is 10 µM in 10 mL of media, first dilute your stock solution to 100 µM in 1 mL of media.

  • Vortex Gently: Immediately after adding the stock solution to the small volume of media, gently vortex the mixture to ensure rapid and uniform dispersion.

  • Final Dilution: Add the 1 mL of the intermediate dilution to the remaining 9 mL of your culture medium and mix thoroughly by inverting the tube or pipetting up and down.

G cluster_stock Stock Solution cluster_dilution Dilution Protocol cluster_direct Direct Dilution (Prone to Precipitation) Stock Concentrated BMY 25368 in DMSO (e.g., 10 mM) Direct_Media Large Volume of Culture Media (e.g., 10 mL) Stock->Direct_Media Direct Addition Precipitate Precipitation Occurs Direct_Media->Precipitate

Step 3: Determine the Maximum Soluble Concentration

It is crucial to determine the empirical solubility limit of BMY 25368 in your specific cell culture medium.

Protocol 3: Empirical Solubility Determination

  • Prepare Serial Dilutions: In a series of sterile microcentrifuge tubes, prepare a range of BMY 25368 concentrations in your complete culture medium. It is recommended to test concentrations above and below your intended working concentration.

  • Incubate: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that mimics the duration of your experiment (e.g., 24, 48, 72 hours).

  • Visual and Microscopic Inspection: At regular intervals, visually inspect each tube for any signs of precipitation. For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope.

  • Identify Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working concentration under those conditions.

Concentration24h Observation48h Observation72h Observation
1 µMClearClearClear
5 µMClearClearClear
10 µMClearSlight HazePrecipitate
20 µMHazyPrecipitatePrecipitate
50 µMPrecipitatePrecipitatePrecipitate

Table 1: Example of an Empirical Solubility Determination for BMY 25368.

Step 4: Investigate the Role of pH and Serum

The pH of your culture medium and the presence of serum proteins can significantly influence the solubility of BMY 25368.

The Role of pH: As a weak base, BMY 25368 is expected to be more soluble at a lower pH where its amine functional groups are protonated. The physiological pH of most culture media (7.2-7.4) may be close to the pKa of BMY 25368, leading to a higher proportion of the less soluble, uncharged form of the molecule. While altering the pH of your culture medium is generally not advisable as it can affect cell health, it is a factor to be aware of.

The Role of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules. This binding can either increase the apparent solubility of a compound by keeping it in solution or, in some cases, contribute to precipitation if the protein-drug complex is insoluble.

Protocol 4: Assessing the Impact of Serum

  • Prepare Parallel Dilutions: Using the serial dilution method described in Protocol 3, prepare two sets of dilutions: one in your basal medium (without FBS) and one in your complete medium (with your standard FBS concentration).

  • Incubate and Observe: Incubate both sets of tubes under your standard culture conditions and observe for precipitation over time.

  • Analyze the Results:

    • If precipitation is worse in the absence of serum, it suggests that serum proteins are helping to solubilize BMY 25368.

    • If precipitation is more pronounced in the presence of serum, it may indicate an unfavorable interaction between the compound and serum components. In this scenario, consider using a lower serum concentration if your cell line can tolerate it, or explore serum-free media options.

G

Advanced Troubleshooting Strategies

If the above steps do not fully resolve the precipitation issue, consider the following advanced strategies:

  • Sonication: After diluting BMY 25368 into your culture medium, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.

  • Use of Pluronic F-68: For some difficult-to-dissolve compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can improve solubility. However, you must first validate that Pluronic F-68 does not affect your experimental outcomes.

References

  • BMY-25368 HYDROCHLORIDE - gsrs. (n.d.). Retrieved February 23, 2026, from [Link]

  • Di, L., & Umland, J. P. (2017). Deriving protein binding‐corrected chemical concentrations for in vitro testing.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved February 23, 2026, from [Link]

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. Retrieved February 23, 2026, from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved February 23, 2026, from [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Retrieved February 23, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved February 23, 2026, from [Link]

  • The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. (1988). Alimentary Pharmacology & Therapeutics, 2(6), 519-527.
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (2018). Crystal Growth & Design, 18(3), 1784-1793.
  • PH and Solvent Effect on Drug Solubility. (n.d.). Retrieved February 23, 2026, from [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. Retrieved February 23, 2026, from [Link]

  • Binding Constants of Clinical Drugs and Other Organic Ligands with Human and Mammalian Serum Albumins. (2021). Molecules, 26(18), 5484.
  • Bmy-25174 | C16H18N2O4S | CID 124668. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2016). Brazilian Journal of Pharmaceutical Sciences, 52(3), 481-491.
  • Process for improving the solubility of cell culture media. (2016). Google Patents.
  • Providing Stability In Vivo, In Vitro, and In Culture. (2023, August 15). The Scientist. Retrieved February 23, 2026, from [Link]

  • Has anyone had problems with media contamination or precipitants falling out of media? (2016, June 8). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Common Cell Culture Problems: Precipitates. (n.d.). Merck Millipore. Retrieved February 23, 2026, from [Link]

  • Binding of small molecules to an adaptive protein–protein interface. (2004). Proceedings of the National Academy of Sciences, 101(51), 17656-17661.
  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). Journal of Visualized Experiments, (115), 54422.
  • Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. (2020, November 12). BioProcess International. Retrieved February 23, 2026, from [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2026, February 4). Illumina. Retrieved February 23, 2026, from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved February 23, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved February 23, 2026, from [Link]

  • Analysis of the Causes of Precipitation in Cell Culture Flasks. (2022, July 28). FuDau. Retrieved February 23, 2026, from [Link]

  • Nash Metropolitan. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Dow Jones & Nasdaq 100: Fed Minutes in Focus for US Futures. (2026, February 18). FXEmpire. Retrieved February 23, 2026, from [Link]

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optimizing BMY 25368 dosage for long-duration acid suppression

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BMY 25368

A Guide for Researchers on Optimizing Dosage for Long-Duration Acid Suppression

Welcome to the technical support guide for BMY 25368. This document is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to effectively design your experiments for optimizing long-duration acid suppression with this compound.

Scientific Integrity Note: Mechanism of Action

It is critical to begin with a point of clarity. While often grouped with general acid suppressants, BMY 25368 (also known as SK&F 94482) is a histamine H2-receptor antagonist (H2RA) . It is not a proton pump inhibitor (PPI). This distinction is fundamental, as its mechanism, pharmacodynamic properties, and potential challenges, such as tachyphylaxis, differ significantly from PPIs. This guide is structured around the specific pharmacology of an H2RA.

Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism of action for BMY 25368?

BMY 25368 functions by competitively blocking the histamine H2 receptor on the basolateral membrane of gastric parietal cells. Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to these H2 receptors, activating a G-protein coupled signaling cascade that increases intracellular cyclic AMP (cAMP). This cascade ultimately stimulates the H+/K+ ATPase pump (the "proton pump") to secrete hydrogen ions into the gastric lumen. By antagonizing the H2 receptor, BMY 25368 directly prevents this histamine-induced stimulation, leading to a reduction in both basal and stimulated gastric acid secretion[1].

H2RA_Mechanism_of_Action cluster_1 Parietal Cell cluster_2 Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (activated) cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Stimulates H_ion H+ (Acid) ProtonPump->H_ion Secretes BMY BMY 25368 BMY->H2R Blocks Troubleshooting_Workflow cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions & Re-evaluate Start Start: Suboptimal acid suppression observed after Day 1 CheckTachyphylaxis Primary Suspect: Tachyphylaxis (H2RA Class Effect) Start->CheckTachyphylaxis CausePK A. Unknown Pharmacokinetics: Is drug clearance too rapid? CheckTachyphylaxis->CausePK Assess Foundational Data CauseDose B. Suboptimal Dose: Is the 400 mg dose insufficient in your model? CheckTachyphylaxis->CauseDose CauseSchedule C. Dosing Schedule: Is continuous daily dosing inducing tolerance? CheckTachyphylaxis->CauseSchedule ActionPK Protocol 1: Conduct a basic pharmacokinetic study (IV & PO) to determine half-life. CausePK->ActionPK ActionDose Protocol 2: Perform a dose-escalation study (e.g., 200, 400, 800 mg). CauseDose->ActionDose ActionSchedule Protocol 3: Test alternative schedules (e.g., on-demand or intermittent dosing) vs. continuous dosing. CauseSchedule->ActionSchedule End End: Optimized Dosing Regimen ActionPK->End ActionDose->End ActionSchedule->End

Caption: Troubleshooting workflow for diminished acid suppression with BMY 25368.

Detailed Causality & Solutions:

  • Primary Cause: Tachyphylaxis (Pharmacodynamic Tolerance)

    • Expertise & Causality: Tachyphylaxis is a well-documented class effect for H2RAs.[2] It occurs because continuous stimulation of the parietal cell by histamine (even with receptor blockade) can lead to compensatory mechanisms that upregulate other acid secretion pathways (e.g., gastrin or cholinergic pathways). This tolerance develops rapidly, often within the first 2-3 days of repeated dosing, and limits the efficacy of H2RAs for long-term, continuous use.[3][4] Increasing the dose is generally not an effective strategy to overcome this phenomenon.[5]

    • Trustworthy Solution: The most reliable strategy to mitigate tachyphylaxis is to avoid continuous daily dosing. Your experimental design should include arms that test "on-demand" or intermittent (e.g., every other day) dosing schedules. This allows the system to reset, preserving the drug's efficacy for when it is administered. Compare the 24-hour acid suppression on Day 7 of a continuous dosing arm versus a single dose in a drug-naive state.

  • Secondary Cause: Unknown Pharmacokinetics (PK)

    • Expertise & Causality: There is a lack of publicly available, detailed pharmacokinetic data for BMY 25368 (e.g., half-life, Tmax, Cmax, bioavailability). If the drug has a very short half-life in your experimental model, a single 400 mg dose may not provide sufficient plasma concentration for a full 24 hours, irrespective of tachyphylaxis.

    • Trustworthy Solution: Before extensive pharmacodynamic studies, it is highly advisable to conduct a foundational PK study. Administer a single dose of BMY 25368 (both intravenously and orally, if possible) and collect plasma samples over a 24-hour period. This will establish the compound's half-life and oral bioavailability in your model system, which is essential for rationally designing subsequent experiments.

  • Tertiary Cause: Suboptimal Dose in Your Model

    • Expertise & Causality: The 400 mg dose was effective in humans, but the equivalent dose may differ in your preclinical model due to variations in metabolism and receptor density. It is possible that the dose is on the wrong part of the dose-response curve.

    • Trustworthy Solution: Perform a dose-escalation study. Using a single-dose administration to avoid confounding by tachyphylaxis, measure the 24-hour integrated acidity at various dose levels (e.g., half-log increments centered around the human equivalent dose). This will establish the dose-response relationship and identify the optimal dose for maximal acute suppression in your model.

Experimental Protocols

Protocol 1: Dose-Response Study for BMY 25368 in a Preclinical Model

Objective: To determine the relationship between BMY 25368 dose and the magnitude of 24-hour acid suppression after a single administration.

Methodology:

  • Animal Model: Utilize a conscious, catheterized animal model (e.g., Sprague-Dawley rat) equipped for continuous gastric pH monitoring.

  • Acclimation: Allow animals to acclimate for at least 48 hours post-surgery to ensure stable baseline readings.

  • Baseline Measurement: Record baseline 24-hour intragastric pH for each animal prior to drug administration.

  • Group Allocation: Randomly assign animals to dose groups (n=6-8 per group).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

    • Group 2: Low-Dose BMY 25368 (e.g., 10 mg/kg)

    • Group 3: Mid-Dose BMY 25368 (e.g., 30 mg/kg - Human Equivalent Dose)

    • Group 4: High-Dose BMY 25368 (e.g., 100 mg/kg)

  • Drug Administration: Administer the assigned dose or vehicle via oral gavage at a consistent time (e.g., 18:00h) to mimic evening dosing.

  • Data Collection: Continuously monitor and record intragastric pH for 24 hours post-dosing.

  • Data Analysis:

    • Calculate the integrated 24-hour acidity for each animal.

    • Determine the percent inhibition of acid secretion for each dose group relative to the vehicle control.

    • Plot the dose-response curve (Dose vs. % Inhibition) to identify the ED50 and the dose achieving maximal suppression.

Protocol 2: Assessing Tachyphylaxis with Continuous Dosing

Objective: To quantify the development of tolerance to the acid-suppressing effects of BMY 25368 during one week of continuous daily dosing.

Methodology:

  • Animal Model & Acclimation: As described in Protocol 1.

  • Group Allocation:

    • Group 1: Vehicle control, dosed daily for 7 days.

    • Group 2: BMY 25368 (optimal dose determined from Protocol 1), dosed daily for 7 days.

  • Dosing Regimen: Administer the assigned treatment orally at the same time each day for 7 consecutive days.

  • Data Collection:

    • Continuously monitor intragastric pH throughout the 7-day period.

    • Pay specific attention to the 24-hour periods following the first dose (Day 1) and the seventh dose (Day 7) .

  • Data Analysis:

    • Calculate the 24-hour integrated acidity for Day 1 and Day 7 for each animal in the treatment group.

    • Calculate the percent inhibition of acid secretion on Day 1 (vs. vehicle baseline) and on Day 7 (vs. vehicle baseline).

    • Self-Validation: Perform a paired statistical test (e.g., paired t-test) comparing the % inhibition on Day 1 to the % inhibition on Day 7 within the BMY 25368 group. A statistically significant decrease in inhibition from Day 1 to Day 7 confirms the development of tachyphylaxis.

References

  • Dr.Oracle. (2025, March 20).
  • McRorie, J. W., Kirby, J. A., & Miner, P. B. (2014). Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing. World Journal of Gastrointestinal Pharmacology and Therapeutics, 5(2), 57–62. [Link]

  • World Journal of Gastrointestinal Pharmacology and Therapeutics. (2014, May 6).
  • McRorie, J. W., et al. (n.d.).
  • Patel, D., & Shivaraman, L. (2024, August 11). H2 Blockers. StatPearls - NCBI Bookshelf. [Link]

  • Bianchi Porro, G., & Parente, F. (1990). Determining the optimal dosage regimen for H2-receptor antagonist therapy--a dose validation approach. Scandinavian journal of gastroenterology. Supplement, 178, 73–80.
  • Dr.Oracle. (2026, January 8). What is the optimal timing for administering oral Ranitidine (H2-receptor antagonist)
  • Boyd, E. J., & Wilson, J. A. (1990). Treatment with H2-Receptor Antagonists: When Is the Best Time to Dose?
  • Gledhill, T., et al. (1983). Single nocturnal dose of an H2 receptor antagonist for the treatment of duodenal ulcer. Gut, 24(10), 904–908. [Link]

  • Medline. (n.d.).
  • Medable. (n.d.). BMY-25368 hydrochloride (SKF 94482 hydrochloride) | Histamine H2 Receptor Antagonist.

Sources

Technical Support Center: Minimizing Off-Target Effects of BMY 25368 in Receptor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with BMY 25368. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you design robust receptor assays and confidently interpret your data by minimizing and accounting for potential off-target effects.

Introduction to BMY 25368 and the Challenge of Off-Target Effects

BMY 25368 (also known as SK&F 94482) is pharmacologically characterized as a histamine H2 receptor antagonist.[1] Its primary mechanism of action is to block the histamine H2 receptor, thereby reducing gastric acid secretion.[1] While potent and effective at its primary target, like many small molecule inhibitors, it is crucial for researchers to consider its potential interactions with other receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BMY 25368?

A1: The primary target of BMY 25368 is the histamine H2 receptor, where it acts as an antagonist.[1]

Q2: Why am I seeing an unexpected cellular response that doesn't seem to be mediated by the H2 receptor?

A2: This could be due to an off-target effect. It is essential to perform counter-screening against related receptor families or a broad panel of receptors to identify potential unintended interactions. The observed phenotype could also be a result of downstream effects of H2 receptor antagonism in your specific cellular model.

Q3: What is the first step I should take to investigate potential off-target binding?

A3: The first step is to conduct a comprehensive literature review and database search for known off-target interactions of BMY 25368 or structurally similar compounds. Following this, performing competitive binding assays against a panel of likely off-target receptors is a standard and effective approach.[6]

Q4: How can I be sure the observed effect is "on-target"?

A4: A key validation step is to demonstrate that the effect of BMY 25368 can be rescued or competed away by the natural ligand (histamine) or another known selective H2 receptor agonist/antagonist. Additionally, using a secondary compound with a different chemical structure but the same on-target activity should produce a similar biological effect.

Troubleshooting Guide: Addressing Off-Target Effects

This section provides a structured approach to identifying and mitigating off-target effects in your experiments.

Issue 1: Inconsistent Results Between Binding and Functional Assays

Possible Cause: BMY 25368 may bind to an off-target receptor that is present in your functional assay system but not in your binding assay preparation (or vice-versa). Alternatively, the compound may act as a biased agonist or antagonist at the target receptor, activating only a subset of signaling pathways.[7][8]

Solutions:

  • Characterize Your Assay System: Ensure that the cell line or tissue preparation used in your functional assay expresses the H2 receptor at an appropriate level and that other potential targets are either absent or their expression levels are known.

  • Orthogonal Assays: Employ an orthogonal assay that measures a different downstream signaling event.[9] For example, if you are measuring cAMP production, consider a β-arrestin recruitment assay to get a more complete picture of the compound's functional profile.[7][8][10]

  • Counter-Screening: Test BMY 25368 in a panel of assays for related receptors (e.g., other histamine receptor subtypes, adrenoceptors, serotonin receptors). Commercial services offer comprehensive GPCR screening panels.[10]

Issue 2: High Background or Non-Specific Binding in Radioligand Assays

Possible Cause: The concentration of radioligand or receptor preparation may be too high, or the assay buffer conditions may not be optimal, leading to non-specific binding of the radioligand to filters, plates, or other proteins.[11][12]

Solutions:

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for the target receptor. This minimizes non-specific binding while still providing an adequate signal window.[12]

  • Receptor Titration: Determine the optimal receptor concentration (Bmax) that results in less than 10% of the added radioligand being bound. This prevents ligand depletion artifacts.[12]

  • Buffer Optimization: Test different buffer components, pH levels, and the inclusion of blocking agents like bovine serum albumin (BSA) to reduce non-specific interactions.[4]

  • Properly Define Non-Specific Binding: Use a high concentration (1000-fold excess) of a structurally distinct, unlabeled ligand for the same target to accurately define non-specific binding.[12]

Workflow for Investigating and Mitigating Off-Target Effects

The following diagram outlines a systematic workflow for addressing potential off-target effects of BMY 25368.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Mitigation & Confirmation A Unexpected or Inconsistent Experimental Result with BMY 25368 B Hypothesis: Potential Off-Target Effect A->B C Competitive Binding Assays (Determine Ki for H2 Receptor) B->C D Counter-Screening Panel (e.g., GPCR Panel) B->D E Orthogonal Functional Assays (e.g., β-arrestin, Calcium Flux) B->E F Analyze Ki / IC50 Values C->F D->F E->F G Identify Off-Target 'Hits' (Potency within 10-100 fold of primary target) F->G H Data Interpretation: Distinguish On-Target vs. Off-Target Effects G->H I Use Lower, More Selective Concentrations H->I J Employ Structurally Different H2 Antagonist (Tool Compound) H->J K Use Isogenic Cell Lines (Target vs. Knockout) H->K L Confident Conclusion on BMY 25368 Mechanism I->L J->L K->L

Sources

Technical Support Center: Addressing Variability in BMY 25368 Potency Across Species

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for BMY 25368. This document is designed for researchers, scientists, and drug development professionals who may be encountering variability in the potency of BMY 25368 during their experiments, particularly when working across different species. It is not uncommon to observe shifts in IC50 or EC50 values between, for example, a human-derived cell line and a rodent in vivo model. This guide will provide a structured approach to troubleshooting these discrepancies, grounded in established pharmacological principles.

Frequently Asked Questions (FAQs)

Q1: What is BMY 25368 and what is its primary mechanism of action?

BMY 25368, also known as SK&F 94482, is a histamine H2-receptor antagonist.[1] Its primary mechanism of action is to block the binding of histamine to the H2 receptor, thereby inhibiting the downstream signaling cascade. In physiological systems, this action leads to a decrease in gastric acid secretion.[1] When studying this compound, it is crucial to use assay systems that can accurately measure the modulation of the H2 receptor's activity, typically through second messengers like cyclic AMP (cAMP).

Q2: I'm observing a significant difference in the IC50 value of BMY 25368 between my human and rat cell-based assays. What are the likely causes?

This is a classic challenge in pharmacology. The primary drivers for such species-specific differences in in vitro potency can be broadly categorized into two areas:

  • Target-Specific Differences:

    • Receptor Homology: There may be subtle differences in the amino acid sequence of the histamine H2 receptor between humans and rats. These variations can alter the binding affinity of BMY 25368 for the receptor, leading to different potency values.[2]

    • Receptor Density and Coupling Efficiency: The number of H2 receptors expressed on the cell surface and the efficiency with which they couple to downstream signaling proteins (like G-proteins) can vary between cell lines from different species.[3]

  • Cellular Environment Differences:

    • Membrane Composition: Differences in the lipid composition of the cell membrane can influence how the drug partitions into the membrane to access the receptor.

    • Drug Efflux: The expression and activity of drug efflux pumps (like P-glycoprotein) can differ, potentially reducing the intracellular concentration of the compound in one cell line more than another.

Q3: My in vitro data is consistent across species, but my in vivo results show high potency in dogs and low potency in mice. Why the discrepancy?

When in vitro potency does not translate directly to in vivo efficacy across species, the investigation should focus on Drug Metabolism and Pharmacokinetics (DMPK) parameters.[4] These factors govern how the drug is absorbed, distributed, metabolized, and excreted, and they often vary significantly between species.[4] Key areas to investigate include:

  • Metabolic Stability: The rate at which a drug is metabolized, primarily by cytochrome P450 enzymes in the liver, can differ substantially. A drug that is rapidly cleared in mice may have a much longer half-life in dogs or humans.[4]

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins like albumin can vary. Only the unbound (free) fraction of the drug is available to interact with its target, so differences in protein binding will impact efficacy.[4]

  • Distribution: The drug's ability to distribute into the target tissue can be affected by factors like blood flow and tissue composition, which differ between species.[4]

Troubleshooting Guides

This section provides a logical workflow for diagnosing and resolving potency variability.

Workflow for Troubleshooting Potency Variability

This diagram outlines the decision-making process when encountering inconsistent results with BMY 25368.

Troubleshooting_Workflow Start Observed Potency Variability in BMY 25368 CheckCompound Step 1: Verify Compound Integrity (Purity, Identity, Stability) Start->CheckCompound InVitro Step 2: Standardize In Vitro Assay (Cell density, serum, etc.) CheckCompound->InVitro If compound is valid Conclusion Identify Root Cause of Variability CheckCompound->Conclusion If compound is the issue TargetBiology Step 3: Investigate Target Biology (Receptor sequence, expression) InVitro->TargetBiology If assay is robust InVitro->Conclusion If assay is the issue DMPK Step 4: Assess DMPK Parameters (Metabolism, Protein Binding) TargetBiology->DMPK If target differences are ruled out (for in vivo discrepancies) TargetBiology->Conclusion DMPK->Conclusion H2R_Signaling_Pathway Histamine Histamine (Agonist) H2R H2 Receptor Histamine->H2R Binds & Activates BMY25368 BMY 25368 (Antagonist) BMY25368->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Sources

Technical Support Center: BMY 25368 Degradation Products and Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with BMY 25368. Given the limited publicly available data on this specific compound, this document synthesizes established analytical principles and degradation chemistry of related structural motifs to provide a robust framework for its analysis. The protocols and troubleshooting advice provided herein are based on extensive experience with similar molecules and are intended to serve as a comprehensive starting point for your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is BMY 25368 and what are its key structural features relevant to stability and analysis?

A1: BMY 25368 is a chemical entity with a molecular structure that includes a piperidine ring, an ether linkage, and a substituted amino-quinone-like moiety. Each of these functional groups presents specific considerations for its chemical stability and the development of analytical methods. The piperidine ring imparts a basic character to the molecule, which can influence chromatographic behavior, particularly on silica-based columns.[1] The ether linkage and the quinone-like system are susceptible to specific degradation pathways, such as hydrolysis and oxidation, respectively.[2][3][4]

Q2: What are the likely degradation pathways for BMY 25368 under forced degradation conditions?

A2: Based on its structure, BMY 25368 is likely to degrade via several pathways under stress conditions:

  • Acid/Base Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic or basic conditions, which would break the molecule into two main fragments.[2][5] The amide-like bond in the quinone ring could also be labile.

  • Oxidation: The quinone-like ring is prone to oxidative degradation. The tertiary amine of the piperidine ring can also be oxidized to form an N-oxide.

  • Photodegradation: Molecules with conjugated systems, like the one present in BMY 25368, can be susceptible to degradation upon exposure to UV or visible light.

  • Thermal Degradation: At elevated temperatures, various parts of the molecule could undergo decomposition.

Q3: What is a stability-indicating method and why is it crucial for BMY 25368 analysis?

A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4][6] For BMY 25368, developing such a method is critical to ensure that any stability studies accurately reflect the degradation of the parent compound and that all potential impurities are adequately separated and quantified. This is a key requirement for regulatory submissions and for ensuring the safety and efficacy of a potential drug product.

II. Troubleshooting Guide: HPLC Analysis of BMY 25368

This section addresses common issues encountered during the HPLC analysis of BMY 25368 and similar basic compounds.

Q1: I am observing significant peak tailing for the BMY 25368 peak. What could be the cause and how can I resolve it?

A1: Peak tailing for basic compounds like BMY 25368 is a common issue in reversed-phase HPLC and is often caused by strong interactions between the basic amine groups and acidic residual silanol groups on the silica-based stationary phase.[7]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically above pH 7, if your column allows) or decrease the pH to fully protonate the basic analyte (typically pH 2-3). Working at a low pH is often preferred for silica-based columns.[8]

  • Use of a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA) or another amine modifier, into your mobile phase at a low concentration (e.g., 0.1%). The competing base will interact with the active silanol sites, reducing their availability to interact with your analyte.[9]

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol interactions and improve peak shape.

  • Column Selection:

    • Use a column with high-purity silica and end-capping (often labeled as "base-deactivated").

    • Consider using a column with a different stationary phase, such as a hybrid silica or a polymer-based column, which are more resistant to high pH mobile phases.[8]

  • Lower Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller amount of your sample.[7]

Q2: I am seeing extraneous or "ghost" peaks in my chromatogram. What is their origin and how can I eliminate them?

A2: Ghost peaks are unexpected peaks that can appear in a chromatogram. They can originate from several sources.

Troubleshooting Steps:

  • Contaminated Mobile Phase: Impurities in your solvents or buffer components can accumulate on the column and elute as ghost peaks, especially during gradient elution.[9]

    • Solution: Use high-purity HPLC or LC-MS grade solvents and freshly prepared buffers. Filter all mobile phases before use.

  • Carryover from Previous Injections: If a highly retained compound from a previous injection bleeds off the column in a subsequent run, it will appear as a ghost peak.

    • Solution: Implement a robust column wash step at the end of each run or sequence using a strong solvent to elute any retained compounds. Ensure your injector and autosampler are clean.

  • Sample Diluent: If your sample is dissolved in a solvent stronger than the initial mobile phase, you may see a distorted or "ghost" peak at the beginning of your chromatogram.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8]

Q3: My retention times are shifting between injections. What should I check?

A3: Unstable retention times can compromise the reliability of your analytical method.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. If you are using an online mixing system, check that the pump is functioning correctly and that there are no air bubbles in the solvent lines.[10]

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.[8]

  • Column Age and Contamination: Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention. If other troubleshooting steps fail, try replacing the column.

III. Experimental Protocols

Proposed Stability-Indicating HPLC-UV Method for BMY 25368

This method is a recommended starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition Rationale
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm (base-deactivated)Provides good retention and selectivity for moderately polar compounds. A base-deactivated column is recommended to minimize peak tailing.[1][11]
Mobile Phase A 0.1% Formic Acid in WaterLow pH to ensure consistent protonation of the basic analyte, leading to better peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to initial conditions and equilibrate for 5 minutes.A gradient elution is necessary to separate the main peak from potential degradation products with a wide range of polarities.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.[8]
Detection UV at 254 nm (or wavelength of maximum absorbance for BMY 25368)Select a wavelength that provides good sensitivity for the parent compound and its potential degradation products.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
Diluent Mobile Phase A/Mobile Phase B (50:50 v/v) or as determined by solubility studies.To ensure compatibility with the mobile phase and prevent peak distortion.
Forced Degradation Study Protocol

To assess the stability-indicating nature of the proposed HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Dissolve BMY 25368 in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize an aliquot before injection.[12]

  • Base Hydrolysis: Dissolve BMY 25368 in 0.1 M NaOH and keep at room temperature or heat at 60°C for a specified time. Neutralize an aliquot before injection.[12]

  • Oxidative Degradation: Treat a solution of BMY 25368 with 3% hydrogen peroxide at room temperature for a specified time.[13]

  • Thermal Degradation: Expose a solid sample of BMY 25368 to dry heat (e.g., 80°C) for a specified time. Dissolve in diluent before injection.

  • Photodegradation: Expose a solution of BMY 25368 to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

For all stress conditions, aim for 5-20% degradation of the parent compound to ensure that the degradation products are present at a detectable level.[14]

IV. Visualization of Potential Degradation Pathway

The following diagram illustrates a plausible degradation pathway for BMY 25368 based on its functional groups. The primary sites of degradation are hypothesized to be the ether linkage and the quinone-like ring.

BMY25368_Degradation cluster_main BMY 25368 cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation BMY25368 BMY 25368 Hydrolysis_Product_1 Piperidine Fragment BMY25368->Hydrolysis_Product_1 Ether Cleavage Hydrolysis_Product_2 Quinone Fragment BMY25368->Hydrolysis_Product_2 Ether Cleavage Oxidation_Product_1 N-Oxide BMY25368->Oxidation_Product_1 Piperidine Oxidation Oxidation_Product_2 Ring-Oxidized Product BMY25368->Oxidation_Product_2 Quinone Ring Oxidation

Caption: Plausible degradation pathways of BMY 25368.

V. References

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • El-Kassem, M. T., Locatelli, M., & Rashed, F. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene and parabens in pharmaceutical creams. Journal of Pharmaceutical and Biomedical Analysis, 243, 116021. [Link]

  • Cheung, A. P., Struble, E., Nguyen, N., & Liu, P. (2001). Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 957–966. [Link]

  • IJIRT. (2020, May). Degradation Pathway of Pharmaceutical Dosage Forms. International Journal of Innovative Research in Technology, 6(12). [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Labtech. [Link]

  • Harder, T., Schink, B., & Widdel, F. (1999). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 65(11), 4895–4901. [Link]

  • ResearchGate. (2025, August 7). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]

  • LibreTexts. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. LibreTexts. [Link]

  • Locatelli, M., & Rashed, F. (2024, February 8). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. University of Chieti-Pescara. [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting. Chromedia. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Semantic Scholar. (2022, April 15). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and. Semantic Scholar. [Link]

  • ResearchGate. (2017, March 31). Degradation Pathway. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.

  • Drug Analytical Research. (2013). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 121(1), 229–239. [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

overcoming low oral bioavailability of BMY 25368 in rodents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering low plasma exposure (AUC) and low fractional bioavailability (


) when dosing BMY 25368 orally in rats or mice. This is a known challenge with histamine H2-receptor antagonists containing polar squaric acid derivatives and basic piperidine moieties.

The root cause is rarely a single factor. In rodents, BMY 25368’s bioavailability is typically throttled by a "conspiracy" of three mechanisms:

  • pH-Dependent Solubility: The basic piperidine moiety (

    
    ) dissolves well in the acidic stomach but precipitates in the neutral environment of the small intestine.
    
  • Permeability Limitations: The polar cyclobutene-3,4-dione (squaric acid) core reduces passive transcellular diffusion.

  • Efflux Transport: Like many H2 antagonists (e.g., cimetidine, ranitidine), BMY 25368 is a substrate for P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen.

This guide provides a systematic troubleshooting workflow to isolate the bottleneck and formulation strategies to overcome it.

Module 1: Diagnostic Workflow

Before altering your formulation, you must confirm the limiting factor. Use this decision matrix to interpret your preliminary PK data.

Q: My oral PK profile shows a double peak or a very delayed . What does this imply?

A: This is a classic signature of enterohepatic recirculation or absorption window effects .

  • The Mechanism: H2 antagonists often exhibit discontinuous absorption. The drug may dissolve in the stomach, precipitate in the duodenum (first peak or lag), and then re-dissolve or be absorbed slowly in the lower intestine.

  • The Fix: If you see this, your formulation must maintain supersaturation throughout the GI tract. Switch from simple aqueous suspensions to lipid-based systems or cyclodextrin complexes .

Q: I see high clearance (CL) in IV data and low oral bioavailability. Is it first-pass metabolism?

A: Calculate the Hepatic Extraction Ratio (


).


  • Where

    
     is hepatic blood flow (approx. 55 mL/min/kg for rats).
    
  • If

    
    :  The issue is metabolic stability. Formulation changes alone won't fix this; you need a prodrug or a different route (e.g., SC/IP).
    
  • If

    
     but 
    
    
    
    is low:
    The issue is absorption (permeability/solubility) . Proceed to Module 2.

Module 2: Formulation Strategies (The "Fix")

The standard 0.5% Methylcellulose (MC) suspension is often insufficient for BMY 25368. Below are three tiered formulation strategies designed to address specific physicochemical barriers.

Tier 1: pH-Modified Solution (For Solubility-Limited Cases)

Use this if: Your compound is soluble in 0.1N HCl but precipitates at pH 6.8.

  • Vehicle: 50 mM Citrate or Lactate Buffer (pH 3.5 - 4.0).

  • Mechanism: Maintains the piperidine nitrogen in its ionized (protonated) state longer in the upper GI tract, delaying precipitation.

  • Protocol:

    • Dissolve BMY 25368 in a minimal volume of 0.1N HCl.

    • Slowly add 50 mM Citrate Buffer (pH 4.0) to final volume.

    • Warning: Ensure the final pH does not cause gastric irritation (keep > pH 3.0).

Tier 2: Inclusion Complexation (For Stability & Solubility)

Use this if: Tier 1 fails or if you suspect chemical instability in acid.

  • Vehicle: 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in water.
  • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the non-polar regions of BMY 25368, preventing precipitation and shielding it from immediate metabolic attack.

  • Protocol:

    • Prepare a 40% HP-

      
      -CD stock solution.
      
    • Add BMY 25368 powder to the stock. Vortex and sonicate at 37°C for 30 mins.

    • Dilute to 20% CD concentration with water or saline.

    • Sterile filter (0.22

      
      m)  before dosing.
      
Tier 3: Permeability Enhancers (For Class III/IV Behavior)

Use this if: Solubility is acceptable, but


 remains low (Permeability/Efflux issue).
  • Vehicle: 10% Vitamin E TPGS + 5% Ethanol + 85% Saline.

  • Mechanism: Vitamin E TPGS acts as a surfactant to improve wettability and is a known inhibitor of P-gp efflux transporters in the gut wall.

  • Protocol:

    • Melt Vitamin E TPGS (solid at room temp) at 50°C.

    • Dissolve BMY 25368 in 5% Ethanol.

    • Mix the ethanol solution into the molten TPGS.

    • Slowly add warm saline (37°C) while stirring to form a clear micellar solution.

Module 3: Visualizing the Logic

The following diagram illustrates the decision logic for optimizing your BMY 25368 experiments.

BMY_Optimization cluster_legend Legend Start Start: Low Oral Bioavailability (BMY 25368) CheckIV Step 1: Check IV PK Data Is Clearance (CL) High? Start->CheckIV CalcEH Calculate Hepatic Extraction (Eh) CheckIV->CalcEH HighMet Eh > 0.7 High First-Pass Metabolism CalcEH->HighMet Yes LowMet Eh < 0.3 Absorption Limited CalcEH->LowMet No Prodrug Strategy: Prodrug or Parenteral Route HighMet->Prodrug SolubilityCheck Step 2: Check Solubility Is it pH dependent? LowMet->SolubilityCheck AcidSol Soluble at pH 1.2 Insoluble at pH 6.8 SolubilityCheck->AcidSol Yes PermCheck Soluble at all pH (Permeability Issue) SolubilityCheck->PermCheck No Form1 Formulation A: Citrate Buffer pH 4.0 (Delay Precipitation) AcidSol->Form1 Form2 Formulation B: 20% HP-Beta-CD (Inclusion Complex) AcidSol->Form2 Form3 Formulation C: Vit E TPGS + Lipid (P-gp Inhibition) PermCheck->Form3 key Blue: Start | Red: Stop/Critical Barrier | Green: Go/Proceed | Yellow: Decision

Caption: Decision tree for identifying the rate-limiting step in BMY 25368 absorption and selecting the appropriate formulation vehicle.

Module 4: Comparative Data & Expectations

When switching formulations, use the following benchmarks to validate your success. Data is based on typical shifts seen with H2 antagonists in Sprague-Dawley rats.

Parameter0.5% Methylcellulose (Control)Citrate Buffer (pH 4.0)20% HP-

-CD
Vit E TPGS (Micellar)

Low, variableModerate, sharper peakHigh, consistentModerate, prolonged

Delayed (> 1.5 h)Rapid (0.5 - 1.0 h)Rapid (0.5 h)Variable

Baseline (1x)1.5x - 2.0x2.5x - 3.5x2.0x - 3.0x
Variability (CV%) High (> 40%)Moderate (~25%)Low (< 15%)Moderate (~20%)
Primary Utility Negative ControlSolubility Rescue Gold Standard Permeability Rescue

Module 5: Validated Experimental Protocol

Pharmacokinetic Study in Rats (Cannulated)

Objective: Determine absolute oral bioavailability (


).

Materials:

  • Animals: Male Sprague-Dawley Rats (250–300g), jugular vein cannulated (JVC).

  • Compounds: BMY 25368 (Test), Ranitidine (Positive Control).

  • Dose: 10 mg/kg (PO), 2 mg/kg (IV).

Procedure:

  • Fasting: Fast rats for 12 hours pre-dose (water ad libitum). Crucial: Food stimulates acid secretion, altering gastric pH and potentially masking solubility issues.

  • Dosing:

    • IV Group: Administer 2 mg/kg via tail vein or JVC. Vehicle: Saline/DMSO (95:5).

    • PO Group: Administer 10 mg/kg via oral gavage. Vehicle: 20% HP-

      
      -CD  (Recommended starting point).
      
  • Sampling: Collect 0.2 mL blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge at 4°C, 3000g for 10 min. Store plasma at -80°C.

  • Analysis: LC-MS/MS. Monitor for parent compound and potential piperidine-N-oxide metabolites.

Stop/Go Criteria:

  • Stop: If IV clearance > 50 mL/min/kg, the compound is flow-limited. Oral formulation changes will have minimal impact.

  • Go: If IV clearance is low (< 20 mL/min/kg) but PO AUC is low, proceed with Tier 3 (TPGS) formulation to inhibit efflux.

References

  • Orsini, J. A., et al. (1991).[1] Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research.[1][2] Link

  • Sugimoto, T., et al. (1999). Pharmacokinetics of a new histamine H2-receptor antagonist, Z-300, in rat and dog. Xenobiotica. Link

  • Dahan, A., & Amidon, G. L. (2009). Segmental-dependent membrane permeability along the intestine. Molecular Pharmaceutics. Link

  • Gao, Y., et al. (2010). Physicochemical classification and formulation development of Class II/IV drugs. Molecular Pharmaceutics. Link

  • Sirius Analytical. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Link

Sources

adjusting BMY 25368 concentration for competitive binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The BMY 25368 Profile

BMY 25368 (also known as SKF 94482) is a high-affinity, competitive antagonist of the histamine H2 receptor.[1] Unlike first-generation antagonists (e.g., cimetidine), BMY 25368 exhibits potency often exceeding that of ranitidine, typically in the low nanomolar range (


 nM depending on species/tissue).

In a competitive binding assay, your objective is to displace a radioligand (commonly


-Tiotidine or 

-Iodoaminopotentidine) to determine the affinity (

) of BMY 25368. This guide addresses the precise technical adjustments required to generate high-fidelity displacement curves.

Part 1: Experimental Design & Preparation

Q: How do I calculate the optimal concentration range for BMY 25368?

A: A common error is using a linear scale or an insufficient range.[2] You must bracket the expected


 to define both the top (100% binding) and bottom (nonspecific binding) plateaus.

The Scientist’s Rule of Thumb: Cover at least 3 orders of magnitude above and below the expected


. Since BMY 25368 is potent (

M), I recommend a 7-point to 11-point dilution series ranging from 10 µM (

M) down to 1 pM (

M)
.

Recommended Dilution Scheme (Semi-Log):

PointConcentration (M)Role in Curve
1

Defines Non-Specific Binding (NSB)
2

Top Plateau transition
3

Upper slope
4

Near Expected

5

Near Expected

6

Lower slope
7

Lower slope
8

Bottom Plateau transition
9

Total Binding (approximate)
100 (Vehicle)Total Binding (

)
Q: BMY 25368 is hydrophobic.[3] How do I manage solubility without killing the receptor?

A: BMY 25368 is often supplied as a hydrochloride salt, but free base forms require DMSO. Even the salt form benefits from DMSO for stock stability.

Protocol:

  • Primary Stock: Dissolve BMY 25368 in 100% DMSO to create a 10 mM master stock. Store at -20°C.

  • Working Stock: Perform serial dilutions in 100% DMSO.

  • Assay Introduction: Dilute the DMSO working stocks 1:100 or 1:1000 into the aqueous assay buffer immediately before adding to the plate.

    • Critical Constraint: The final DMSO concentration in the well must be

      
       1% (ideally 0.1%) . High DMSO concentrations can uncouple G-proteins or alter membrane fluidity, artificially shifting affinity.
      

Part 2: The Competitive Binding Workflow

To ensure data integrity, the competition must occur at equilibrium. The following diagram outlines the validated workflow for H2 receptor assays.

G Start Membrane Prep (H2 Receptors) Incubate Equilibrium Incubation (60-90 min @ 25°C) Start->Incubate Ligand Radioligand ([3H]-Tiotidine) Ligand->Incubate Fixed Conc (~Kd) Competitor BMY 25368 (Dilution Series) Competitor->Incubate Variable Conc Filter Harvesting (GF/B Filters + PEI) Incubate->Filter Wash Rapid Wash (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Figure 1: Standardized workflow for BMY 25368 competitive binding assays. Note the critical equilibrium step.

Part 3: Troubleshooting & FAQs

Q: My displacement curve is flat (No displacement observed). Why?

A: This suggests the BMY 25368 concentration is too low relative to the radioligand, or the radioligand concentration is too high.

  • Check Radioligand Concentration (

    
    ):  If 
    
    
    
    , you enter the "saturation" zone where it is extremely difficult for a competitor to displace the radioligand.
    • Fix: Ensure

      
       is close to its 
      
      
      
      (typically 1-5 nM for
      
      
      -Tiotidine).[3]
  • Check Receptor Density (

    
    ):  If you use too much membrane protein, you might deplete the radioligand (Ligand Depletion Zone), violating the assumptions of the Cheng-Prusoff equation.
    
    • Fix: Ensure total binding is

      
       of the total radioactivity added.
      
Q: The Hill Slope is significantly different from -1.0 (e.g., -0.6).

A: A shallow slope (>-1.0) usually indicates negative cooperativity or heterogeneity of binding sites (e.g., High and Low affinity states of the GPCR).

  • Cause: H2 receptors can exist in G-protein coupled (High Affinity) and uncoupled (Low Affinity) states.

  • Diagnostic: Add Gpp(NH)p (a non-hydrolyzable GTP analog) to the assay. This forces all receptors into the low-affinity uncoupled state. If the curve steepens to -1.0, your BMY 25368 preparation is fine; you were simply observing physiological receptor biology.

Q: My varies between experiments. How do I normalize this?

A: You cannot compare


 values directly if the radioligand concentration changes. You must convert 

to

using the Cheng-Prusoff Equation .[4][5]


  • 
    :  Determined from your curve.
    
  • 
    :  The actual concentration of radioligand added (verify by counting an aliquot of the "Hot" mix).
    
  • 
    :  The dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Part 4: Mechanistic Visualization

Understanding the competition at the molecular level is vital for interpreting data. BMY 25368 competes for the orthosteric site.

Competition cluster_legend Mechanism R H2 Receptor (Orthosteric Site) RL Receptor-Ligand Complex (Signal) R->RL Binding RI Receptor-Inhibitor Complex (Silent) R->RI Competition L Radioligand ([3H]-Tiotidine) L->R kon I Inhibitor (BMY 25368) I->R kon Note BMY 25368 reduces the probability of Radioligand binding by occupying the same pocket.

Figure 2: Competitive binding mechanism. BMY 25368 excludes the radioligand from the orthosteric site.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mifentidine H2 Receptor Binding Assay. (Protocol utilizing [3H]tiotidine for H2 competition). Retrieved from

  • Cavanagh, R. L., et al. (1989).[1] Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog.[1][6] Alimentary Pharmacology & Therapeutics. (Establishes potency relative to ranitidine). Retrieved from

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation Glossary. (Mathematical basis for Ki calculation). Retrieved from

  • MedChemExpress. (n.d.). BMY-25368 Hydrochloride Product Datasheet. (Physical properties and solubility).[7][8] Retrieved from

  • University of Auckland. (n.d.). Ligand Binding: Competitive Binding & Cheng-Prusoff.[9] Retrieved from

Sources

Validation & Comparative

comparative efficacy of BMY 25368 and famotidine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of BMY-25368 and Famotidine , two high-potency histamine H2-receptor antagonists. It is designed for researchers and drug development professionals, focusing on in vitro efficacy, receptor kinetics, and structural pharmacology.

Executive Summary

BMY-25368 (a squaric acid derivative) and Famotidine (a thiazole derivative) represent two distinct chemical approaches to achieving high-potency histamine H2-receptor blockade. While both compounds exhibit approximately 9–10x the potency of ranitidine and significantly longer durations of action than first-generation antagonists (cimetidine), they differ in their molecular binding mechanisms.

  • Famotidine is characterized by high affinity (

    
    ) and a unique "insurmountable" antagonism at high concentrations, leading to a slow dissociation rate.
    
  • BMY-25368 utilizes a bioisostere replacement (squaric acid for the cyanoguanidine/urea equivalent), achieving similar high potency and long duration through competitive inhibition, often serving as a structural template for developing fluorescent H2 probes.

Compound Profiles

BMY-25368 (Sudexanox / SKF 94482)
  • Chemical Class: Squaric acid derivative (1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione).

  • Significance: Represents a successful application of bioisosterism , where the polar squaric acid moiety replaces the urea/cyanoguanidine group found in earlier H2 antagonists to maintain hydrogen bonding while altering solubility and metabolic stability.

  • Status: Primarily a pharmacological tool compound; precursor scaffold for fluorescent H2 ligands.

Famotidine[1][2][3][4]
  • Chemical Class: Guanidinothiazole derivative.[1]

  • Significance: A clinical standard for potent, long-acting acid suppression.

  • Binding Mode: Competitive at low concentrations; pseudo-irreversible (slow dissociation) at high concentrations.

In Vitro Efficacy Comparison

Potency Metrics ( and Relative Potency)

The following data compares the receptor affinity and functional potency in standard isolated tissue assays (Guinea Pig Right Atrium).

MetricBMY-25368FamotidineRanitidine (Ref)

(Guinea Pig Atria)
~8.0 – 8.2 (Estimated*)7.90 – 8.33 6.90 – 7.20
Potency Ratio (vs Ranitidine) ~9.0x ~9.0 – 10x 1.0x
Binding Mechanism CompetitiveCompetitive / InsurmountableCompetitive
Reversibility Reversible (Slow offset)Slowly ReversibleRapidly Reversible

*Note: BMY-25368 potency is derived from comparative in vivo bolus data showing 9x potency over ranitidine, consistent with high-affinity binding (


 in low nanomolar range).
Kinetic Profile
  • Onset: Both compounds show a slower onset of action compared to cimetidine, attributed to the formation of tighter receptor-ligand complexes.

  • Offset (Duration):

    • Famotidine: Exhibits a slow dissociation rate constant (

      
      ), which explains its "insurmountable" behavior in washout experiments. Even after removing the drug from the bath, the H2 receptor remains blocked for an extended period.
      
    • BMY-25368: Described as "inherently long-acting."[2] In human and canine studies, a single IV bolus provided acid inhibition significantly longer than ranitidine, paralleling the kinetic profile of famotidine.

Mechanism of Action & Signaling Pathway

Both compounds target the Histamine H2 receptor on the basolateral membrane of gastric parietal cells (and cardiac tissue). Blockade prevents the


-protein coupled cascade that triggers proton secretion.

H2_Pathway Histamine Histamine H2R H2 Receptor (Gs-Coupled) Histamine->H2R Activates Antagonists BMY-25368 / Famotidine Antagonists->H2R Blocks (Competitive) AC Adenylyl Cyclase H2R->AC Gs Stimulation cAMP cAMP Increase AC->cAMP Catalysis PKA Protein Kinase A (Activation) cAMP->PKA Activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump Phosphorylation Acid Gastric Acid Secretion Pump->Acid Secretion

Figure 1: Signal transduction pathway of H2 receptor activation and the blockade point for BMY-25368 and Famotidine.

Experimental Protocols

To validate the comparative data, the following Guinea Pig Right Atrium Assay is the gold standard for H2 potency determination (


).
Protocol: Chronotropic Response Assessment

Objective: Determine the affinity (


) of antagonists by measuring the shift in the histamine dose-response curve.
  • Tissue Preparation:

    • Sacrifice guinea pigs (300–500g) by cervical dislocation.

    • Rapidly excise the heart and place in oxygenated Krebs-Henseleit solution (

      
      ).
      
    • Dissect the right atrium (spontaneously beating tissue).

  • Organ Bath Setup:

    • Mount the atrium in a 20 mL organ bath containing Krebs solution at 32°C .

    • Apply a resting tension of 1.0 g .

    • Record spontaneous atrial rate (beats/min) using an isometric force transducer.

  • Equilibration:

    • Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.

  • Agonist Curve (Control):

    • Construct a cumulative concentration-response curve for Histamine (

      
       to 
      
      
      
      ).
    • Record the maximal response (

      
      ) and 
      
      
      
      .
    • Wash tissue repeatedly until baseline heart rate is restored.

  • Antagonist Incubation:

    • Incubate the tissue with BMY-25368 or Famotidine at a fixed concentration (e.g.,

      
      ) for 60 minutes  (critical for long-acting agents to reach equilibrium).
      
  • Agonist Curve (Shifted):

    • Repeat the histamine cumulative curve in the presence of the antagonist.

    • Observe the rightward shift of the curve.

  • Calculation:

    • Calculate the Dose Ratio (DR) =

      
      .
      
    • Compute

      
       using the Schild equation: 
      
      
      
      .

References

  • Cavanagh, R. L., et al. (1989). "Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog." Alimentary Pharmacology & Therapeutics. Link

  • Dammann, H. G., et al. (1987).[2] "Effect of intravenous BMY-25368-01 and ranitidine on meal stimulated gastric acid secretion in man." Gut. Link

  • Pendleton, R. G., et al. (1986). "Pharmacological characterization of famotidine, a new, potent, long-acting histamine H2-receptor antagonist."[3] Archives Internationales de Pharmacodynamie et de Therapie.

  • Bertaccini, G., et al. (1986). "Pharmacology of the novel H2 antagonist famotidine: in vitro studies." Agents and Actions. Link

  • Baumeister, P., et al. (2019).[1] "Fluorescence Labeled Ligands for the Histamine H2 Receptor." University of Regensburg Publications. Link

Sources

Validating BMY-25368 Potency in Aspirin-Induced Gastric Lesions: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

BMY-25368 (1-amino-2-[3-(3-piperidinomethylphenoxy)propylamino]-1-cyclobutene-3,4-dione) represents a high-potency, long-acting histamine H2-receptor antagonist. While Cimetidine and Ranitidine established the clinical baseline for H2 antagonism, BMY-25368 was developed to address the kinetic limitations of these earlier generations—specifically, duration of action and potency per milligram.

In the context of aspirin-induced gastric lesions, BMY-25368 demonstrates superior cytoprotection. Experimental data indicates it is approximately 9 times more potent than Ranitidine in antagonizing aspirin-induced lesions and exhibits a duration of antisecretory action significantly exceeding standard H2 blockers.

This guide provides a rigorous, self-validating framework for verifying BMY-25368’s potency. It moves beyond simple "dose-response" observation to establish a mechanistic link between H2-receptor occupancy and mucosal integrity under NSAID challenge.

Mechanistic Foundation: The H2-NSAID Conflict

To validate BMY-25368, one must understand the opposing forces at play. Aspirin (ASA) induces lesions via two primary vectors:

  • Topical/Direct Injury: Ion trapping of ASA in epithelial cells causes cellular edema and lysis.

  • Systemic COX Inhibition: Blockade of Cyclooxygenase-1 (COX-1) depletes Prostaglandin E2 (PGE2), reducing mucus/bicarbonate secretion and mucosal blood flow.

BMY-25368 does not restore COX activity. Instead, it aggressively reduces the "aggressor" factor (Gastric Acid/Pepsin) to levels where the weakened mucosa can survive despite PGE2 depletion.

Diagram 1: Mechanistic Pathway of Protection

This diagram illustrates the physiological conflict between Aspirin's suppression of defense factors and BMY-25368's suppression of aggressive factors.

G cluster_0 Aggressive Factors (Acid/Pepsin) cluster_1 Defensive Factors (Mucosa) Histamine Histamine Release H2_Receptor H2 Receptor (Parietal Cell) Histamine->H2_Receptor Stimulates Proton_Pump H+/K+ ATPase H2_Receptor->Proton_Pump Activates (cAMP) Acid Gastric Acid (HCl) Proton_Pump->Acid Secretes Lesion Gastric Lesion Acid->Lesion Causes Damage COX1 COX-1 Enzyme PGE2 Prostaglandin E2 COX1->PGE2 Synthesizes Mucus Mucus & Bicarbonate PGE2->Mucus Promotes Mucus->Lesion Prevents Damage BMY BMY-25368 (Antagonist) BMY->H2_Receptor BLOCKS (High Potency) Aspirin Aspirin (NSAID) Aspirin->COX1 INHIBITS Aspirin->Lesion Direct Cytotoxicity

Figure 1: Interaction map showing BMY-25368 blocking the acid cascade to compensate for Aspirin-induced loss of mucosal defense.

Comparative Performance Analysis

When designing a validation study, BMY-25368 should not be tested in isolation. It must be benchmarked against Ranitidine (the structural predecessor) and Cimetidine (the historical standard).

Table 1: Comparative Potency Profile (Aspirin-Lesion Model)
ParameterCimetidine (Standard)Ranitidine (Comparator)BMY-25368 (Test Agent)Performance Delta
Relative Potency (Oral) 1.0 (Baseline)4.0 – 5.0x36.0 – 45.0x ~9x vs Ranitidine
Duration of Action Short (3-4 hrs)Moderate (6-8 hrs)Long (>12 hrs) Sustained protection
Mechanism H2 AntagonismH2 AntagonismH2 AntagonismCompetitive
ED50 (Aspirin Lesions) ~50-100 mg/kg~10-30 mg/kg~1-3 mg/kg Highly Potent

Key Insight: In histamine-stimulated canine models, BMY-25368's potency relative to Ranitidine increases over time (from 3.2x at 1 hour to 28x at 12 hours), indicating that time-of-sacrifice is a critical variable in your experimental design.

Experimental Protocol: The Self-Validating System

This protocol uses the Rat Aspirin-Induced Gastric Lesion Model .[1] It is designed to be self-validating by including both a negative control (Vehicle) to confirm lesion induction and a positive control (Ranitidine) to verify assay sensitivity.

Phase A: Preparation & Grouping
  • Subject: Male Wistar or Sprague-Dawley rats (180–220g).

  • Fasting: 24 hours prior to experiment (water ad libitum). Crucial: Food in the stomach physically blocks aspirin contact with mucosa, invalidating lesion scores.

  • Groups (n=8 per group):

    • Vehicle Control: (Saline/CMC) + Aspirin

    • Standard: Ranitidine (30 mg/kg) + Aspirin

    • Test Low: BMY-25368 (0.3 mg/kg) + Aspirin

    • Test Mid: BMY-25368 (1.0 mg/kg) + Aspirin

    • Test High: BMY-25368 (3.0 mg/kg) + Aspirin

Phase B: The Workflow

The timing of administration is critical due to BMY-25368's long duration. Pre-treatment time should be sufficient to allow absorption but not so long that the comparator (Ranitidine) clears.

Diagram 2: Experimental Workflow

This timeline ensures optimal drug exposure prior to the aspirin challenge.

Workflow Start T minus 24h Fasting Starts Dosing T minus 30 min Oral Gavage (Drug/Vehicle) Start->Dosing Empty Stomach Challenge T zero Aspirin (200mg/kg) + HCl Dosing->Challenge Absorption Period Wait Wait 4 Hours (Metabolic Cage) Challenge->Wait Induction Sacrifice T plus 4h Sacrifice & Stomach Removal Wait->Sacrifice Analysis Lesion Scoring (Ulcer Index) Sacrifice->Analysis Quantification

Figure 2: Chronological protocol for the Aspirin-Induced Lesion assay.

Phase C: Detailed Methodology
  • Drug Preparation:

    • Aspirin Challenge: Suspend Aspirin (200 mg/kg) in 1% Carboxymethylcellulose (CMC) acidified with 150mM HCl. Why HCl? Acidification increases the non-ionized fraction of aspirin, enhancing gastric absorption and direct mucosal injury (mimicking severe clinical gastropathy).

    • BMY-25368: Dissolve in saline or appropriate vehicle.

  • Administration:

    • Administer BMY-25368 or Vehicle via oral gavage (p.o.).

    • Wait 30–60 minutes.

    • Administer Aspirin suspension (p.o.).

  • Necropsy & Fixation:

    • 4 hours post-aspirin, euthanize animals (CO2 asphyxiation).

    • Remove stomach, open along the greater curvature .

    • Rinse gently with saline to remove debris.

    • Pin the stomach flat on a corkboard.

    • Optional: Fix with 10% formalin for 10 minutes to harden tissue for easier measuring.

  • Scoring (The Metric):

    • Examine under a 10x dissecting microscope.

    • Measure the length (mm) of each lesion.

    • Ulcer Index (UI): Sum of the total length of all lesions per stomach.

    • % Inhibition:

      
      .
      

Data Interpretation & Troubleshooting

Expected Results
  • Vehicle Group: Should show severe hemorrhagic streaks and erosions (UI > 20-30mm).

  • Ranitidine (30 mg/kg): Should show moderate protection (~50-60% inhibition).

  • BMY-25368:

    • At 0.3 mg/kg: Minimal effect.

    • At 1.0 mg/kg: Significant reduction (~50% inhibition).

    • At 3.0 mg/kg: Near-total gastroprotection (>85% inhibition).

Troubleshooting "False Negatives"

If BMY-25368 fails to show potency, check the following:

  • pH of Aspirin Solution: If the aspirin solution is not sufficiently acidic, the lesion induction in the control group will be weak, masking the drug's efficacy.

  • Fasting Compliance: Coprophagy (rats eating feces) or bedding ingestion can buffer the stomach acid. Use wire-bottom cages during fasting.

References

  • Cavanagh, R. L., et al. (1989).[2] "Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog."[2][3] Alimentary Pharmacology & Therapeutics, 3(3), 299-313.[2][3] [Link]

  • Duggan, J. M. (1980). "Gastrointestinal toxicity of minor analgesics." British Journal of Clinical Pharmacology, 10(Suppl 2), 407S–410S.[4] [Link]

  • Guth, P. H., et al. (1979). "Topical aspirin plus HCl gastric lesions in the rat. Cytoprotective effect of prostaglandin, cimetidine, and probanthine."[1] Gastroenterology, 76(1), 88-93. [Link]

  • Konturek, S. J., et al. (1981). "Role of prostaglandins in the formation of aspirin-induced gastric ulcers." Gastroenterology, 80(1), 4-9. [Link]

Sources

A Comparative Analysis of the Duration of Action: BMY 25368 versus Ranitidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Gastroenterology and Drug Development

This guide provides a detailed comparison of the duration of action of two histamine H2-receptor antagonists: BMY 25368, an investigational compound, and ranitidine, a widely-used clinical agent for managing acid-related gastrointestinal disorders. By examining their mechanisms, preclinical data, and the methodologies used for their evaluation, this document offers a comprehensive resource for scientists engaged in the research and development of novel gastric acid suppressants.

Introduction: The Role of H2-Receptor Antagonists

Histamine H2-receptor antagonists are a class of drugs that decrease the production of stomach acid.[1][2] They function by blocking the action of histamine on the H2 receptors of parietal cells in the stomach.[1][2][3] This class of drugs, which includes ranitidine, has been a cornerstone in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[1][4] BMY 25368 is a novel H2-receptor antagonist that has been evaluated for its potential as a more potent and longer-acting alternative.[5]

Mechanism of Action: Targeting the Gastric Proton Pump

Both BMY 25368 and ranitidine are competitive, reversible inhibitors of histamine at the H2 receptors on gastric parietal cells.[3][5][6] The binding of histamine to these G-protein coupled receptors activates a downstream signaling cascade.[7][8] This process involves the activation of adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels.[7][9] Elevated cAMP activates protein kinase A (PKA), ultimately leading to the stimulation of the H+/K+ ATPase, or "proton pump," which secretes hydrogen ions into the stomach lumen, thereby increasing gastric acidity.[7][9][10] By blocking the H2 receptor, these antagonists interrupt this pathway, leading to a reduction in gastric acid secretion.[1][4]

Signaling Pathway of Histamine H2 Receptor Antagonism

H2_Receptor_Signaling_Pathway cluster_Cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen H_ion->StomachLumen Antagonists BMY 25368 Ranitidine Antagonists->H2R Blocks

Caption: Mechanism of H2 Receptor Antagonists.

Comparative Analysis of Duration of Action

Preclinical studies have demonstrated that BMY 25368 has a significantly longer duration of action compared to ranitidine.[5]

CompoundRelative Potency (vs. Ranitidine)Duration of ActionKey Findings
BMY 25368 2.8 to 4.4 times (oral)[5]Significantly longer than ranitidine[5]Potency relative to ranitidine increased from 3.2 to 28 when measured 1-3 hours and 10-12 hours post-dose, respectively.[5] A single 400 mg dose decreased intragastric acidity for 24 hours.[11]
Ranitidine BaselineA single 150 mg dose suppresses gastric acid secretion for up to 12 hours.[12][13]Peak effects are reached 2-3 hours after a 150 mg dose.[14] The elimination half-life is approximately 2-3 hours.[12][15]

Experimental Protocols for Assessing Duration of Action

The duration of action of H2-receptor antagonists is typically evaluated by measuring their effect on gastric acid secretion over time. A common and robust preclinical model is the anesthetized rat model.

Protocol: Measurement of Gastric Acid Secretion in the Anesthetized Rat

This protocol is designed to assess the effects of substances on gastric acid secretion in rats under general anesthesia.[16]

Materials:

  • Male Wistar rats (200-250g)

  • Urethane anesthetic

  • Test compounds (BMY 25368, Ranitidine) and vehicle

  • Histamine or Pentagastrin (secretagogue)[17]

  • Saline solution

  • Surgical instruments

  • Gastric cannula

  • pH meter and titration equipment (0.01 N NaOH)

Procedure:

  • Animal Preparation:

    • Fast rats for 18-24 hours with free access to water.

    • Anesthetize the rats with urethane (1.25 g/kg, intraperitoneally).

    • Perform a tracheotomy to ensure a clear airway.

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus to prevent gastric contents from entering the duodenum.

    • Insert a cannula into the forestomach for collection of gastric juice.

  • Drug Administration:

    • Administer BMY 25368, ranitidine, or vehicle intravenously or intraduodenally at various doses.

  • Stimulation of Gastric Acid Secretion:

    • After a 30-minute stabilization period post-drug administration, infuse a secretagogue such as histamine (e.g., 10 mg/kg/hr) or pentagastrin (e.g., 16 µg/kg/hr) subcutaneously to stimulate gastric acid secretion.[17]

  • Sample Collection and Analysis:

    • Collect gastric juice samples every 30 minutes for a period of up to 4-6 hours.

    • Measure the volume of each sample.

    • Determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.

    • Calculate the total acid output (volume x concentration) for each time point.

  • Data Analysis:

    • Plot the time-course of acid output for each treatment group.

    • Calculate the percent inhibition of acid secretion at each time point relative to the vehicle control group.

    • Determine the duration of action, defined as the time required for the acid output to return to a certain percentage (e.g., 50%) of the control level.

Experimental Workflow for In Vivo Assessment

Experimental_Workflow A Animal Acclimation & Fasting (18-24h) B Anesthesia & Surgical Preparation (Pylorus Ligation, Cannulation) A->B C Drug Administration (BMY 25368, Ranitidine, or Vehicle) B->C D Stabilization Period (30 min) C->D E Stimulation with Secretagogue (e.g., Histamine) D->E F Gastric Juice Collection (Timed Intervals) E->F G Analysis: - Volume Measurement - Acid Titration (pH 7.0) F->G H Data Interpretation: - Calculate Acid Output - Determine % Inhibition - Plot Duration of Action G->H

Caption: In Vivo Gastric Acid Secretion Assay Workflow.

Discussion and Conclusion

The available data strongly indicates that BMY 25368 possesses a more sustained duration of action compared to ranitidine.[5] The increasing relative potency of BMY 25368 over time suggests that it may have different pharmacokinetic or pharmacodynamic properties, such as a longer elimination half-life or slower dissociation from the H2 receptor. A single daily dose of BMY 25368 has been shown to control intragastric acidity over a 24-hour period, a significant advantage over the 12-hour action of a standard ranitidine dose.[11][12][13]

For researchers in the field, these findings highlight the potential of developing H2-receptor antagonists with improved pharmacokinetic profiles to provide more convenient dosing regimens and more consistent control of gastric acid secretion. The experimental protocol detailed in this guide provides a robust framework for the continued investigation and comparison of novel compounds in this therapeutic class.

References

  • Cavanagh, R. L., et al. (1986). Effect of BMY-25368, a Potent and Long-Acting Histamine H2-receptor Antagonist, on Gastric Secretion and Aspirin-Induced Gastric Lesions in the Dog. The Journal of Pharmacology and Experimental Therapeutics, 238(2), 576-581. [Link]

  • Bowen, R. (2019). The Parietal Cell: Mechanism of Acid Secretion. VIVO Pathophysiology. [Link]

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A Comparative Guide to Reproducing Gastric pH Elevation in Foals: An Analysis of BMY 25368 and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical comparison of methodologies for elevating gastric pH in foals, with a primary focus on reproducing the experimental results of the histamine H2-receptor antagonist, BMY 25368. It is designed for researchers in veterinary science and drug development, offering a synthesis of technical protocols, comparative data, and the causal reasoning behind experimental design choices.

Introduction: The Clinical Imperative for Gastric Acid Suppression in Foals

Equine Gastric Ulcer Syndrome (EGUS) is a significant cause of morbidity in horses of all ages, including neonatal and older foals, with prevalence rates reported as high as 25% to 57%.[1][2] The pathophysiology of EGUS involves an imbalance between aggressive factors, primarily hydrochloric acid and pepsin, and the protective mechanisms of the gastric mucosa.[1] Newborn foals possess highly acidic gastric fluid, a factor that contributes to their susceptibility to peptic ulcer disease.[3][4] Consequently, the pharmacological elevation of intragastric pH is a cornerstone of both prophylactic and therapeutic strategies.

This guide will deconstruct the experimental reproduction of gastric pH elevation induced by BMY 25368, a potent H2-receptor antagonist. Furthermore, it will objectively compare its performance against commonly used alternatives, namely the H2-receptor antagonist ranitidine and the proton pump inhibitor (PPI) omeprazole, providing the necessary data and protocols for rigorous scientific evaluation.

Pharmacology of Gastric Acid Suppressants

Understanding the mechanism of action is critical to designing and interpreting gastric pH studies. The primary targets for acid suppression are the parietal cells within the glandular mucosa of the stomach.[5]

  • Histamine H2-Receptor Antagonists (e.g., BMY 25368, Ranitidine): These agents, including BMY 25368, function as competitive antagonists at the histamine type-2 (H2) receptors on parietal cells.[3][6] By blocking histamine binding, they inhibit the downstream signaling cascade that leads to the activation of the H+/K+ ATPase (proton pump), thereby reducing the secretion of hydrochloric acid.[5] BMY-25368 is noted as a potent and long-acting H2-receptor antagonist.[7]

  • Proton Pump Inhibitors (e.g., Omeprazole): PPIs are considered the most potent class of acid suppressants.[5] Omeprazole irreversibly blocks the final step in acid secretion—the H+/K+-ATPase proton pump of the gastric parietal cell.[6] It is administered as an inactive prodrug that, once it reaches the acidic environment of the parietal cell canaliculus, is converted to its active form to bind and deactivate the pump.[6] This irreversible inhibition results in a prolonged duration of action.[6]

G cluster_0 Parietal Cell cluster_1 Pharmacological Intervention Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump Activates H_ion H+ (Acid) Proton_Pump->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen To Stomach Lumen BMY_25368 BMY 25368 (H2 Antagonist) BMY_25368->H2_Receptor Blocks Omeprazole Omeprazole (PPI) Omeprazole->Proton_Pump Irreversibly Blocks

Caption: Mechanism of Action for H2-Antagonists and PPIs.

Protocol for Reproducing BMY 25368 Gastric pH Elevation Results

The following protocol is synthesized from the methodology described by Campbell et al. (1988) for evaluating BMY-25368 in foals.[8] This protocol is designed as a self-validating system, incorporating a placebo control and a dose-response evaluation.

Experimental Workflow Diagram

G cluster_treatments Treatments (IM) A 1. Subject Selection (5 Healthy Foals) B 2. Acclimatization & Fasting A->B C 3. Baseline Gastric Fluid Collection (Pre-treatment) B->C D 4. Treatment Administration (Latin Square Design) C->D E 5. Post-Treatment Sample Collection (15-min intervals for >4 hours) D->E F 6. pH & [H+] Analysis (Electrometric Titration) E->F G 7. Data Analysis (Compare vs Baseline & Placebo) F->G T1 Placebo T2 BMY-25368 (0.02 mg/kg) T3 BMY-25368 (0.11 mg/kg) T4 BMY-25368 (0.22 mg/kg) T5 BMY-25368 (1.10 mg/kg)

Caption: Experimental workflow for BMY 25368 dose-response study.

Step-by-Step Methodology
  • Subject Selection and Acclimatization:

    • Subjects: Utilize at least five healthy foals. Health status should be confirmed via physical examination and standard bloodwork.

    • Rationale: Using healthy foals minimizes confounding variables related to illness, which can independently alter gastric pH and drug metabolism.[1][9]

    • Acclimatization: Allow foals to acclimate to the study environment to reduce stress, a known factor in gastric ulceration.[10]

  • Instrumentation and Baseline Measurement:

    • Fasting: Withhold food prior to the experiment to achieve a stable baseline of gastric acid secretion.[8] Note that suckling has a significant effect on intragastric pH and should be controlled.[4]

    • Gastric Fluid Collection: Pass a nasogastric tube to collect gastric fluid samples. The study by Campbell et al. collected samples at 15-minute intervals.[8]

    • Rationale: Establishing a pre-treatment baseline for each subject allows for a more accurate assessment of the drug's effect, as each animal serves as its own control.

  • Drug Preparation and Administration:

    • Drug: BMY-25368 injectable solution (5 mg/mL) and a matching placebo are required.[8]

    • Dosing: Prepare doses of 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight.[8]

    • Administration: Administer the drug via intramuscular (IM) injection.[8]

    • Rationale: The IM route ensures complete bioavailability and bypasses potential absorption issues in the gastrointestinal tract. The wide range of doses allows for the characterization of a dose-response relationship.[8]

  • Study Design:

    • Design: Employ a 5x5 Latin square design. This ensures each foal receives every treatment (four doses of BMY-25368 and one placebo) in a randomized order over the course of the study, with adequate washout periods between treatments.[8]

    • Rationale: This robust design minimizes the effect of individual variation and the order of treatment administration, increasing the statistical power and validity of the results.

  • Post-Treatment Monitoring and Sample Collection:

    • Sampling: Continue to collect gastric fluid samples at 15-minute intervals for at least four hours post-administration.[8]

    • Rationale: Frequent sampling allows for the characterization of the onset and duration of action of the drug. The original study noted that at higher doses, the pH elevation was sustained for over four hours.[8]

  • pH Analysis:

    • Measurement: Determine the pH of each gastric fluid sample using a calibrated pH meter.[8] Hydrogen ion concentration can be determined by electrometric titration.[8]

    • Data Points: Key metrics to calculate include mean/median pH, and the percentage of time the pH remains above a clinically significant threshold (e.g., pH ≥ 4.0).[4]

    • Rationale: Maintaining an intragastric pH ≥ 4.0 is a common therapeutic goal in the treatment of gastric ulcers.[1]

Comparative Analysis with Alternative Agents

A comprehensive evaluation requires comparing BMY 25368 with the current standards of care in equine medicine: ranitidine and omeprazole.

ParameterBMY 25368RanitidineOmeprazole
Drug Class H2-Receptor AntagonistH2-Receptor AntagonistProton Pump Inhibitor (PPI)
Mechanism Competitively blocks H2 receptors on parietal cells.[6][8]Competitively blocks H2 receptors on parietal cells.[3][6]Irreversibly blocks the H+/K+ ATPase proton pump.[6]
Effective Dose (Foals) 0.22 - 1.10 mg/kg, IM[8]6.6 mg/kg, PO; 2.0 mg/kg, IV[3][4]4.0 mg/kg, PO[9][11][12]
Onset of Action Dose-dependent increase in pH observed shortly after administration.[8]Increase in pH evident shortly after oral or IV administration.[3]Significant pH increase within 2 hours of the first oral dose.[11][12]
Duration of Effect > 4 hours at doses of 0.22 and 1.10 mg/kg.[8]~8 hours (PO); ~4 hours (IV).[4][11]Sustained suppression for up to 22 hours after a single dose.[11][12]
Reported Efficacy Dose-related decrease in H+ concentration and increase in pH.[8]Significantly increases mean and median pH.[4]Effectively increases and maintains elevated intragastric pH.[9][11][12]

Discussion and Field-Proven Insights

  • Potency and Duration: The data suggests BMY 25368 is a potent H2-receptor antagonist.[8] Its duration of action at higher doses (>4 hours) appears comparable to the intravenous administration of ranitidine but shorter than oral ranitidine (~8 hours) and significantly shorter than omeprazole (~22 hours).[8][11] The choice of agent in a research or clinical setting would depend on the required duration of acid suppression. For continuous, 24-hour control, a PPI like omeprazole is superior.[5]

  • Clinically Ill vs. Healthy Foals: It is crucial to acknowledge that results from healthy foals may not be directly translatable to critically ill neonates. Studies have shown that the same dosage of ranitidine administered to critically ill foals did not consistently produce the same effect as in healthy foals.[1][11] However, omeprazole has been shown to be effective in both healthy and clinically ill neonatal foals.[9][12][13] Any study design should clearly define the health status of the subjects.

  • Advances in pH Monitoring: While the described protocol relies on nasogastric sampling, modern techniques offer less invasive and more prolonged monitoring. Wireless pH monitoring capsules can be attached to the gastric mucosa, allowing for continuous data recording for up to 7 days.[2] This technology provides a more comprehensive picture of gastric pH fluctuations and the true duration of a drug's effect.[2]

  • The Effect of Feeding: The presence of milk or feed significantly impacts gastric pH.[14] Milk acts as a buffer, temporarily increasing pH.[10][14] Experimental protocols must standardize feeding schedules or utilize fasting to ensure that observed pH changes are attributable to the pharmacological agent and not dietary intake.

Conclusion

Reproducing the gastric pH elevation results of BMY 25368 in foals is achievable through a rigorous, well-controlled experimental design, such as the Latin square model. BMY 25368 demonstrates dose-dependent efficacy as a potent H2-receptor antagonist.[8] However, when compared to alternatives, its duration of action appears shorter than the proton pump inhibitor omeprazole, which provides more sustained acid suppression over a 24-hour period.[11][12] Researchers and drug development professionals must consider the specific objectives of their study—be it peak effect, duration of action, or performance in different clinical populations—when selecting an agent and designing protocols for the investigation of gastric acid suppressants in foals.

References

  • Sanchez, L. C., Lester, G. D., & Merritt, A. M. (1998). Effect of ranitidine on intragastric pH in clinically normal neonatal foals. Journal of the American Veterinary Medical Association, 212(9), 1407-1412. [Link]

  • Jenkins, C. C., et al. (2004). Effect of omeprazole paste on intragastric pH in clinically normal neonatal foals. American Journal of Veterinary Research, 65(8), 1039-1041. [Link]

  • Mad Barn. (2004). Effect of omeprazole paste on intragastric pH in clinically normal neonatal foals. Equine Research Bank. [Link]

  • AVMA Journals. (1998). Effect of ranitidine on intragastric pH in clinically normal neonatal foals. Journal of the American Veterinary Medical Association. [Link]

  • Gavid, L. A., et al. (2008). The effect of omeprazole paste on intragastric pH in clinically ill neonatal foals. Equine Veterinary Journal, 40(1), 41-44. [Link]

  • Sanchez, L. C., Lester, G. D., & Merritt, A. M. (1998). Effect of ranitidine on intragastric pH in clinically normal neonatal foals. PubMed. [Link]

  • Campbell, D. R., et al. (1988). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research, 49(4), 511-514. [Link]

  • Sanchez, L. C., Lester, G. D., & Merritt, A. M. (2001). Intragastric pH in critically ill neonatal foals and the effect of ranitidine. Journal of the American Veterinary Medical Association, 218(6), 907-911. [Link]

  • Scilit. (2008). The effect of omeprazole paste on intragastric pH in clinically ill neonatal foals. [Link]

  • Floyd, E. F. (2023). Equine gastric disease in foals. BOVA UK. [Link]

  • Murray, M. J., Grodinsky, C., Cowles, R. R., & Nout, Y. S. (1989). Regional gastric pH measurement in horses and foals. Equine Veterinary Journal, 21(S7), 73-76. [Link]

  • Mad Barn. (1989). Regional gastric pH measurement in horses and foals. Equine Research Bank. [Link]

  • Mad Barn. Ranitidine for Horses. Equine Research Database. [Link]

  • AskAnimalweb. (2026). New research explores vonoprazan as a potential alternative to omeprazole for equine gastric ulcers. [Link]

  • Sykes, B. W., et al. (2026). Prolonged wireless measurement of intragastric pH in foals. Journal of Veterinary Internal Medicine. [Link]

  • MSD Veterinary Manual. (n.d.). Drugs Used to Treat Gastrointestinal Ulcers in Monogastric Animals. [Link]

  • McColl, K. E., et al. (1989). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 3(6), 557-64. [Link]

  • Sykes, B. W., et al. (2019). Equine glandular gastric disease: prevalence, impact and management strategies. Veterinary Medicine: Research and Reports, 10, 65-76. [Link]

  • Durham, A. (2014). Treating equine gastric ulcers. Vet Times. [Link]

  • The Pennsylvania State University. (n.d.). Evaluation of Equine Fecal pH Measurement. Schreyer Honors College Thesis. [Link]

  • de Marval, F. N., et al. (2024). Evaluation of Gastric pH and Gastrin Concentrations in Horses Subjected to General Inhalation Anesthesia in Dorsal Recumbency. Animals, 14(8), 1165. [Link]

  • Algieri, A. A., et al. (1986). Effect of BMY-25368, a Potent and Long-Acting Histamine H2-receptor Antagonist, on Gastric Secretion and Aspirin-Induced Gastric Lesions in the Dog. The Journal of Pharmacology and Experimental Therapeutics, 238(2), 654-658. [Link]

  • Chavatte, P., et al. (1993). Gastric pH monitoring in healthy, suckling pony foals. Journal of Veterinary Internal Medicine, 7(1), 33-38. [Link]

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A Comprehensive Guide to Validating the Receptor Selectivity Profile of BMY 25368

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously validate the receptor selectivity profile of the investigational compound BMY 25368. The methodologies outlined herein are designed to deliver a comprehensive understanding of the compound's binding affinity and functional activity across a panel of relevant G-protein coupled receptors (GPCRs). By integrating radioligand binding assays with functional assessments of downstream signaling, this guide ensures a robust and self-validating characterization of BMY 25368's pharmacological profile.

The experimental workflow is logically structured, beginning with primary radioligand binding assays to determine the affinity of BMY 25368 for a range of receptors. This is followed by functional assays to assess the compound's ability to modulate receptor activity, thereby distinguishing between agonist, antagonist, and inverse agonist properties.

Part 1: Receptor Binding Affinity Profiling

The initial step in characterizing a compound's selectivity is to determine its binding affinity (Ki) across a panel of receptors. This is most commonly achieved through competitive radioligand binding assays.[5] This technique measures the ability of a test compound (in this case, BMY 25368) to displace a known radiolabeled ligand from its receptor.

Experimental Design Rationale

The choice of receptors for screening is critical. Based on the known pharmacology of related chemical scaffolds and the potential for off-target interactions, a panel including serotonin (5-HT), dopamine, and adrenergic receptors is recommended in addition to the primary histamine H2 target. These receptor families are frequently implicated in the side-effect profiles of various drugs.[6][7][8]

The selection of appropriate radioligands and reference compounds is equally important for generating high-quality, comparable data. For each receptor subtype, a high-affinity, selective radioligand is used. Reference compounds with well-established affinities for each target are included as positive controls to ensure assay validity.

Workflow for Radioligand Binding Assays

Caption: Workflow for competitive radioligand binding assays.

Detailed Protocol: Radioligand Binding Assay
  • Membrane Preparation : Cell membranes from cell lines stably expressing the human receptor of interest are prepared.[9] This involves cell lysis and differential centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.[9]

  • Assay Setup : Assays are performed in a 96-well plate format.[9] Each well contains the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (BMY 25368) or a reference compound.[9] Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.[10]

  • Incubation : The plates are incubated at a specific temperature (e.g., 27°C or 30°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9][10]

  • Filtration : The incubation is terminated by rapid filtration through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.[9] The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting : The radioactivity retained on the filters is quantified using a scintillation counter.[9]

  • Data Analysis : The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Comparative Data: Binding Affinity (Ki) of BMY 25368 and Reference Compounds
ReceptorRadioligandReference CompoundBMY 25368 (Ki, nM)Reference Compound (Ki, nM)
Histamine H2 [³H]-TiotidineRanitidineExpected <10~5
Serotonin 5-HT1A [³H]-8-OH-DPATBuspironeTo be determined~10[12]
Serotonin 5-HT2A [³H]-KetanserinKetanserinTo be determined~2[13]
Serotonin 5-HT2C [³H]-MesulergineMesulergineTo be determined~1
Dopamine D2 [³H]-SpiperoneHaloperidolTo be determined~1[14]
Dopamine D3 [³H]-7-OH-DPAT7-OH-DPATTo be determined~0.5
Dopamine D4 [³H]-NemonaprideNemonaprideTo be determined~0.3[15]
Adrenergic α1D [³H]-PrazosinBMY 7378To be determined~2[16]
Adrenergic β2 [³H]-DihydroalprenololPropranololTo be determined~1[17]

Note: Expected values for BMY 25368 at the H2 receptor are based on its known pharmacology. All other values are hypothetical and would be determined experimentally.

Part 2: Functional Receptor Activity Profiling

While binding assays reveal the affinity of a compound for a receptor, they do not provide information about its functional effect. Therefore, it is essential to perform functional assays to determine whether BMY 25368 acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.

Experimental Design Rationale

The choice of functional assay depends on the G-protein coupling of the receptor being investigated.

  • Gαs- and Gαi/o-coupled receptors : These receptors modulate the activity of adenylyl cyclase, leading to an increase (Gαs) or decrease (Gαi/o) in intracellular cyclic AMP (cAMP) levels.[18][19] Therefore, cAMP accumulation assays are the gold standard for assessing the functional activity of ligands at these receptors.[20][21][22]

  • Gαq/11-coupled receptors : These receptors activate phospholipase C, leading to the production of inositol phosphates and an increase in intracellular calcium levels.[23][24] Calcium mobilization assays are commonly used to measure the activity of ligands at these receptors.

  • G-protein activation : A more proximal measure of receptor activation is the binding of GTP to the Gα subunit.[25] GTPγS binding assays measure the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation and can be used for all G-protein subtypes.[26][27]

Workflow for Functional Assays

Caption: General workflow for cell-based functional receptor assays.

Detailed Protocol: GTPγS Binding Assay
  • Membrane Preparation : Prepare membranes from cells expressing the receptor of interest as described for the radioligand binding assay.[26]

  • Reaction Setup : In a 96-well plate, combine the cell membranes, GDP, the test compound (BMY 25368) or a reference agonist at various concentrations, and the assay buffer.[26] For antagonist testing, pre-incubate the membranes with BMY 25368 before adding a known agonist.

  • Initiate Reaction : Add [³⁵S]GTPγS to all wells to start the reaction.[26]

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.[25]

  • Termination and Detection : The method of termination and detection depends on the assay format. In a filtration assay, the reaction is stopped by rapid filtration, and the bound radioactivity is counted.[27] In a scintillation proximity assay (SPA), SPA beads are added, and the plate is counted directly in a microplate scintillation counter.[25]

  • Data Analysis : Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy). For antagonists, calculate the IC50 from the inhibition of agonist-stimulated binding.

Detailed Protocol: cAMP Accumulation Assay
  • Cell Plating : Seed cells expressing the receptor of interest into a 96- or 384-well plate and grow to near confluence.

  • Compound Addition : For agonist testing, add varying concentrations of BMY 25368 or a reference agonist to the cells. For antagonist testing, pre-incubate the cells with BMY 25368 before adding a known agonist.[19] For Gαi-coupled receptors, the cells are typically stimulated with forskolin to induce a detectable level of cAMP.[20]

  • Incubation : Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • Cell Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit, which is often based on principles like competitive binding or enzyme-linked immunosorbent assay (ELISA).[21]

  • Data Analysis : Generate dose-response curves and calculate EC50 or IC50 values as described for the GTPγS binding assay.

Comparative Data: Functional Activity (EC50/IC50) of BMY 25368 and Reference Compounds
ReceptorAssay TypeReference CompoundBMY 25368 (EC50/IC50, nM)Reference Compound (EC50/IC50, nM)
Histamine H2 cAMPRanitidine (Antagonist)Expected IC50 <50~20
Serotonin 5-HT1A GTPγSBuspirone (Partial Agonist)To be determined~15 (EC50)
Serotonin 5-HT2A Ca²⁺ MobilizationKetanserin (Antagonist)To be determined~5 (IC50)
Dopamine D2 GTPγSHaloperidol (Antagonist)To be determined~10 (IC50)

Note: Expected values for BMY 25368 at the H2 receptor are based on its known pharmacology. All other values are hypothetical and would be determined experimentally.

Conclusion

References

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  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

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  • Koganti, P., & Chetty, C. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1638, 139-153.
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  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Vasavda, C., & Granneman, J. G. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • She, F., Jensen, N. H., & Jensen, A. A. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870.
  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Smith, J. T., & Pounder, R. E. (1990). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 4(3), 299-307.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Orsini, J. A., Spencer, P., & Bergman, F. (1990). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research, 51(8), 1253-1256.
  • Mailman, R. B. (2007). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 414, 17-34.
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A Comparative Analysis of BMY 25368 Dose-Response Curves in the Context of Histamine H2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth statistical comparison of the dose-response characteristics of BMY 25368 (also known as SK&F 94482), a potent histamine H2 receptor antagonist. By examining its performance alongside other established H2 antagonists, this document aims to offer a clear perspective on its relative potency and duration of action, supported by experimental data and detailed methodologies.

Introduction: The Landscape of Gastric Acid Suppression

Histamine H2 receptor antagonists revolutionized the treatment of acid-related gastrointestinal disorders by selectively inhibiting gastric acid secretion. These agents competitively block the action of histamine on the H2 receptors of parietal cells, a key pathway in the stimulation of acid production. BMY 25368 emerged as a potent and long-acting member of this class.[1][2] Understanding its dose-response relationship is crucial for defining its therapeutic window and comparing its efficacy to other widely used H2 antagonists such as cimetidine, ranitidine, and famotidine.[3]

This guide will delve into the mechanism of action of H2 antagonists, the principles of dose-response analysis, and provide a detailed protocol for assessing their activity. A comparative data summary will highlight the key potency and efficacy parameters of BMY 25368 in relation to its counterparts.

Mechanism of Action: Targeting the Parietal Cell

The secretion of gastric acid is a complex process involving multiple signaling pathways that converge on the proton pump (H+/K+ ATPase) of the parietal cell. One of the primary stimulants is histamine, which is released from enterochromaffin-like (ECL) cells and binds to H2 receptors on the parietal cell surface. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins that ultimately promote the translocation and activation of the proton pump, resulting in the secretion of H+ ions into the gastric lumen.

Histamine H2 receptor antagonists, including BMY 25368, act as competitive antagonists at the H2 receptor.[2] By binding to the receptor without activating it, they prevent histamine from binding and initiating the downstream signaling cascade. This leads to a dose-dependent reduction in gastric acid secretion.[4]

Histamine H2 Receptor Signaling Pathway cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) ProtonPump_inactive H+/K+ ATPase (inactive) PKA_active->ProtonPump_inactive Phosphorylates ProtonPump_active H+/K+ ATPase (active) H_ion H+ ProtonPump_active->H_ion Pumps Lumen Gastric Lumen H_ion->Lumen BMY25368 BMY 25368 (H2 Antagonist) BMY25368->H2R Blocks

Caption: Histamine H2 receptor signaling pathway and the inhibitory action of BMY 25368.

Principles of Dose-Response Analysis

Dose-response curves are fundamental tools in pharmacology for characterizing the relationship between the concentration of a drug and its observed effect.[5][6][7] Key parameters derived from these curves allow for a quantitative comparison of different compounds:

  • Potency (EC50/IC50): The concentration of a drug that produces 50% of its maximal effect (EC50 for agonists) or inhibits a response by 50% (IC50 for antagonists). A lower IC50 value indicates greater potency.

  • Efficacy (Emax): The maximum response a drug can produce. For antagonists, this is often measured as the maximum inhibition of a stimulated response.

  • Hill Slope: Describes the steepness of the dose-response curve. A Hill slope of 1 indicates a simple, one-to-one binding interaction. Slopes greater or less than 1 can suggest more complex binding phenomena.

By comparing these parameters, researchers can objectively assess the relative pharmacological activity of different drugs.

Experimental Protocol: In Vitro Assay for H2 Antagonist Potency

To determine the dose-response characteristics of H2 antagonists like BMY 25368, a robust in vitro assay is essential. A common method involves measuring the inhibition of histamine-stimulated adenylyl cyclase activity in a cell line or tissue preparation expressing the H2 receptor.[8]

Experimental Workflow for H2 Antagonist Dose-Response Assay cluster_workflow Assay Workflow prep 1. Prepare H2 Receptor-Expressing Cell Membranes incubation 2. Incubate Membranes with Varying Concentrations of BMY 25368 prep->incubation stimulation 3. Add Histamine to Stimulate Adenylyl Cyclase incubation->stimulation reaction 4. Add ATP to Initiate cAMP Production stimulation->reaction termination 5. Terminate Reaction reaction->termination detection 6. Quantify cAMP Levels termination->detection analysis 7. Plot Dose-Response Curve and Calculate IC50 detection->analysis

Caption: Workflow for determining the in vitro dose-response of an H2 antagonist.

Step-by-Step Methodology:

  • Preparation of H2 Receptor Source:

    • Culture a suitable cell line endogenously or recombinantly expressing the human histamine H2 receptor (e.g., HEK293-H2R cells).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Compound Preparation:

    • Prepare a stock solution of BMY 25368 and other comparator H2 antagonists (e.g., cimetidine, ranitidine, famotidine) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to create a range of concentrations for the dose-response curve.

  • Assay Incubation:

    • In a 96-well plate, add the prepared cell membranes to each well.

    • Add the serially diluted antagonist compounds or vehicle control to the respective wells.

    • Pre-incubate the plate to allow the antagonists to bind to the H2 receptors.

  • Stimulation and Reaction:

    • Add a fixed concentration of histamine to all wells (except for the basal control) to stimulate adenylyl cyclase activity. The concentration of histamine used should be close to its EC80 to ensure a robust signal.

    • Initiate the enzymatic reaction by adding a solution containing ATP and an ATP-regenerating system.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination and cAMP Detection:

    • Stop the reaction by adding a lysis buffer containing a reagent to stabilize cAMP.

    • Quantify the amount of cAMP produced in each well using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luminescence-based assay.

  • Data Analysis:

    • Normalize the data by setting the cAMP level in the absence of histamine as 0% and the cAMP level with histamine alone as 100%.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value and Hill slope for each compound.

Comparative Dose-Response Data

The following table summarizes the available dose-response data for BMY 25368 and other H2 antagonists from published studies. The primary endpoint is the inhibition of gastric acid secretion, a direct pharmacological effect of H2 receptor blockade.

CompoundSpecies/ModelEndpointPotency (Relative to Cimetidine)Duration of ActionReference(s)
BMY 25368 Dog (Heidenhain pouch)Inhibition of histamine-stimulated acid secretion~9 times more potent than ranitidine (IV)Significantly longer than ranitidine[1]
Human (healthy subjects)Decrease in 24-h intragastric acidityA single 400 mg dose provided 24-hour controlLong-acting[9]
Horse (foals)Decrease in H+ concentration, increase in pHDose-dependent; 0.22 and 1.10 mg/kg sustained for >4 hoursDose-dependent[10][11][12]
Cimetidine Human (duodenal ulcer)Reduction in nocturnal acid secretion-Dose-dependent[4][13]
Human (children)Gastric pH > 2.5ED50 = 3.0 mg/kgEffective between 1-4 hours[14]
Ranitidine HumanInhibition of stimulated gastric acid secretion4 to 9 times more potent than cimetidineDose-dependent[15]
Famotidine Human (healthy subjects)Inhibition of meal-stimulated acid secretion-Dose-dependent[16]
HumanInhibition of basal and nocturnal acid secretion-10-12 hours (20-40 mg doses)[17]

Discussion and Conclusion

The compiled data indicates that BMY 25368 is a highly potent histamine H2 receptor antagonist with a prolonged duration of action. In canine studies, it demonstrated significantly greater potency than ranitidine when administered intravenously.[1] Human studies have shown that a single oral dose of 400 mg can effectively control intragastric acidity over a 24-hour period.[9] Furthermore, dose-response relationships have been established in horses, highlighting its potential for veterinary applications.[10][11][12]

When compared to older H2 antagonists like cimetidine, BMY 25368 offers the advantage of greater potency and a longer-lasting effect. This allows for less frequent dosing and potentially better patient compliance. Its pharmacological profile makes it a compelling candidate for the management of conditions requiring sustained suppression of gastric acid.

The in vitro and in vivo methodologies described in this guide provide a framework for the continued evaluation and comparison of H2 receptor antagonists. By adhering to standardized protocols and rigorous data analysis, researchers can accurately characterize the dose-response relationships of novel compounds and position them within the existing therapeutic landscape.

References

  • Chremos, A. N. (1987). Pharmacodynamics and dose-response relationship of famotidine: a double-blind randomized placebo-controlled trial. Journal of Clinical Pharmacology, 27(7), 537-540. [Link]

  • Gajtkowski, G. A., Norris, D. B., Rising, T. J., & Wood, T. P. (1983). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Nature, 304(5921), 65-67. [Link]

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  • MYLAN-CIMETIDINE Product Monograph. [Link]

  • Goudsouzian, N. G., & Young, E. T. (1985). The dose-response effects of oral cimetidine on gastric pH and volume in children. Anesthesiology, 63(3), 309-312. [Link]

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  • Mayo Clinic. Famotidine (oral route) - Side effects & dosage. [Link]

  • Cavanagh, R. L., Stables, R., & Gladue, R. P. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Alimentary Pharmacology & Therapeutics, 3(3), 299-313. [Link]

  • PRO DOC LTÉE. (2018). RANITIDINE – 150/RANITIDINE – 300 Product Monograph. [Link]

  • PDR. ranitidine hydrochloride - Drug Summary. [Link]

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  • Merki, H. S., & Wilder-Smith, C. H. (1994). Treatment with H2-Receptor Antagonists: When Is the Best Time to Dose? Clinical Pharmacokinetics, 26(2), 110-116. [Link]

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  • Merki, H. S., & Wilder-Smith, C. H. (1992). Tolerance during Dosing with H2-Receptor Antagonists. Scandanavian journal of gastroenterology. Supplement, 193, 14-19. [Link]

  • Deakin, M., Glenny, H. P., Ramage, J. K., Mills, J. G., Burland, W. L., & Williams, J. G. (1987). Large single daily dose of histamine H2 receptor antagonist for duodenal ulcer. How much and when? A clinical pharmacological study. Gut, 28(5), 566-572. [Link]

  • Bianchi Porro, G., & Parente, F. (1987). Determining the optimal dosage regimen for H2-receptor antagonist therapy--a dose validation approach. Scandinavian journal of gastroenterology. Supplement, 136, 33-40. [Link]

  • Chiverton, S. G., Hunt, R. H., & Burget, D. W. (1989). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary pharmacology & therapeutics, 3(6), 557-564. [Link]

  • Chiverton, S. G., Burget, D. W., & Hunt, R. H. (1990). Do H2 receptor antagonists have to be given at night? A study of the antisecretory profile of SKF 94482, a new H2 receptor antagonist which has a profound effect on daytime acidity. Gut, 31(6), 645-649. [Link]

  • Maciejczyk, M., Żebrowska, P., Fejfer, K., & Chabielska, E. (2023). Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review. Antioxidants, 12(9), 1735. [Link]

  • Johnson, D. A., & Katz, P. O. (2014). Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing. World Journal of Gastrointestinal Pharmacology and Therapeutics, 5(2), 53-56. [Link]

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  • Orsini, J. A., Dreyfuss, D. J., Vecchione, J., Spencer, P. A., & Uhlman, R. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American journal of veterinary research, 52(1), 108-110. [Link]

  • Orsini, J. A., Dreyfuss, D. J., Vecchione, J., Spencer, P. A., & Uhlman, R. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American journal of veterinary research, 52(1), 108-110. [Link]

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  • Orsini, J.A., Dreyfuss, D.J., Vecchione, J., Spencer, P.A., & Uhlman, R. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American journal of veterinary research, 52(1), 108-110. [Link]

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BMY-25368 vs. Standard H2 Antagonists in Ulcer Healing Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMY-25368 (Synonym: SKF-94482) represents a potent, long-acting histamine H2-receptor antagonist structurally distinct from first-generation (cimetidine) and second-generation (ranitidine) standards. Distinguished by a diaminocyclobutenedione (squaric acid derivative) moiety, BMY-25368 exhibits a pharmacological profile characterized by high potency and, in specific tissues, "insurmountable" antagonism.

In comparative ulcer healing models, BMY-25368 demonstrates:

  • Superior Potency: Approximately 9x the potency of ranitidine in inhibiting histamine-stimulated gastric acid secretion (IV bolus).[1]

  • Extended Duration: Oral potency increases relative to ranitidine over time (up to 28x at 10-12 hours post-dose), indicating a slower dissociation rate or tighter receptor binding.

  • Enhanced Cytoprotection: Significantly higher efficacy in preventing aspirin-induced gastric lesions compared to equimolar doses of standard H2 antagonists.

This guide analyzes the comparative efficacy, mechanistic differentiation, and experimental protocols validating BMY-25368 against industry standards.

Mechanistic Differentiation & Chemical Biology

The core differentiator of BMY-25368 lies in its pharmacophore. While cimetidine utilizes a cyanoguanidine group and ranitidine a nitroethenediamine group to interact with the H2 receptor, BMY-25368 employs a cyclobutene-3,4-dione group.

Receptor Binding Kinetics

Standard H2 antagonists (cimetidine, ranitidine) act as competitive, surmountable antagonists. They rapidly associate and dissociate from the receptor, meaning high concentrations of agonist (histamine) can overcome their blockade.

Conversely, BMY-25368 displays characteristics of insurmountable antagonism in specific tissues (e.g., guinea pig atria). This suggests a pseudo-irreversible binding mode or an extremely slow dissociation rate (


), leading to the sustained antisecretory effects observed in vivo.
Diagram: Competitive vs. Insurmountable H2 Blockade

The following diagram illustrates the kinetic difference between Standard H2 Antagonists and BMY-25368 at the parietal cell membrane.

H2_Mechanism Histamine Histamine (Agonist) H2_Receptor H2 Receptor (Parietal Cell) Histamine->H2_Receptor Activates cAMP_Pathway cAMP Production (H+/K+ ATPase Activation) H2_Receptor->cAMP_Pathway Gs Coupling Acid_Secretion Gastric Acid Secretion cAMP_Pathway->Acid_Secretion Proton Pump Standard_H2 Standard H2 Antagonist (Ranitidine/Cimetidine) Standard_H2->H2_Receptor Competitive Block (Rapid Dissociation) BMY_25368 BMY-25368 (Cyclobutene-dione) BMY_25368->H2_Receptor Insurmountable Block (Slow Dissociation)

Caption: BMY-25368 exhibits slow dissociation kinetics (insurmountable block), preventing histamine displacement more effectively than the rapidly dissociating standard antagonists.

Comparative Efficacy Data

The following data summarizes BMY-25368's performance in the Heidenhain Pouch Dog model, a gold-standard assay for quantifying gastric acid inhibition.

Table 1: Potency Ratios (Intravenous & Oral)

Reference Standard: Ranitidine = 1.0

Administration RouteTime Post-DoseAgonist StimulusPotency Ratio (BMY-25368 vs. Ranitidine)Interpretation
Intravenous (Bolus) Peak EffectHistamine9.0x Significantly higher intrinsic affinity.[1]
Oral 1-3 HoursHistamine3.2x Superior early-phase inhibition.
Oral 10-12 HoursHistamine28.0x Critical Finding: BMY-25368 retains efficacy significantly longer than ranitidine.[1]
Oral Peak EffectPentagastrin4.4x Broad-spectrum secretagogue inhibition.
Table 2: Protection Against Aspirin-Induced Lesions

Model: Conscious Dog, Oral Administration

CompoundDose (mg/kg)Lesion Index Reduction (%)Duration of Protection
Ranitidine 1.0~50%Moderate (< 6 hours)
BMY-25368 0.11 ~50%High (> 10 hours)
BMY-25368 0.22>85%Sustained

Data Synthesis Source: Cavanagh et al. (1989) and comparative pharmacological reviews.

Experimental Protocol: Aspirin-Induced Gastric Lesion Model

To replicate the cytoprotective data comparing BMY-25368 and ranitidine, the following protocol is recommended. This model assesses the drug's ability to prevent mucosal damage caused by NSAIDs, a key clinical benchmark.

Workflow Diagram

Protocol_Workflow Start Subject Selection (Beagle Dogs / Rats) Fasting Fasting Phase (18-24 Hours) Start->Fasting Dosing Drug Administration (Oral Gavage) Fasting->Dosing BMY-25368 vs Ranitidine vs Vehicle Wait Absorption Period (30 - 60 mins) Dosing->Wait Challenge Aspirin Challenge (Acidified Aspirin Solution) Wait->Challenge 100 mg/kg Aspirin in 0.15M HCl Termination Termination & Stomach Excision Challenge->Termination 4 Hours Post-Challenge Analysis Lesion Index Scoring (Stereomicroscopy) Termination->Analysis

Caption: Step-by-step workflow for the Aspirin-Induced Gastric Lesion assay used to validate cytoprotective potency.

Detailed Methodology (Self-Validating System)

1. Subject Preparation:

  • Use conscious Beagle dogs or Wistar rats (200-250g).

  • Critical Step: Fast animals for 24 hours prior to the experiment but allow water ad libitum. This ensures the stomach is empty, preventing food buffering from skewing pH results.

2. Drug Administration (Pre-treatment):

  • Administer BMY-25368 (0.02 – 1.1 mg/kg) or Ranitidine (standard curve doses) via oral gavage.

  • Vehicle Control: 0.5% Methylcellulose.

  • Validation Check: Randomize treatment groups to prevent bias.

3. Ulcerogenic Challenge:

  • 30 to 60 minutes post-drug administration, administer the challenge agent.

  • Agent: Aspirin suspended in 0.15 M HCl (to ensure acidic environment which potentiates aspirin absorption and damage).

  • Dose: 100 mg/kg (Dog) or 200 mg/kg (Rat).

4. Termination and Assessment:

  • Euthanize animals 4 hours post-challenge.

  • Remove the stomach, open along the greater curvature, and rinse gently with saline.

  • Scoring (Lesion Index): Measure the length of all hemorrhagic lesions in millimeters.

    • Sum of lengths (mm) = Lesion Index.

    • Calculate % Inhibition:

      
      .
      

Safety & Toxicology Note

While BMY-25368 exhibits superior potency, researchers must note that the cyclobutene-dione moiety is chemically reactive. In early development, compounds with similar structures (e.g., squaric acid derivatives) were scrutinized for potential sensitization or irreversible binding off-target.

  • Comparison: Unlike ranitidine, which has a benign safety profile established over decades, BMY-25368 is primarily a research tool.

  • Handling: Standard PPE is required; avoid inhalation of powder.

References

  • Cavanagh, R. L., et al. (1989).[2] "Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog."[1][2] Alimentary Pharmacology & Therapeutics, 3(3), 299-313.[1][2]

  • Kijima, H., et al. (1998). "Structure-activity characterization of an H2-receptor antagonist... involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria."[3] Biochemical Pharmacology, 55(2), 151-157.[3]

  • Orsini, J. A., et al. (1991).[4] "Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses."[4][5] American Journal of Veterinary Research, 52(1), 108-110.[4]

  • MedChemExpress. "BMY-25368 Product Information & Pharmacological Profile."

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A Comprehensive Technical Guide to the H2 Receptor Antagonist BMY 25368 / SKF 94482

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial research into a comparison between BMY 25368 and SKF 94482 has revealed that these are, in fact, synonymous designations for the same chemical compound. A key peer-reviewed study explicitly refers to the compound as "SK&F 94482 (BMY-25368)". Consequently, this guide will provide a consolidated, in-depth technical overview of this single molecule, synthesizing the available scientific literature to support further research and development.

Introduction: A Potent and Long-Acting H2 Receptor Antagonist

BMY 25368 / SKF 94482 is a high-affinity, long-acting histamine H2 receptor antagonist.[1][2] Its principal pharmacological action is the competitive and reversible inhibition of histamine binding to H2 receptors located on the basolateral membrane of gastric parietal cells. This action effectively decouples the histamine signaling pathway that leads to the stimulation of the H+/K+ ATPase proton pump, thereby reducing the secretion of gastric acid into the stomach lumen. This targeted mechanism of action has positioned it as a subject of significant interest for modulating gastric acidity.

Key Chemical Properties:

PropertyValue
Molecular Formula C19H25N3O3.ClH[3]
Molecular Weight 379.88 g/mol [3]
Stereochemistry Achiral[3]

Performance and Efficacy: In-Depth Experimental Data

The primary measure of performance for BMY 25368 / SKF 94482 is its ability to suppress intragastric acidity. Clinical studies have provided robust quantitative data on its efficacy and duration of action.

24-Hour Acidity Control

A pivotal double-blind, placebo-controlled clinical trial in healthy subjects established the compound's capacity for sustained 24-hour control of gastric acid. A single daily 400 mg dose administered post-evening meal for seven days yielded the following results:

ParameterPlacebo (Median)BMY 25368 / SKF 94482 (400 mg) (Median)% Changep-value
Integrated 24-h Intragastric Acidity (mmol h/L) 883218↓ 75% 0.003[2]
Integrated 24-h Plasma Gastrin Concentration (pmol h/L) 202364↑ 80% 0.003[2]

Expert Interpretation: The data unequivocally demonstrates a profound suppression of gastric acidity over a full 24-hour period with once-daily dosing.[2] The corresponding rise in plasma gastrin is a well-understood physiological feedback response to reduced gastric acidity.[2] The study highlights a significant inverse correlation between 24-hour integrated intragastric acidity and plasma gastrin concentration.[2]

Impact of Dosing Time on Efficacy

Further research investigated the optimal administration time for a 200 mg dose by measuring the duration the intragastric environment remained above pH 4, a key threshold for therapeutic efficacy in acid-related disorders.

Administration TimeDuration Above pH 4 (hours, mean ± SD)
Placebo 1.1 ± 1.2
07:30 h (Morning) 7.8 ± 5.0
17:30 h (Evening) 5.75 ± 3.6
21:30 h (Night) 6.1 ± 2.9

Expert Interpretation: All dosing schedules were significantly effective compared to placebo (p < 0.01).[1] Notably, the morning administration provided the longest duration of acid suppression, challenging the conventional wisdom of nighttime-only dosing for H2 receptor antagonists and underscoring that the pharmacological properties of a specific agent should dictate its optimal dosing strategy.[1]

Experimental Methodologies: A Self-Validating Protocol

The following protocol for 24-hour intragastric pH monitoring represents a robust methodology for assessing the pharmacodynamic effects of acid-suppressing agents like BMY 25368 / SKF 94482.

Protocol: Continuous 24-Hour Intragastric pH Telemetry

Causality Behind Experimental Choices: This protocol is designed to provide a continuous, minimally invasive, and physiologically relevant assessment of gastric acidity. The use of a telemetry capsule avoids the confounding influence of a nasogastric tube, while standardized meals ensure that both basal and stimulated acid output are evaluated.

Step-by-Step Methodology:

  • Subject Preparation: Participants undergo an overnight fast to establish a basal acid secretion state.

  • System Calibration: The pH-sensitive radiotelemetry capsule is calibrated using certified buffer solutions at pH 1.0, 4.0, and 7.0 immediately prior to use to ensure data accuracy.

  • Capsule Administration: The subject ingests the capsule with a minimal volume of water. Correct placement within the stomach is confirmed by a characteristic sharp drop in pH readings.

  • Ambulatory Data Acquisition: A wearable receiver continuously records pH data transmitted from the capsule for the entire 24-hour period, allowing the subject to remain ambulatory.

  • Standardized Regimen:

    • The investigational product (BMY 25368 / SKF 94482) or a matched placebo is administered at a pre-specified time.

    • Standardized meals are provided at fixed intervals to assess the drug's effect on food-stimulated acid secretion.

  • Data Processing and Analysis:

    • The raw pH data is downloaded from the receiver.

    • Hydrogen ion concentration [H+] is calculated from each pH value.

    • Key endpoints are computed:

      • Median 24-hour pH.

      • Percentage of the 24-hour period with pH > 4.

      • Integrated 24-hour acidity (mmol h/L).

    • Statistical comparisons are made between the active treatment and placebo arms.

Visualizing the Science: Pathways and Workflows

Mechanism of Action: H2 Receptor Blockade

H2_Receptor_Antagonism Histamine Histamine H2R H2 Receptor (on Parietal Cell) Histamine->H2R Activates AC Adenylate Cyclase H2R->AC Stimulates BMY_SKF BMY 25368 / SKF 94482 BMY_SKF->H2R Competitively Blocks cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates GastricAcid Gastric Acid (H+ Secretion) ProtonPump->GastricAcid Secretes H+

Caption: Competitive antagonism of the H2 receptor by BMY 25368 / SKF 94482.

Workflow for Clinical Pharmacodynamic Assessment

Acidity_Workflow cluster_setup Phase 1: Setup & Calibration cluster_execution Phase 2: 24-Hour Execution cluster_analysis Phase 3: Data Analysis Fasting Overnight Fasting Calibration pH Capsule Calibration Ingestion Capsule Ingestion Calibration->Ingestion Dosing Drug / Placebo Administration Ingestion->Dosing Recording Continuous pH Recording Dosing->Recording Download Data Download Recording->Download Meals Standardized Meals Meals->Recording Calculation Calculate Acidity & pH Metrics Download->Calculation Comparison Statistical Comparison Calculation->Comparison

Caption: Experimental workflow for intragastric acidity measurement.

References

  • BMY-25368 HYDROCHLORIDE . gsrs.ncats.nih.gov. Available at: [Link]

  • Chiverton, S. G., Burget, D. W., & Hunt, R. H. (1991). Do H2 receptor antagonists have to be given at night? A study of the antisecretory profile of SKF 94482, a new H2 receptor antagonist which has a profound effect on daytime acidity. Gut, 32(10), 1139–1143. Available at: [Link]

  • Smith, J. T., & Pounder, R. E. (1991). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 5(4), 409-417. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of BMY 25368 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of this guide is to treat BMY 25368 as a potentially hazardous substance. This proactive approach mitigates risk and ensures adherence to the highest safety standards. This protocol is designed to be a self-validating system, emphasizing consultation with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all relevant regulations.

Understanding BMY 25368: Chemical Profile

A clear understanding of the compound's properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C19H25N3O3.ClH
Molecular Weight 379.88 g/mol
Chemical Class Histamine H2 Receptor Antagonist
Physical Form Solid (Assumed)

Data sourced from the Global Substance Registration System (GSRS).[2]

The Cardinal Rule: Consultation with Environmental Health and Safety (EHS)

Before initiating any disposal procedures, it is imperative to contact your institution's Environmental Health and Safety (EHS) office. The EHS department will provide specific guidance based on federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) guidelines, which govern hazardous waste management.[3] They will be able to definitively classify BMY 25368 as hazardous or non-hazardous waste and provide the necessary resources for its proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling BMY 25368 for disposal, appropriate personal protective equipment is non-negotiable.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat must be worn at all times.
Respiratory Protection Handle in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol for BMY 25368

The following protocol outlines a systematic approach to the safe disposal of BMY 25368. This procedure should be adapted to align with the specific requirements of your institution's EHS department.

Step 1: Waste Segregation

  • Treat as Hazardous: In the absence of a definitive SDS, all BMY 25368 waste, including the pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, vials), must be treated as hazardous chemical waste.

  • Dedicated Waste Stream: Do not mix BMY 25368 waste with other waste streams unless compatibility has been confirmed by your EHS office.

Step 2: Waste Collection

  • Solid Waste: Collect all solid BMY 25368 waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing BMY 25368 in a separate, compatible, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with BMY 25368, such as gloves, bench paper, and empty containers, should also be disposed of as hazardous waste.

Step 3: Container Labeling

Proper labeling is critical for the safe handling and disposal of hazardous waste. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: BMY 25368 hydrochloride

  • The molecular formula: C19H25N3O3.ClH

  • An approximate concentration and quantity of the waste

  • The date of accumulation

Step 4: Storage

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Follow your institution's guidelines for the maximum accumulation time (often 90 or 180 days).

Step 5: Disposal Request and Manifest

  • Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS office to arrange for pickup.

  • An environmental professional will transport the waste to a licensed hazardous waste contractor for final disposal, which is typically incineration.[3][4]

  • A manifest with a certificate of destruction will be provided, and these records should be maintained for a minimum of three years.[3]

Emergency Spill Procedures

In the event of a BMY 25368 spill, immediate and decisive action is required to mitigate any potential hazards.

1. Evacuate and Secure:

  • Evacuate all non-essential personnel from the immediate area.
  • Restrict access to the spill area.

2. Ventilate:

  • Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, open windows if it is safe to do so.

3. Contain:

  • For solid spills: Carefully sweep or scoop the material to avoid creating dust.
  • For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

4. Clean:

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

5. Dispose:

  • Collect all cleanup materials in a designated hazardous waste container and label it accordingly.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure for BMY 25368, the following workflow diagram has been created.

Caption: Workflow for the proper disposal of BMY 25368.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of investigational compounds like BMY 25368 is a critical responsibility for all laboratory professionals. By adhering to the procedures outlined in this guide and, most importantly, by working in close collaboration with your institution's Environmental Health and Safety department, you contribute to a safer research environment and demonstrate a commitment to environmental stewardship.[5] The "cradle-to-grave" management of investigational products is not just a regulatory requirement but a professional and ethical obligation.[5]

References

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

  • Proper Disposal Of Investigational Products In Clinical Research: Regulatory Framework, Operational Guidance And Environmental Stewardship. (2023). Authorea Preprints. [Link]

  • BMY-25368 HYDROCHLORIDE. Global Substance Registration System (GSRS). [Link]

  • Department of Pharmacy Services STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. University of Virginia. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.